Orthosilicate
説明
Structure
3D Structure
特性
CAS番号 |
17181-37-2 |
|---|---|
分子式 |
SiO4(4−) O4Si-4 |
分子量 |
92.08 g/mol |
IUPAC名 |
silicate |
InChI |
InChI=1S/O4Si/c1-5(2,3)4/q-4 |
InChIキー |
BPQQTUXANYXVAA-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-] |
正規SMILES |
[O-][Si]([O-])([O-])[O-] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Orthosilicates: Definition, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthosilicates, a fundamental class of silicate compounds. It details their defining chemical structure, presents key physicochemical data, outlines the experimental methods used for their characterization, and illustrates important chemical processes through structured diagrams.
Definition and Core Concepts
Orthosilicates are a class of chemical compounds containing the discrete orthosilicate anion, [SiO₄]⁴⁻, or its corresponding esters.[1][2] In mineralogy, they are also known as nesosilicates (from the Greek nēsos, meaning island), a name that aptly describes their fundamental structural characteristic: isolated silica tetrahedra.[3][4][5][6]
The this compound anion is the conjugate base of the extremely weak orthosilicic acid (H₄SiO₄).[1] These compounds are foundational to geochemistry, forming essential minerals in the Earth's crust and mantle.[2][3] They also play a significant role in materials science, particularly as precursors in the synthesis of silica-based materials.[7]
Classification of Silicates
Silicate minerals are classified based on the degree of polymerization of the [SiO₄]⁴⁻ tetrahedra—specifically, how many oxygen atoms are shared between adjacent tetrahedra. Orthosilicates represent the simplest class, with zero shared oxygen atoms.[4][8] This structural distinction underpins their unique properties compared to more complex silicates like pyrosilicates (paired tetrahedra) or inosilicates (chains of tetrahedra).[6][8]
Caption: Logical relationship of silicate classes based on tetrahedral polymerization.
Chemical Structure of the this compound Anion
The defining feature of all orthosilicates is the [SiO₄]⁴⁻ anion.[9] Its structure is a regular tetrahedron with a central silicon atom covalently bonded to four oxygen atoms at the vertices.[3][10] This specific geometry arises from the sp³ hybridization of the silicon atom.[3][9]
-
Central Atom: Silicon (Si)
-
Coordinating Atoms: Four Oxygen (O)
-
Geometry: Tetrahedral[10]
-
Net Charge: -4
In mineral structures, these isolated tetrahedra are linked by interstitial metal cations (e.g., Mg²⁺, Fe²⁺, Zr⁴⁺), which provide charge balance and hold the structure together.[3][5] In organic esters, such as tetraethyl this compound (TEOS), the oxygen atoms are covalently bonded to organic groups and are formally neutral.[1][10]
Quantitative Structural Data
The precise bond lengths and angles within the this compound tetrahedron can vary slightly depending on the surrounding cations and crystal packing forces. However, they are generally consistent across different compounds.
| Parameter | Typical Value | Reference |
| Si-O Bond Length | 162 pm | [1][10] |
| O-Si-O Bond Angle | ~109.5° | [3][9] |
Key this compound Compounds: Data Overview
Orthosilicates are found as both naturally occurring minerals and synthetic compounds. The tables below summarize key quantitative data for prominent examples.
This compound Minerals
Olivine, garnet, and zircon are among the most significant rock-forming this compound minerals.[2][11]
| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) | Key Features |
| Olivine | (Mg,Fe)₂SiO₄ | Orthorhombic | 6.5 - 7.0 | 3.2 - 4.4 | Major upper mantle component; complete solid solution between forsterite (Mg) and fayalite (Fe).[12][13][14][15] |
| Garnet | X₃Y₂(SiO₄)₃ ¹ | Isometric | 6.5 - 7.5 | 3.5 - 4.3 | Common in metamorphic rocks; wide compositional variety.[6][12] |
| Zircon | ZrSiO₄ | Tetragonal | 7.5 | 4.6 - 4.7 | Highly durable; used in geochronology due to incorporation of uranium.[3][16] |
¹ X = Ca, Mg, Fe²⁺, Mn²⁺; Y = Al, Fe³⁺, Cr³⁺
Organic this compound Esters
Tetraalkoxysilanes are esters of orthosilicic acid and are vital precursors in materials science, particularly for sol-gel processes.[3]
| Compound | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Application |
| Tetramethyl this compound | TMOS | Si(OCH₃)₄ | 152.22 | 121 - 122 | Silica precursor, reagent.[3] |
| Tetraethyl this compound | TEOS | Si(OC₂H₅)₄ | 208.33 | 168 - 169 | Silica precursor for sol-gel, crosslinking agent.[3][17][18] |
Experimental Protocols
Structural Determination: Single-Crystal X-ray Diffraction
The definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of crystalline orthosilicates is single-crystal X-ray crystallography.[7][18][19]
Objective: To determine the three-dimensional electron density map of a crystal, from which the positions of atoms can be inferred.
Methodology:
-
Crystal Selection and Mounting: A high-quality single crystal (typically < 0.1 mm, free of cracks and defects) is selected under a microscope.[18] The crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.
-
X-ray Generation: A monochromatic beam of X-rays (e.g., Cu Kα, λ = 1.5418 Å) is generated and directed at the crystal.[20]
-
Data Collection: The crystal is rotated, and as specific crystallographic planes satisfy the Bragg condition (nλ = 2d sinθ), the X-ray beam is diffracted. A detector records the position and intensity of thousands of these diffracted reflections.[18]
-
Structure Solution: The collected diffraction pattern is mathematically processed. The phases of the diffracted waves, which are lost during measurement, are determined using computational methods (e.g., direct methods or Patterson functions). This allows for the calculation of an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data. Atomic positions, site occupancies, and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns, minimizing the R-factor (a measure of agreement).[18]
Synthesis Protocol: Sol-Gel Synthesis of Silica from TEOS
The sol-gel process is a versatile method for producing silica materials (e.g., nanoparticles, gels, coatings) from an this compound precursor like TEOS.[1][21] The process involves two primary reactions: hydrolysis and condensation.[9]
Objective: To synthesize amorphous silica (SiO₂) nanoparticles via the base-catalyzed hydrolysis and condensation of tetraethyl this compound (TEOS).
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (or other alcohol solvent)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH) as a catalyst
Methodology:
-
Solution Preparation: A solution of ethanol and deionized water is prepared in a reaction vessel.
-
Catalyst Addition: Ammonium hydroxide is added to the alcohol-water solution to raise the pH to an alkaline level (typically 10-11), which catalyzes the reaction.[21]
-
Precursor Addition (Hydrolysis): TEOS is added dropwise to the stirred solution. The TEOS molecules undergo hydrolysis, where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH).[1][21]
-
Condensation and Growth: The resulting silanol monomers (Si(OH)₄) and their partially hydrolyzed counterparts undergo condensation reactions. This forms siloxane (Si-O-Si) bridges, releasing water or ethanol and leading to the nucleation and growth of silica particles.[9]
-
Aging: The reaction mixture is aged (e.g., for 24 hours) to allow for the completion of particle growth.[21]
-
Separation and Washing: The resulting silica nanoparticles are separated from the solution via centrifugation and washed (typically with ethanol) to remove unreacted precursors and byproducts.
Caption: Workflow for the synthesis of silica nanoparticles via the sol-gel method.
References
- 1. sanfanchem.com [sanfanchem.com]
- 2. hazen.carnegiescience.edu [hazen.carnegiescience.edu]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 9. Collection - Hydrolysis and Condensation of Tetraethyl this compound at the AirâAqueous Interface: Implications for Silica Nanoparticle Formation - ACS Applied Nano Materials - Figshare [figshare.com]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. geo.libretexts.org [geo.libretexts.org]
- 12. quora.com [quora.com]
- 13. Olivine [science.smith.edu]
- 14. Olivine-group minerals [chembk.com]
- 15. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]
- 16. 7 Garnet, Olivine, and Other Isolated Tetrahedral Silicates – Optical Mineralogy [optical.minpet.org]
- 17. m.youtube.com [m.youtube.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 21. iosrjournals.org [iosrjournals.org]
A Comprehensive Technical Guide to Tetraethyl Orthosilicate (TEOS)
For Researchers, Scientists, and Drug Development Professionals
Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is a fundamental precursor in silica chemistry and materials science. Its predictable hydrolysis and condensation reactions make it a cornerstone for the synthesis of silica-based materials, ranging from nanoparticles and thin films to aerogels and ceramics. This guide provides an in-depth overview of the core properties of TEOS, detailed experimental protocols for its use in sol-gel processes, and visualizations of the underlying chemical pathways.
Core Properties of Tetraethyl this compound
TEOS is a colorless liquid with a mild, alcohol-like odor.[1][2] It is the ethyl ester of orthosilicic acid and is widely utilized as a silicon source in various chemical processes.[3][4][5] Its utility stems from its ability to undergo controlled hydrolysis and condensation to form silicon dioxide (silica).[3][4]
Physical and Chemical Properties
The key physical and chemical properties of TEOS are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties of TEOS
| Property | Value | References |
| Chemical Formula | Si(OC₂H₅)₄ or C₈H₂₀O₄Si | [1][6][7][8] |
| Molecular Weight | 208.33 g/mol | [1][7][8][9][10] |
| Appearance | Colorless liquid | [1][2][4][9][10] |
| Odor | Mild, sweet, alcohol-like | [1][2] |
| Density (at 20°C) | 0.933 g/mL | [4][7][8][11] |
| Boiling Point | 165-169 °C | [1][2][7][12] |
| Melting Point | -77 to -85 °C | [2][9][10][11][13] |
| Solubility in Water | Practically insoluble; reacts slowly | [1][2][14] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [1][12][14] |
Table 2: Optical and Other Properties of TEOS
| Property | Value | References |
| Refractive Index (n20/D) | 1.382 - 1.384 | [1][6][7][9] |
| Vapor Pressure (at 20°C) | <1 mmHg to 1.5 Torr | [1][2][7][14][15] |
| Vapor Density (air=1) | 7.2 | [2][7][11] |
| Viscosity (at 20°C) | ~0.75 mPa·s | [1] |
| Flash Point | 45-46 °C (closed cup) | [1][7][13] |
The Sol-Gel Process: Hydrolysis and Condensation of TEOS
The most prominent application of TEOS is in the sol-gel process, a versatile method for creating solid materials from a chemical solution.[16][17] This process involves two primary reactions: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) of TEOS are replaced by hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.[3][4]
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
-
Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol.[3] This polymerization process leads to the formation of a three-dimensional silica network, transitioning the solution from a liquid "sol" to a solid "gel".[16][17]
The kinetics of these reactions are highly sensitive to factors such as pH, water-to-TEOS ratio, solvent, and temperature, which in turn allows for precise control over the properties of the final silica material.[4]
Signaling Pathway for TEOS Hydrolysis and Condensation
Caption: TEOS hydrolysis and condensation pathway.
Experimental Protocols
The following are detailed methodologies for conducting acid- and base-catalyzed sol-gel synthesis using TEOS. These protocols are foundational and can be adapted for specific applications, such as the synthesis of nanoparticles, coatings, or bulk gels.
Acid-Catalyzed Sol-Gel Synthesis
This protocol is a general procedure for creating a silica gel under acidic conditions. Acid catalysis typically leads to the formation of linear or randomly branched polymer-like chains, resulting in a fine-textured gel.
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
Procedure:
-
Solution Preparation: In a round-bottom flask, combine 30 mL of TEOS and 31 mL of ethanol. Place the flask on a magnetic stirrer and begin brisk agitation.
-
Catalyst Addition: In a separate beaker, prepare the acidic water solution by adding 3-4 drops of concentrated HCl to 38 mL of deionized water. This results in a molar ratio of TEOS to water of approximately 1:16, with excess water used to drive the reaction to completion.
-
Hydrolysis: While stirring the TEOS/ethanol solution, slowly add the acidic water solution. The mixture may initially be immiscible but will become homogeneous with continued stirring.
-
Gelation: Cover the flask to prevent evaporation and continue stirring. The time required for gelation can vary from hours to days depending on the specific conditions. For this protocol, gelation can be observed by placing portions of the sol in test tubes. Some can be placed in a drying oven at 60°C to accelerate gelation, while others are left at room temperature.
-
Aging and Drying: Once the gel has formed (it no longer flows when the container is tilted), it should be aged. The aging process strengthens the silica network. Following aging, the gel can be dried to remove the solvent. Evaporation at ambient or slightly elevated temperatures will produce a xerogel.
Base-Catalyzed Sol-Gel Synthesis (Stöber Method)
The Stöber method is a widely used base-catalyzed process for synthesizing monodisperse spherical silica nanoparticles.[1][2] Ammonia is typically used as the catalyst, which promotes a higher condensation rate, leading to the formation of discrete, highly cross-linked particles.
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium hydroxide (NH₄OH), 29% aqueous solution
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders or syringes
Procedure:
-
Reaction Mixture Preparation: In a beaker, combine 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide.[12] Stir the mixture to ensure it is homogeneous.
-
TEOS Addition: While vigorously stirring the ethanol/water/ammonia mixture, add 5.6 mL of TEOS all at once.[12] A milky white suspension will form, indicating the nucleation and growth of silica particles.
-
Reaction: Continue stirring the reaction mixture for at least 12 hours at room temperature to allow for complete reaction and particle growth.[12]
-
Particle Collection and Washing: The resulting silica nanoparticles can be collected by centrifugation. To purify the particles, they should be washed multiple times by redispersing them in ethanol and centrifuging again. This process is repeated with deionized water until the pH of the supernatant is neutral (~7).[12]
-
Drying: After the final washing step, the silica nanoparticles can be dried in an oven to obtain a fine white powder.
Experimental Workflow for Silica Nanoparticle Synthesis
Caption: A typical workflow for sol-gel synthesis of silica nanoparticles.
Applications in Research and Drug Development
The versatility of TEOS as a silica precursor has led to its use in a wide array of applications relevant to researchers and drug development professionals:
-
Drug Delivery: Silica nanoparticles synthesized from TEOS are explored as carriers for targeted drug delivery. Their porous structure can be loaded with therapeutic agents, and their surface can be functionalized for specific targeting.
-
Biomaterials and Coatings: TEOS is used to create biocompatible silica coatings on implants and to fabricate scaffolds for tissue engineering.
-
Cross-linking Agent: It serves as a cross-linking agent in the formulation of silicone polymers and hydrogels.[1][4]
-
Chromatography: Silica gels derived from TEOS are the stationary phase in many forms of chromatography, essential for the purification and analysis of pharmaceuticals.
-
Aerogel Production: TEOS is a common precursor for the production of silica aerogels, which have applications in thermal insulation and as drug delivery matrices.[4][13]
Safety Considerations
TEOS is a flammable liquid and vapor.[2] It can cause serious eye irritation and respiratory tract irritation.[2] It may also be harmful if inhaled.[1] Therefore, it should be handled in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Containers should be kept tightly closed and stored in a cool, dry place away from sources of ignition.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Stöber process - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling | Semantic Scholar [semanticscholar.org]
- 4. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Monitoring tetraethoxysilane hydrolysis/condensation in solutions with low alcoholic content by infrared spectroscopy - SciELO journals - Figshare [scielo.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method | Semantic Scholar [semanticscholar.org]
- 10. sanfanchem.com [sanfanchem.com]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 15. studylib.net [studylib.net]
- 16. researchgate.net [researchgate.net]
- 17. is.muni.cz [is.muni.cz]
understanding orthosilicate hydrolysis and condensation reactions
An In-depth Technical Guide to Orthosilicate Hydrolysis and Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrolysis and condensation are fundamental chemical processes pivotal in materials science, nanotechnology, and increasingly, in drug delivery systems. The ability to control these reactions allows for the precise synthesis of silica-based materials with tailored porosity, particle size, and surface chemistry. This technical guide provides a comprehensive overview of the core principles governing this compound hydrolysis and condensation, with a particular focus on tetraethyl this compound (TEOS) as a model precursor. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage silica's unique properties.
Core Chemical Principles
The transformation of this compound esters, such as TEOS, into a silica network occurs via a two-step sol-gel process: hydrolysis and condensation.[1]
1. Hydrolysis: In the initial step, the alkoxy groups (-OR) of the silicon precursor are replaced with hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.[1]
-
Equation: Si(OR)₄ + 4H₂O ⇌ Si(OH)₄ + 4ROH
2. Condensation: Subsequently, the resulting silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1] This polymerization process leads to the formation of a three-dimensional silica network.
-
Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
The kinetics and mechanism of these reactions are highly dependent on several factors, which in turn dictate the structure and properties of the final silica material.[2]
Factors Influencing Reaction Kinetics and Silica Structure
The morphology of the resulting silica, ranging from linear polymer-like chains to discrete colloidal particles, is determined by the relative rates of hydrolysis and condensation.[3] These rates are influenced by a variety of experimental parameters.
| Factor | Effect on Hydrolysis and Condensation | Resulting Silica Structure |
| pH | Acid-catalyzed (pH < 7): Hydrolysis is rapid, while condensation is slow. The reaction proceeds via an electrophilic mechanism.[1] Base-catalyzed (pH > 7): Condensation is faster than hydrolysis. The reaction proceeds via a nucleophilic mechanism.[1] | Acidic conditions: Tend to form weakly branched, linear, or randomly branched polymers ("polymeric" gels).[1][4] Basic conditions: Favor the formation of highly branched, particulate, or colloidal structures ("colloidal" gels).[1] |
| Water-to-Silicate Ratio (H₂O/Si) | A higher ratio generally increases the rate of hydrolysis.[5] A molar ratio of at least 2 is required for minimal hydrolysis for gelation.[4] | Low ratios under acidic conditions lead to weakly branched networks.[1] High ratios under basic conditions produce smooth colloidal particles.[1] |
| Catalyst | The type of catalyst (e.g., HCl, NH₃, NaOH) significantly affects the reaction rates and mechanisms.[2] Ammonia is a common catalyst for producing silica particles.[6] | Acid catalysts generally lead to linear structures, while base catalysts result in more branched structures.[2] |
| Solvent | The polarity and hydrogen-bonding characteristics of the solvent affect reaction kinetics and particle size.[6][7] For primary alcohols, an increase in molecular weight generally leads to an increased initial hydrolysis rate and larger particle size.[6][7] | The use of different solvents can influence the size and polydispersity of the resulting silica nanoparticles.[6] For instance, methanol can lead to the highest hydrolysis rate and the smallest particle size.[7] |
| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation.[5][8] | Temperature control is crucial for reproducible synthesis and to control particle growth.[8] |
| Precursor Concentration | Higher precursor concentrations can favor condensation reactions.[4] | Lower precursor concentrations tend to favor hydrolysis over polymerization, resulting in smaller polymer sizes.[4] |
Quantitative Analysis of Reaction Kinetics
The study of reaction kinetics provides valuable insights into the mechanisms of hydrolysis and condensation.
| Parameter | Conditions | Value | Source |
| Activation Energy (Polymerization) | Initial phase (first 40 min) | 29.52 ± 2.28 kJ/mol | [9] |
| Activation Energy (Condensation) | Forward reaction (273–293 K) | 55.0 kJ/mol | [8] |
| Activation Energy (Condensation) | Reverse reaction (273–293 K) | 58.6 kJ/mol | [8] |
| Activation Energy (Condensation) | Forward reaction (>293 K) | 6.1 kJ/mol | [8] |
| Activation Energy (Condensation) | Reverse reaction (>293 K) | 7.3 kJ/mol | [8] |
| Reaction Order (Polymerization) | Not specified | 3 | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of silica materials.
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol is a generalized representation of the widely used Stöber method for synthesizing silica nanoparticles.
-
Preparation of Reaction Mixture: In a suitable reaction vessel, a mixture of ethanol, deionized water, and a catalyst (commonly ammonia) is prepared.[6]
-
Introduction of Precursor: Tetraethyl this compound (TEOS) is added to the stirred solution.[6] The concentrations of reactants can be varied to control particle size. For example, TEOS concentration can range from 0.01-0.2 mol/dm³, water from 5-20 mol/dm³, and ammonia from 0.2-1.5 mol/dm³.[10]
-
Reaction: The reaction is allowed to proceed at a constant temperature (e.g., 25-45°C) for a specified duration, during which hydrolysis and condensation occur, leading to the formation of silica nanoparticles.[5]
-
Particle Recovery: The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.
-
Characterization: The size and morphology of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[11]
Protocol 2: Kinetic Analysis of TEOS Hydrolysis by Gas Chromatography (GC)
This protocol outlines a method for studying the kinetics of TEOS hydrolysis.
-
Reaction Setup: The hydrolysis reaction of TEOS is initiated in a controlled temperature environment, typically in an alcohol solvent with an acid or base catalyst.[12]
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Extraction: The reaction in the aliquot is quenched, and the components are extracted. One method involves an extract-freeze separate technique.[5]
-
GC Analysis: The extracted sample is analyzed by Gas Chromatography (GC) to determine the concentration of the reactants (TEOS, water) and products (ethanol).[12] n-Propanol can be used as a solvent to improve the accuracy of the ethanol analysis.[12]
-
Data Analysis: The change in concentration of the reactants and products over time is used to determine the reaction rate and order.
Protocol 3: Characterization of Silica Species by ²⁹Si NMR Spectroscopy
²⁹Si NMR is a powerful technique to study the degree of condensation of silica.
-
Sample Preparation: A sample of the silica sol or gel is prepared for NMR analysis.
-
NMR Spectroscopy: In-situ liquid-state ²⁹Si NMR spectroscopy is performed to monitor the temporal changes in the concentration of different silicate species.[7]
-
Spectral Analysis: The NMR spectrum will show distinct peaks corresponding to silicon atoms with different numbers of siloxane bridges (Qⁿ notation, where 'n' is the number of bridging oxygen atoms per silicon tetrahedron).[2]
-
Q⁰: Monomeric Si(OH)₄
-
Q¹: End groups
-
Q²: Middle groups in chains
-
Q³: Branching sites
-
Q⁴: Fully condensed silica (SiO₂)
-
-
Interpretation: The relative intensities of the Qⁿ signals provide quantitative information about the connectivity and degree of condensation of the silica network.[2]
Visualizing Reaction Pathways and Workflows
Hydrolysis and Condensation Pathways
The following diagram illustrates the generalized pathways for the hydrolysis of an this compound precursor followed by the condensation to form a siloxane network.
Caption: Fig. 1: this compound Hydrolysis and Condensation Pathways
Experimental Workflow for Silica Nanoparticle Synthesis and Characterization
This diagram outlines a typical experimental workflow for the synthesis and characterization of silica nanoparticles.
Caption: Fig. 2: Experimental Workflow
Conclusion
A thorough understanding of this compound hydrolysis and condensation reactions is paramount for the rational design and synthesis of silica-based materials. The interplay of factors such as pH, temperature, solvent, and reactant concentrations provides a versatile toolkit for controlling the final properties of these materials. For professionals in drug development, mastering these principles is key to creating innovative drug delivery vehicles with optimized loading capacities, release kinetics, and biocompatibility. This guide serves as a foundational resource to aid in these research and development endeavors.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 8. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
An In-depth Technical Guide to the Orthosilicate Sol-Gel Process: From Core Principles to Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process, a versatile wet-chemical technique, offers a robust platform for the synthesis of highly pure and homogenous inorganic and hybrid materials.[1] This is particularly true for silica-based materials derived from orthosilicate precursors, which have garnered significant attention across various fields, including catalysis, optics, and notably, drug delivery.[2][3] The ability to meticulously control the material's microstructure, porosity, and surface chemistry at relatively low temperatures makes it an ideal method for encapsulating sensitive therapeutic agents.[4] This technical guide provides a comprehensive overview of the core principles of the this compound sol-gel process, detailed experimental protocols, and insights into its application in drug development.
Core Principles: The Chemistry of Sol-Gel Transformation
The sol-gel process transforms a system of molecular precursors into a solid oxide network through a sequence of hydrolysis and condensation reactions.[2] For orthosilicates, the most common precursors are tetraalkoxysilanes, such as tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS).[5]
The fundamental reactions can be summarized as follows:
-
Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the silicon precursor are replaced by hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.[6]
Si(OR)₄ + H₂O → (OR)₃Si-OH + ROH
-
Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. This polycondensation leads to the formation of a three-dimensional silica network.
-
Water-producing condensation: (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O
-
Alcohol-producing condensation: (OR)₃Si-OR + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + ROH
-
The progression from a colloidal suspension of solid particles in a liquid (the "sol") to a continuous, solid network encapsulating the liquid phase (the "gel") is the hallmark of this process.[1]
Influence of Process Parameters
The physicochemical properties of the final silica material, such as particle size, porosity, and surface area, are critically dependent on several process parameters. The ability to tune these parameters allows for the rational design of materials for specific applications.
Role of Catalysts: Acid vs. Base Catalysis
The choice of catalyst (acid or base) significantly influences the relative rates of hydrolysis and condensation, thereby dictating the structure of the resulting gel network.
-
Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is generally faster than the condensation reaction.[7] This leads to the formation of weakly branched, polymer-like chains that entangle to form a dense, microporous gel.
-
Base Catalysis: In basic media (pH > 7), both hydrolysis and condensation rates are high, with the condensation of highly branched clusters being the dominant growth mechanism. This results in the formation of discrete, spherical particles that aggregate to form a more open, particulate gel network.
Quantitative Effects of Key Parameters
The following tables summarize the quantitative impact of key process parameters on the properties of silica nanoparticles synthesized via the this compound sol-gel method.
Table 1: Effect of Precursor and Water Concentration on Silica Particle Size
| Precursor (TEOS) Concentration (M) | Water/TEOS Molar Ratio | Resulting Particle Size (nm) | Reference |
| 0.17 | 7.5 | ~150 | [8] |
| 0.28 | 7.5 | ~250 | [8] |
| 0.50 | 7.5 | ~450 | [8] |
| 0.20 | 25 | ~250 | [9] |
| 0.20 | 55 | ~400 | [9] |
Table 2: Effect of Catalyst Concentration and Temperature on Silica Particle Size
| Catalyst (NH₃) Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| 0.3 | 25 | ~200 | [8] |
| 0.5 | 25 | ~350 | [8] |
| 0.7 | 25 | ~500 | [8] |
| 0.5 | 30 | ~300 | [8] |
| 0.5 | 50 | ~150 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of silica nanoparticles, which are common applications of the this compound sol-gel process in research and drug development.
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
The Stöber method is a widely used base-catalyzed sol-gel process for producing monodisperse spherical silica nanoparticles.[10][11]
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[10]
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.[10]
Surface Functionalization for Drug Delivery
The surface of silica nanoparticles is rich in silanol groups (Si-OH), which can be functionalized to attach therapeutic agents or targeting ligands.[10] 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a common reagent for introducing reactive methacrylate groups.[10]
Materials:
-
Synthesized silica nanoparticles
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Toluene (anhydrous)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.[10]
-
Add TMSPMA to the silica suspension. The amount of TMSPMA can be varied to control the grafting density.[10]
-
(Optional) Add a small amount of triethylamine to catalyze the reaction.[10]
-
Reflux the mixture at a temperature of 110°C for 24 hours under a nitrogen atmosphere with constant stirring.[10]
-
After the reaction, cool the mixture to room temperature.
-
Collect the TMSPMA-functionalized silica particles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted TMSPMA.[10]
-
Dry the functionalized silica particles under vacuum.[10]
Drug Loading into Silica Nanoparticles
Drugs can be loaded into silica nanoparticles either during the synthesis (in-situ) or after the particles have been formed (ex-situ).
In-situ Loading:
-
Dissolve the drug in the ethanol/water/catalyst mixture before the addition of the TEOS precursor.
-
Proceed with the Stöber method as described in section 3.1. The drug will be encapsulated within the growing silica matrix.
Ex-situ Loading (Incipient Wetness Impregnation):
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Add the drug solution dropwise to the dried silica nanoparticles, ensuring the volume of the solution matches the pore volume of the silica.
-
Dry the drug-loaded particles under vacuum to remove the solvent.
Characterization Techniques
A suite of analytical techniques is employed to characterize the physicochemical properties of the synthesized silica materials.
Table 3: Common Characterization Techniques for Sol-Gel Derived Silica
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of hydrolysis and condensation through the disappearance of Si-OR bands and the appearance of Si-O-Si and Si-OH bands.[2][12] |
| Dynamic Light Scattering (DLS) | Determination of particle size, size distribution, and colloidal stability (zeta potential).[2] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of particle morphology, size, and aggregation state.[2] |
| X-ray Diffraction (XRD) | Assessment of the amorphous or crystalline nature of the silica.[2] |
| Nitrogen Adsorption-Desorption (BET Analysis) | Measurement of surface area, pore volume, and pore size distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and quantification of surface functionalization. |
Application in Drug Development: A Case Study of Signaling Pathway Modulation
Silica nanoparticles are increasingly being explored as carriers for targeted drug delivery in cancer therapy and other diseases.[13][14] Their ability to protect the drug from degradation, control its release, and be targeted to specific cells or tissues can enhance therapeutic efficacy and reduce side effects.
Recent studies have shown that silica nanoparticles themselves can interact with cellular signaling pathways. For instance, exposure to silica nanoparticles has been found to upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types.[4][15][16] This is a critical consideration in drug development, as these pathways are often implicated in inflammation and cancer. Therefore, when designing a silica-based drug delivery system, it is essential to consider both the effect of the delivered drug and the potential intrinsic effects of the nanocarrier on cellular signaling.
Conclusion
The this compound sol-gel process provides a highly adaptable and controllable method for the synthesis of silica-based materials with tailored properties. For researchers and professionals in drug development, understanding the core chemical principles, the influence of process parameters, and the available experimental protocols is crucial for designing effective and safe drug delivery systems. The ability to functionalize the surface of silica nanoparticles and control their physicochemical characteristics opens up a vast landscape for the development of next-generation therapeutics. As the field advances, a deeper understanding of the interactions between these nanomaterials and biological systems, including their effects on cellular signaling pathways, will be paramount in translating the potential of sol-gel technology into clinical applications.
References
- 1. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways Regulated by Silica Nanoparticles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. scribd.com [scribd.com]
- 6. google.com [google.com]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mesoporous Silica Nanoparticles as Drug Delivery Systems for Targeted Inhibition of Notch Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. Signaling Pathways Regulated by Silica Nanoparticles | MDPI [mdpi.com]
- 16. Signaling Pathways Regulated by Silica Nanoparticles [pubmed.ncbi.nlm.nih.gov]
orthosilicate precursors for silica nanoparticle synthesis
An In-depth Technical Guide to Orthosilicate Precursors for Silica Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of this compound precursors in the synthesis of silica nanoparticles (SNPs). It covers the fundamental chemistry, key synthesis methodologies, and the critical influence of various reaction parameters on the final nanoparticle properties. Detailed experimental protocols and quantitative data are presented to aid in the rational design and synthesis of silica nanoparticles for applications in drug delivery, biomedical imaging, and theranostics.
Introduction to this compound Precursors
Silica nanoparticles are extensively utilized in biomedical fields due to their high biocompatibility, thermal stability, and the tunability of their physical properties such as size, shape, and porosity.[1] The foundation of most silica nanoparticle synthesis lies in the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxide precursors.[2]
Among the most prevalent and well-characterized this compound precursors are:
-
Tetraethyl this compound (TEOS, Si(OC₂H₅)₄): The most commonly used precursor in sol-gel synthesis, providing a controlled reaction pathway for forming silica nanoparticles.[3] Its hydrolysis and condensation rates are well-studied, making it a reliable choice for reproducible synthesis.
-
Tetramethyl this compound (TMOS, Si(OCH₃)₄): Another widely used precursor, TMOS is known for its faster hydrolysis and reaction rates compared to TEOS, which can be advantageous for certain applications but requires more stringent control.[4][5] The use of shorter-chain alkylsilanes like TMOS can lead to the synthesis of smaller nanoparticles.[6]
-
Other Precursors: While TEOS and TMOS dominate the field, other precursors like Tetrakis(2-hydroxyethyl) this compound (THEOS) and trimethoxyvinylsilane (TMVS) are also employed for specific functionalities.[7][8] Inorganic sources such as sodium silicate are also used, offering a more economical route, though potentially with less purity control.[6][9]
The Core Chemistry: Hydrolysis and Condensation
The transformation of liquid this compound precursors into solid silica nanoparticles occurs via two fundamental chemical reactions in the sol-gel process: hydrolysis and condensation.[10]
-
Hydrolysis: The precursor molecule reacts with water, replacing its alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.
-
Condensation: The resulting silanol groups (-Si-OH) react with each other (water condensation) or with remaining alkoxy groups (-Si-OR) (alcohol condensation) to form siloxane bridges (Si-O-Si).[10]
These reactions proceed from monomers to oligomers and eventually to the formation of a colloidal suspension of silica particles (a "sol"), which can then form a continuous network (a "gel").[11] The rates of these reactions are highly dependent on factors like pH, temperature, and catalyst type, which in turn dictate the final properties of the nanoparticles.[2][12]
Caption: The Sol-Gel process for silica nanoparticle synthesis.
Key Synthesis Methodologies
Two primary methods have become standard for producing monodisperse silica nanoparticles: the Stöber method and the reverse microemulsion technique.
Stöber Method
Developed by Werner Stöber and his team in 1968, this is the most widely used wet chemistry approach for synthesizing spherical silica particles with uniform size.[13] The method involves the hydrolysis and condensation of a silica precursor in a mixture of alcohol and water, typically catalyzed by ammonia.[14][15] The resulting particle size can be controlled between 50 and 2000 nm by adjusting reaction conditions.[13]
This protocol is adapted from established procedures to synthesize ~460 nm silica particles.[16]
-
Preparation of Reaction Mixture: In a suitable reaction vessel, mix 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide (29 wt%).
-
Initiation: While stirring the mixture vigorously and smoothly, add 5.6 mL of Tetraethyl this compound (TEOS) all at once.
-
Reaction: Allow the reaction to proceed for at least 12 hours at room temperature under continuous stirring. A white, turbid suspension will form, indicating nanoparticle formation.[14]
-
Purification:
-
Collect the silica nanoparticles by centrifugation.
-
Wash the collected particles by re-dispersing them in pure ethanol (sonication may be required) followed by centrifugation. Repeat this step four times.
-
Subsequently, wash the particles with deionized water until the pH of the supernatant is neutral (~7).
-
Caption: Experimental workflow for the Stöber method.
Reverse Microemulsion Method
The reverse microemulsion (or water-in-oil microemulsion) method utilizes micelles as "nanoreactors" for the synthesis.[17] Surfactant molecules form stable water droplets dispersed within a continuous oil phase. The silica precursor, added to the oil phase, diffuses into the aqueous core of the micelles where, in the presence of a catalyst (typically ammonia), hydrolysis and condensation occur.[17][18] This confinement allows for excellent control over particle size, often yielding very small and highly monodisperse nanoparticles.
This protocol is a typical procedure for synthesizing dye-doped silica nanoparticles but is broadly applicable.[19]
-
Microemulsion Formation: In a reaction vessel, prepare the oil phase by mixing 7.5 mL of cyclohexane, 1.77 g of a non-ionic surfactant (e.g., Triton X-100), and 1.6 mL of a co-surfactant (e.g., hexanol).
-
Aqueous Phase Addition: To the stirred oil phase, add 400 µL of deionized water to form the reverse microemulsion.
-
Reagent Addition:
-
Sequentially add 100 µL of TEOS to the microemulsion.
-
Add 60 µL of ammonium hydroxide (29 wt%) to catalyze the reaction within the micelles.
-
-
Reaction: Allow the reaction to stir for 24 hours at room temperature.
-
Purification:
-
Break the microemulsion by adding a sufficient volume of ethanol, causing the nanoparticles to precipitate.
-
Collect the particles via centrifugation.
-
Wash the particles twice with ethanol and once with deionized water to remove residual surfactant and unreacted reagents.
-
Caption: Workflow for reverse microemulsion synthesis.
Influence of Reaction Parameters on Nanoparticle Properties
The rational design of silica nanoparticles requires a thorough understanding of how synthesis parameters affect their final characteristics. The key variables include precursor type and concentration, catalyst, water content, and temperature.
Effect of Precursor Type and Concentration
The choice of this compound precursor significantly impacts reaction kinetics. TMOS, with its shorter methoxy groups, hydrolyzes faster than TEOS.[4][5] This rapid reaction can be harder to control but is sometimes leveraged to produce smaller particles.[6]
The concentration of the precursor is a primary determinant of particle size. Generally, increasing the precursor concentration leads to larger particles, as it promotes particle growth over new nucleation.[20][21] However, at very high concentrations, this can also lead to aggregation and a broader size distribution.[3]
| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |
| TEOS Concentration | 0.05 M - 0.10 M | 48 - 72 | Well-dispersed, spherical nanoparticles. | [3] |
| TEOS Concentration | Higher Conc. | > 72 (Aggregated) | Larger, more aggregated particles due to excessive silica network formation. | [3] |
| TMVS Concentration | 1 mL | 25.10 | Monodisperse particles. | [8] |
| TMVS Concentration | 3 mL | 21.71 - 54.30 | Bimodal size distribution. | [8] |
| TMVS Concentration | 5 mL | 32.26 - 182.75 | Bimodal size distribution with larger particles. | [8] |
Effect of Catalyst and pH
The pH of the reaction medium, controlled by the catalyst, governs the relative rates of hydrolysis and condensation.
-
Base Catalysis (e.g., NH₄OH): Typically performed at pH 8.5-12, base catalysis leads to rapid condensation of highly branched clusters, resulting in stable, spherical, and monodisperse nanoparticles.[20][22] Increasing the ammonia concentration generally increases the particle size.[20][21]
-
Acid Catalysis (e.g., HCl): Under acidic conditions (pH < 7), hydrolysis is rapid, but condensation is slow, leading to the formation of linear or weakly branched polymer chains that tend to form extended gel networks rather than discrete particles.[10][12]
| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |
| Ammonia Conc. | Increasing | Increases | Promotes hydrolysis and condensation, leading to larger particles. | [20] |
| TEOS/Ammonia Ratio | High TEOS, Low Ammonia | Smallest Particles | Disagrees with general trend, suggesting complex interactions. | |
| pH | Mildly Acidic | 1,000 - 10,000 | Formation of large, spherical mesoporous particles. | [20] |
Effect of Temperature
Reaction temperature directly influences the kinetics of both hydrolysis and condensation. An increase in temperature typically accelerates these reactions. This can lead to faster nucleation and the formation of more primary particles, but more commonly it promotes the growth of existing particles, resulting in a larger final particle size.[6][20]
| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |
| Temperature | 30 °C | 28.91 | Smaller particles due to slower reaction rates. | [8][20] |
| Temperature | 70 °C | 113.22 | Larger particles due to increased polycondensation rate. | [8][20] |
| Temperature | Increasing | Increases | Increased reaction rate leads to dense silica structure and larger size. | [20] |
Effect of Water and Co-Solvent Ratio
The molar ratio of water to the silica precursor is critical, as water is a reactant in the hydrolysis step. A higher water concentration generally promotes more complete hydrolysis, which can lead to faster nucleation and potentially smaller particles. However, an excess of water can also dilute reactants, slowing condensation. The alcohol co-solvent (e.g., ethanol) serves to homogenize the precursor and water. Increasing the co-solvent content can lead to larger particles by promoting TEOS hydrolysis, but excessive amounts will dilute the system and hinder the sol-to-gel transition.[6]
| Parameter | Condition | Resulting Particle Size (nm) | Observations | Reference |
| Co-Solvent (2-butanol) | 4 mL | 40.21 | Smaller particles at lower solvent amounts. | [8] |
| Co-Solvent (2-butanol) | 12 mL | 102.18 | Larger, uniform particles with increased solvent. | [8] |
| Water Concentration | High (>6-7 mol L⁻¹) | Decreases | Promotes nucleation over growth. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Tunable Synthesis of Mesoporous Silica Particles with Unique Radially Oriented Pore Structures from Tetramethyl this compound via Oil-Water Emulsion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Advancing are Mesoporous Silica Nanoparticles? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. Synthesis and Characterization of Hollow Silica Particles from Te...: Ingenta Connect [ingentaconnect.com]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stöber process - Wikipedia [en.wikipedia.org]
- 14. prezi.com [prezi.com]
- 15. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mse.iastate.edu [mse.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. A method for the growth of uniform silica shells on different size and morphology upconversion nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
role of orthosilicates in materials science
An In-depth Technical Guide on the Role of Orthosilicates in Materials Science
Introduction to Orthosilicates
Orthosilicates, also known as nesosilicates, represent the simplest class of silicate minerals, structurally defined by isolated, discrete [SiO₄]⁴⁻ tetrahedra.[1][2] In this fundamental unit, a central silicon atom is covalently bonded to four oxygen atoms at the vertices of a tetrahedron, with a characteristic Si-O bond length of approximately 162 picometers and an O-Si-O bond angle of about 109.5°.[1][3] Unlike other silicate classes, these tetrahedra are not interconnected by sharing oxygen atoms; instead, their negative charge is balanced by various metal cations that hold the structure together.[1][4] This arrangement is the foundation for a diverse group of minerals, including zircon, garnet, and olivine, the most abundant mineral in the Earth's upper mantle.[1][5]
In materials science, the term "orthosilicate" also extends to organic esters of orthosilicic acid, such as tetraethyl this compound (TEOS) and tetramethyl this compound (TMOS).[3][5] These molecular precursors are pivotal in the synthesis of advanced materials through processes like sol-gel chemistry.[6][7] The intrinsic properties of the this compound structure—robustness, thermal stability, and chemical inertness—make these materials indispensable across a wide spectrum of applications, from high-performance coatings and ceramics to cutting-edge electronics, bioceramics, and energy storage solutions.[4][6][8]
// Central Silicon Atom Si [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6];
// Oxygen Atoms O1 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O2 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O3 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; O4 [label="O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];
// Bonds from Silicon to Oxygen Si -> O1; Si -> O2; Si -> O3; Si -> O4;
// Invisible nodes for layout {rank=same; O1; O2; O3; O4;} } Caption: The fundamental [SiO₄]⁴⁻ tetrahedral unit of orthosilicates.
Synthesis and Processing of this compound-Based Materials
The fabrication of materials from this compound precursors is a cornerstone of modern materials synthesis, with the sol-gel process being the most prominent technique. This method offers precise control over the final material's properties at the nanoscale.
The Sol-Gel Process
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For orthosilicates, this typically involves the hydrolysis and subsequent condensation of silicon alkoxide precursors like tetraethyl this compound (TEOS) or tetramethyl this compound (TMOS).[7]
-
Hydrolysis: The process begins with the addition of water to the silicon alkoxide precursor in the presence of a solvent (commonly ethanol) and a catalyst (acid or base). The alkoxide groups (-OR) are replaced with hydroxyl groups (-OH).
-
Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as byproducts. This polycondensation reaction results in the formation of a "sol," which is a stable colloidal suspension of silica nanoparticles.
-
Gelation: As the condensation continues, the nanoparticles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel."
-
Aging and Drying: The gel is then aged to strengthen the network and dried to remove the solvent, yielding a solid material. The drying conditions are critical and determine the final properties, such as porosity and surface area.
The choice of precursor significantly impacts the reaction kinetics; for instance, TMOS, having smaller methoxy groups, hydrolyzes and condenses faster than the more sterically hindered TEOS.[7]
// Nodes start [label="Precursor Mixing\n(TEOS/TMOS, H₂O, Ethanol)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(Catalyst: H⁺ or OH⁻)\nSi(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH"]; condensation [label="Condensation\n2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O"]; sol [label="Colloidal Sol Formation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gelation [label="Gelation\n(3D Network Formation)"]; gel [label="Wet Gel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Drying\n(Solvent Removal)"]; final [label="Final Material\n(e.g., Coating, Powder, Aerogel)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> hydrolysis [label="Step 1"]; hydrolysis -> condensation [label="Step 2"]; condensation -> sol; sol -> gelation [label="Step 3"]; gelation -> gel; gel -> drying [label="Step 4"]; drying -> final [label="Step 5"]; } Caption: Workflow of the sol-gel process for this compound materials.
Other Synthesis Methods
-
Solid-State Reaction: This conventional high-temperature method involves mixing and heating powdered reactants to induce chemical reactions in the solid state. It is commonly used to produce crystalline this compound phosphors and ceramics, such as europium-doped barium this compound (Ba₂SiO₄:Eu).[5][9]
-
Non-aqueous Synthesis: Recent advances have enabled the selective synthesis of orthosilicic acid (Si(OH)₄) and its oligomers in organic solvents.[10][11] This method avoids the uncontrolled polymerization typical in aqueous solutions, providing pure, stable building blocks for advanced, highly defined silicon oxide-based materials.[10]
Key Applications in Materials Science
The unique structural and chemical properties of orthosilicates enable their use in a diverse range of high-technology fields.
Advanced Coatings and Structural Materials
This compound precursors are fundamental to producing high-performance coatings, adhesives, and sealants.[8] The sol-gel process creates silica networks that form strong, durable bonds with various substrates, enhancing resistance to corrosion, thermal degradation, and mechanical wear.[6] In structural applications, the inherent hardness of mineral orthosilicates like zircon and garnet makes them excellent abrasives, while their thermal stability is leveraged in high-temperature furnace linings.[4] Hafnium this compound (HfSiO₄) is under investigation as an environmental barrier coating for protecting silicon-based ceramic composites in high-temperature environments.[12]
Electronics and Optical Materials
In electronics, orthosilicates such as hafnon (HfSiO₄) and zircon (ZrSiO₄) are explored as potential high-k dielectric materials to replace silicon dioxide in microelectronic devices.[12][13] Their most widespread optical application is as host materials for phosphors. For example, doping barium this compound (Ba₂SiO₄) with europium (Eu²⁺) or strontium (Sr²⁺) produces efficient phosphors for green and blue light-emitting diodes (LEDs), respectively.[5] Cerium-doped this compound oxyapatites also show significant promise as luminescent materials.[14]
Bioceramics and Drug Delivery
Orthosilicates are highly relevant to the biomedical field. Silica nanoparticles synthesized from precursors like TEOS are being explored as carriers for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility.[6] Furthermore, calcium silicate-based bioceramics are widely used for bone and tooth replacement.[15][16] These materials are bioactive, meaning they can bond to living tissue and support its growth.[16] Their porous structure can be loaded with therapeutic agents (e.g., antibiotics, anti-inflammatory drugs) to create local drug delivery systems for treating bone infections, defects, or tumors.[15][17][18]
// Nodes precursor [label="this compound Precursor\n(e.g., TEOS, TMOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Synthesis Route\n(Sol-Gel, etc.)"]; carrier [label="Carrier Formation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nanoparticles [label="Mesoporous Silica\nNanoparticles (MSNs)"]; scaffolds [label="Porous Bioceramic\nScaffolds"]; loading [label="Drug Loading", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; release [label="Controlled Release\n(Local Delivery)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges precursor -> synthesis; synthesis -> carrier; carrier -> nanoparticles; carrier -> scaffolds; nanoparticles -> loading; scaffolds -> loading; loading -> release; } Caption: Logical workflow for this compound-based drug delivery systems.
Energy Storage
This compound compounds are emerging as promising cathode materials for next-generation lithium-ion batteries.[13] Materials like lithium iron silicate (Li₂FeSiO₄) and lithium manganese silicate (Li₂MnSiO₄) offer high theoretical capacities.[19] The primary challenge lies in their low intrinsic electronic conductivity, which researchers are addressing by creating nanocomposites with carbon coatings to enhance performance and stability.[13][19]
Quantitative Data on this compound Materials
The performance of this compound-based materials is quantified by their mechanical and thermal properties. The following tables summarize key data for selected advanced this compound systems.
Table 1: Thermo-Mechanical Properties of Hafnium this compound (HfSiO₄)
Data sourced from a combination of DFT calculations and experimental assessments.[12]
| Property | Temperature | Value |
| Coefficient of Thermal Expansion (CTE) | 300 K | 3.06 × 10⁻⁶ K⁻¹ |
| 1500 K | 6.36 × 10⁻⁶ K⁻¹ | |
| Thermal Conductivity | 300 K (Predicted) | 16.1 W/m·K |
| 300 K (Measured) | 13.3 W/m·K |
Table 2: Mechanical and Thermal Properties of Ytterbium-Silicate-Mullite Composites
Properties of composites fabricated by pressureless sintering.[20]
| Property | Condition | Value |
| Vickers Hardness | 5 mol% Yb₂SiO₅ additive | ~9.0 GPa |
| Fracture Toughness | 15 mol% Yb₂SiO₅ additive | ~2.7 MPa·m¹/² |
| Thermal Conductivity | 1200 °C (5 mol% additive) | 3.6 W/m·K |
| 1200 °C (15 mol% additive) | 4.0 W/m·K |
Table 3: Mechanical Properties of Lithium Silicate Glass-Ceramics
Comparison of as-received lithium metasilicate vs. heat-treated lithium disilicate.[21]
| Material Phase | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Young's Modulus (GPa) |
| Li₂SiO₃ (Metasilicate) | 6.1 ± 0.3 | 1.3 ± 0.2 | 82.3 |
| Li₂Si₂O₅ (Disilicate) | 5.76 ± 0.17 | 1.60 ± 0.03 | 100.3 |
Detailed Experimental Protocols
This section provides methodologies for key synthesis and characterization techniques relevant to this compound materials.
Protocol for Sol-Gel Synthesis of an this compound Coating
This protocol describes the preparation of a silica-based coating on a substrate using TEOS as a precursor.[13]
-
Materials and Reagents:
-
Tetraethyl this compound (TEOS)
-
Deionized water
-
Ethanol (solvent)
-
Nitric acid (0.1 M, catalyst)
-
Substrate (e.g., glass, metal)
-
-
Procedure:
-
Sol Preparation: In a sealed container, mix TEOS, deionized water, and ethanol in a molar ratio of 1:4:8.
-
Catalysis: Adjust the pH of the mixture to 3 by adding 0.1 M nitric acid dropwise while stirring.
-
Hydrolysis/Condensation: Seal the container and stir the mixture at room temperature for 8 hours (e.g., at 300 rpm) to allow for sufficient hydrolysis and condensation to form a stable sol.
-
Coating Application: Apply the prepared sol onto the substrate using a suitable technique, such as a padding mangle, dip-coating, or spin-coating. For a padding mangle, an 80% expression is typical.
-
Drying and Curing: Dry the coated substrate at ambient temperature to evaporate the solvent. Subsequently, cure the coating in an oven at 130°C for 5 minutes to complete the condensation process and densify the silica network.
-
Protocol for Nanoindentation Testing of Thin Films
Nanoindentation is a high-precision technique for determining the hardness and elastic modulus of thin films and coatings.[7]
-
Instrumentation:
-
Nanoindenter instrument
-
Berkovich diamond indenter tip (standard for its self-similar geometry)
-
-
Procedure:
-
Sample Preparation: Securely mount the coated substrate onto the nanoindenter stage to prevent any movement during testing.
-
Indenter Approach: Bring the indenter tip into contact with the coating surface at a controlled, slow rate.
-
Loading/Unloading Cycle:
-
Apply a predefined load (or displace to a predefined depth) to the indenter, pressing it into the film. The load and displacement are continuously recorded throughout this step.
-
Hold the indenter at the maximum load for a short period to allow for material relaxation (creep).
-
Unload the indenter at a controlled rate until it is fully withdrawn from the surface, again recording the load-displacement data.
-
-
Data Analysis: The resulting load-displacement curve is analyzed. The hardness is calculated from the maximum load divided by the projected contact area. The elastic modulus is determined from the slope of the initial portion of the unloading curve, which represents the elastic recovery of the material.
-
Protocol for In Vitro Bioactivity and Drug Release Assessment
This protocol outlines the steps to evaluate the bioactivity (apatite formation) and drug release profile of a porous this compound-based bioceramic scaffold.[18]
-
Materials and Reagents:
-
Porous bioceramic scaffold
-
Simulated Body Fluid (SBF)
-
Model drug (e.g., ciprofloxacin)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Bioactivity Test (Apatite Formation):
-
Immerse the scaffold in SBF at 37°C for a set period (e.g., 5-10 days).
-
After immersion, remove the scaffold, gently rinse with deionized water, and dry.
-
Characterize the surface using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to identify the formation of a hydroxyapatite layer, which indicates bioactivity.
-
-
Drug Loading:
-
Immerse the scaffold in a concentrated solution of the model drug for a sufficient time to allow the drug to adsorb into the pores.
-
Remove the scaffold and dry it under vacuum.
-
-
Drug Release Study:
-
Place the drug-loaded scaffold into a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), withdraw a small aliquot of the PBS solution.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume (sink conditions).
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., ~278 nm for ciprofloxacin).
-
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. The kinetics can be fitted to various mathematical models to understand the release mechanism.
-
References
- 1. ck12.org [ck12.org]
- 2. byjus.com [byjus.com]
- 3. This compound (17181-37-2) for sale [vulcanchem.com]
- 4. This compound minerals as abrasives | Research Starters | EBSCO Research [ebsco.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Understanding Methyl this compound: A Versatile Chemical Agent in Various Applications-GBXF SILICONES [en.gbxfsilicones.com]
- 7. benchchem.com [benchchem.com]
- 8. vanabio.com [vanabio.com]
- 9. scilit.com [scilit.com]
- 10. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Luminescence properties of Ce3+ in this compound oxyapatite NaY9 (SiO4 )6 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. In vitro biocompatibility and bioactivity of calcium silicate-based bioceramics in endodontics (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Unveiling the Tetrahedron: An In-depth Technical Guide to the Orthosilicate Anion
For Researchers, Scientists, and Drug Development Professionals
The orthosilicate anion, [SiO₄]⁴⁻, the fundamental building block of silicate minerals, holds a significance that extends from geochemistry to human health. Its simple yet elegant tetrahedral structure dictates the properties of a vast array of natural and synthetic materials. This technical guide provides a comprehensive exploration of the this compound anion's core structure, the experimental methodologies used to elucidate it, and its emerging role in biological signaling pathways relevant to drug development.
The Tetrahedral Core: Structural Parameters of the this compound Anion
The defining feature of the this compound anion is its tetrahedral geometry, with a central silicon atom covalently bonded to four oxygen atoms. This arrangement arises from the sp³ hybridization of the silicon atom.[1] The Si-O bonds exhibit a character that is approximately 50% ionic and 50% covalent. The isolated nature of these tetrahedra, meaning they do not share oxygen atoms with other SiO₄ tetrahedra, is the defining characteristic of orthosilicates, also known as nesosilicates.[2][3]
The precise bond lengths and angles within the this compound tetrahedron can vary slightly depending on the surrounding cations in the crystal lattice and the specific mineral. However, they generally conform to the idealized tetrahedral geometry.
| Parameter | Typical Value | Range | Reference |
| Si-O Bond Length | 162 pm | 160 - 164 pm | [2] |
| O-Si-O Bond Angle | 109.5° | ~109.5° | [1] |
Experimental Determination of the this compound Structure
The precise three-dimensional arrangement of atoms within the this compound anion is primarily determined through sophisticated analytical techniques. Single-crystal X-ray diffraction and Raman spectroscopy are two of the most powerful methods employed for this purpose.
Single-Crystal X-ray Diffraction (SC-XRD)
Principle: SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles.[4] The technique relies on the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms in a crystal. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.
Generalized Experimental Protocol:
-
Crystal Selection and Mounting: A suitable, single crystal of an this compound-containing compound is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryo-protectant like paratone oil, and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[5] The crystal is rotated through a series of angles, and the diffracted X-rays are detected by a CCD or other area detector.[4]
-
Data Processing: The collected diffraction data, consisting of thousands of reflections, are processed to determine their intensities and positions. This step involves indexing the reflections to assign Miller indices (hkl) and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson functions to determine the initial positions of the atoms. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction patterns.[4] The final output is a detailed crystallographic model, including precise bond lengths and angles.
Raman Spectroscopy
Principle: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of molecules. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This shift, known as the Raman shift, corresponds to the vibrational frequencies of the molecule's bonds. The Raman spectrum of the this compound anion is characterized by distinct peaks corresponding to the stretching and bending modes of the SiO₄ tetrahedron.
Generalized Experimental Protocol:
-
Sample Preparation: A sample of the this compound-containing material is placed on a microscope slide or in a suitable sample holder. For powdered samples, a small amount is typically pressed into a pellet.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector is used. The laser is focused onto the sample through a microscope objective.
-
Data Acquisition: The scattered light from the sample is collected and passed through a filter to remove the intense Rayleigh scattered light (light scattered at the same frequency as the incident laser). The remaining Raman scattered light is then dispersed by a grating and detected.
-
Spectral Analysis: The resulting Raman spectrum, a plot of intensity versus Raman shift (typically in units of wavenumbers, cm⁻¹), is analyzed to identify the characteristic vibrational modes of the this compound anion. For orthosilicates, strong peaks corresponding to the symmetric and asymmetric stretching and bending vibrations of the Si-O bonds are typically observed.
Biological Significance and Signaling Pathways
While the this compound anion itself is the fundamental unit in minerals, its protonated and bioavailable form, orthosilicic acid (Si(OH)₄), plays a crucial role in various biological processes. Research has increasingly pointed to the involvement of orthosilicic acid in bone health and other physiological functions, making it a molecule of interest for drug development.
Role in Bone Formation
Orthosilicic acid has been shown to stimulate collagen synthesis and osteoblastic differentiation, which are critical processes in bone formation and maintenance.[6] Studies have identified specific signaling pathways that are modulated by orthosilicic acid in osteoblast-like cells.
One key pathway is the PI3K-Akt-mTOR signaling pathway . Orthosilicic acid has been found to enhance the expression of key components of this pathway, including phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), phospho-protein kinase B (P-Akt), and phospho-mammalian target of rapamycin (P-mTOR).[7] This activation ultimately leads to the upregulation of osteogenic markers such as RUNX2 and type I collagen.[7]
Caption: Orthosilicic acid stimulates bone formation via the PI3K-Akt-mTOR pathway.
Another important pathway implicated in the protective effects of orthosilicic acid on bone is the Akt/Bad signaling pathway . This pathway is particularly relevant in the context of glucocorticoid-induced osteoporosis. Orthosilicic acid has been shown to protect osteocytes from apoptosis (programmed cell death) induced by glucocorticoids through the modulation of this pathway.[8]
References
- 1. esc.cam.ac.uk [esc.cam.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hazen.carnegiescience.edu [hazen.carnegiescience.edu]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 6. [PDF] Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 7. Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway [pubmed.ncbi.nlm.nih.gov]
- 8. Ortho-silicic Acid Plays a Protective Role in Glucocorticoid-Induced Osteoporosis via the Akt/Bad Signal Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Sources of Orthosilicate Minerals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of orthosilicate minerals, also known as nesosilicates, detailing their natural occurrence, geological sources, and analytical characterization. Furthermore, it explores the burgeoning applications of silicate-based materials in the pharmaceutical and drug development sectors, offering insights for researchers and scientists in these fields.
Introduction to this compound Minerals
This compound minerals are a fundamental class of silicates characterized by isolated silica tetrahedra (SiO₄)⁴⁻ linked by interstitial cations. This structural arrangement imparts properties such as high density, hardness, and a typically vitreous luster.[1] These minerals are predominantly found in igneous and metamorphic rocks, forming under a wide range of temperature and pressure conditions.[1] Their stability and diverse compositions make them significant not only in geological studies but also as industrial raw materials and, increasingly, in biomedical applications.
Natural Occurrence and Geological Sources of Common this compound Minerals
This compound minerals are widespread in the Earth's crust and upper mantle. Their formation is intrinsically linked to specific geological environments, as detailed below.
Igneous Environments
Orthosilicates are common constituents of various igneous rocks, crystallizing directly from magma. The specific mineral that forms is dependent on the chemical composition of the magma and the conditions of cooling.
-
Olivine Group ((Mg,Fe)₂SiO₄): A principal component of the Earth's upper mantle, olivine is a hallmark of mafic and ultramafic igneous rocks such as basalt, gabbro, and peridotite.[2][3] Magnesium-rich olivine (forsterite) crystallizes at high temperatures from magmas low in silica.[2] Gem-quality olivine, known as peridot, is often found in peridotite xenoliths brought to the surface by magmas.[2]
-
Zircon (ZrSiO₄): Zircon is a common accessory mineral in felsic igneous rocks like granite and syenite.[4] Due to its durability, it is also found concentrated in sedimentary deposits.[4]
-
Garnet Group (X₃Y₂(SiO₄)₃): While more common in metamorphic rocks, some garnet varieties, particularly almandine and pyrope, can be found in felsic and mafic igneous rocks, respectively.[5][6][7]
-
Titanite (Sphene) (CaTiSiO₅): Titanite is a frequent accessory mineral in intermediate to felsic igneous rocks, including granodiorite, diorite, and syenite.[8][9]
-
Topaz (Al₂SiO₄(F,OH)₂): Topaz typically forms in the late stages of magma crystallization in fluorine-rich granites and rhyolites.[10][11]
Metamorphic Environments
Metamorphism, the alteration of rock due to heat, pressure, or chemical changes, is a primary process for the formation of a wide variety of orthosilicates.
-
Garnet Group: Garnets are characteristic minerals of metamorphic rocks, with their composition serving as an indicator of the metamorphic grade.[5][12] Almandine is common in schists and gneisses formed from the metamorphism of clay-rich sediments.[5][6] Grossular and andradite are typically found in metamorphosed carbonate rocks (skarns).[12]
-
Aluminosilicate Polymorphs (Al₂SiO₅): Kyanite, andalusite, and sillimanite are polymorphs that form during the metamorphism of aluminous rocks. Their presence is indicative of specific pressure and temperature conditions.[13][14] Kyanite forms at high pressure, andalusite at lower pressure and temperature, and sillimanite at high temperature.[13]
-
Staurolite ((Fe,Mg)₂Al₉Si₄O₂₃(OH)): This mineral is a distinctive product of medium-grade regional metamorphism of aluminum-rich schists.[15]
-
Olivine Group: Forsterite-rich olivine can form from the thermal metamorphism of impure dolomite.[2]
Sedimentary Environments
Due to their hardness and chemical resistance, many this compound minerals can survive weathering and erosion processes, becoming concentrated in sedimentary deposits.
-
Zircon: Its high resistance to weathering leads to its accumulation in placer deposits, which are major commercial sources.[4]
-
Garnet: Detrital garnet grains are a common component of many sands and sandstones.[6]
-
Kyanite, Andalusite, and Sillimanite: These minerals can also be found in heavy mineral sand placers.[13]
Quantitative Data on this compound Minerals
The following tables summarize key quantitative data for prominent this compound minerals, including their physical properties and major global sources.
Table 1: Physical Properties of Common this compound Minerals
| Mineral Group | Formula | Crystal System | Mohs Hardness | Specific Gravity |
| Olivine | (Mg,Fe)₂SiO₄ | Orthorhombic | 6.5 - 7 | 3.2 - 4.4 |
| Garnet | X₃Y₂(SiO₄)₃ | Isometric | 6.5 - 7.5 | 3.5 - 4.3 |
| Zircon | ZrSiO₄ | Tetragonal | 7.5 | 4.6 - 4.7 |
| Aluminosilicates | Al₂SiO₅ | Triclinic (Kyanite), Orthorhombic (Andalusite, Sillimanite) | 5.5-7.5 (variable) | 3.2 - 3.7 |
| Titanite (Sphene) | CaTiSiO₅ | Monoclinic | 5 - 5.5 | 3.48 - 3.60 |
| Topaz | Al₂SiO₄(F,OH)₂ | Orthorhombic | 8 | 3.49 - 3.57 |
| Staurolite | (Fe,Mg)₂Al₉Si₄O₂₃(OH) | Monoclinic | 7 - 7.5 | 3.74 - 3.83 |
Table 2: Major Commercial Sources of this compound Minerals
| Mineral | Major Producing Countries |
| Olivine | Norway, USA, Spain, Italy, Greece |
| Garnet | Australia, India, China, USA |
| Zircon | Australia, South Africa, China, Indonesia |
| Kyanite | USA, South Africa, India |
| Andalusite | South Africa, France, Peru |
| Sillimanite | India, Australia |
| Titanite (gem) | Brazil, Madagascar, Pakistan |
| Topaz (gem) | Brazil, Pakistan, Russia, USA |
Logical Relationships in this compound Formation
The formation of this compound minerals is governed by the geological environment, which dictates the available chemical components, temperature, and pressure.
References
- 1. ASTM C1721-22 - Standard Guide for Petrographic Examination of Dimension Stone [en-standard.eu]
- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 3. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 4. store.astm.org [store.astm.org]
- 5. mdpi.com [mdpi.com]
- 6. Silicates in orthopedics and bone tissue engineering materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. china-sasa.com [china-sasa.com]
- 9. mdrnskin.com [mdrnskin.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. alphachem.biz [alphachem.biz]
- 13. researchgate.net [researchgate.net]
- 14. wpd.ugr.es [wpd.ugr.es]
- 15. 5 Optical Mineralogy – Mineralogy [opengeology.org]
theoretical models of orthosilicate polymerization
An In-depth Technical Guide on Theoretical Models of Orthosilicate Polymerization
Introduction
Orthosilicic acid (Si(OH)₄), often abbreviated as OSA, is the fundamental precursor to the formation of all silica-based materials, from gels and nanoparticles to minerals. The process by which these monomers link together, known as polymerization or polycondensation, is a cornerstone of materials science, geology, and even biology. This process involves the formation of siloxane bonds (Si-O-Si) through the condensation of silanol groups (Si-OH), releasing water as a byproduct. Understanding the theoretical models that describe this polymerization is critical for controlling the structure, size, and properties of the resulting silica materials.[1][2]
This technical guide provides a comprehensive overview of the core theoretical models governing this compound polymerization, targeted at researchers, scientists, and professionals in drug development and materials science. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a thorough understanding of the subject.
Core Theoretical Models
The polymerization of orthosilicic acid is a complex process influenced by numerous factors including pH, temperature, concentration, and ionic strength.[3][4] Theoretical models range from classical kinetic and thermodynamic descriptions to sophisticated computational simulations that provide atomic-level insights.
Kinetic Models
Kinetic models describe the rate at which polymerization occurs. The process is heavily dependent on solution pH, which dictates the catalytic mechanism.[5][6]
-
Acid-Catalyzed Polymerization (pH < 2) : Below the isoelectric point (pI ≈ 1.7-2), the polymerization is catalyzed by H⁺ ions.[5] A silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral silanol group.[5] The reaction rate in strongly acidic regions (pH < 1.8) is proportional to [H⁺]¹·².[3] This mechanism tends to produce small, stable particles as the condensation rate is relatively slow compared to hydrolysis.[7]
-
Base-Catalyzed Polymerization (pH > 2) : Above the isoelectric point, the reaction is catalyzed by OH⁻ ions, which deprotonate a silanol group to form a silicate anion (Si-O⁻).[5] This anion is a stronger nucleophile and attacks a neutral silicic acid molecule. The rate in weakly acidic to basic regions (pH > 3.4) is proportional to [OH⁻]⁰·⁹.[3] This process is faster and leads to the formation of larger, more highly branched particles.[7]
-
Reaction Order Models : The overall reaction order of polymerization has been described differently depending on the conditions. Some studies report a third-order reaction, suggesting the mechanism is controlled by trimers.[2] Other models describe the rate of monomer concentration decrease as proportional to the 4th order of the supersaturation level (k₁∙(Cs–Ce)⁴), where Cs is the monomer concentration and Ce is the solubility of amorphous silica.[3] Fleming's model suggests a first-order reaction with respect to both the supersaturation (Cs-Cx) and the surface concentration of ionized silanol groups.[8]
Thermodynamic Models
Thermodynamic models focus on the driving forces and equilibrium states of the polymerization process.
-
Supersaturation : Polymerization is initiated when the concentration of orthosilicic acid exceeds the solubility of amorphous silica (typically around 100-150 ppm at 25°C), creating a supersaturated solution.[3] This supersaturation is the thermodynamic driving force for nucleation and growth.
-
Q-Species Distribution : The structure of silicate polymers is often described in terms of Qⁿ species, where 'n' represents the number of bridging oxygens connecting a given SiO₄ tetrahedron to its neighbors.[9] For example, Q⁰ is a monomer, Q¹ is an end-group, Q² is a middle-group in a chain, Q³ is a branching point, and Q⁴ is a fully cross-linked unit. The distribution of these species is governed by a disproportionation equilibrium: 2Qⁿ ⇌ Qⁿ⁺¹ + Qⁿ⁻¹.[10] The equilibrium constant for this reaction (e.g., k₃ = [Q²][Q⁴]/[Q³]²) depends on factors like the type of alkali cation present in the system.[10][11]
Computational Models
Computational modeling provides unparalleled insight into reaction mechanisms, energetics, and the nanoscale structure of forming silica particles.
-
Ab Initio and Density Functional Theory (DFT) : These quantum mechanical methods are used to study the elementary steps of silicate condensation.[12][13] DFT calculations have shown that the condensation reaction in a basic medium proceeds via a two-step mechanism: first, the formation of a pentacoordinated silicon intermediate, followed by the removal of a water molecule.[12][13][14] These methods are crucial for calculating the activation energies and free energy barriers of reaction pathways.[15][16]
-
Molecular Dynamics (MD) Simulations : MD simulations model the time evolution of a system of atoms and molecules, allowing researchers to observe nucleation and growth processes directly.[17][18] Reactive MD simulations can model the formation of siloxane bonds and have been used to confirm that nucleation and initial growth occur over very short time periods.[1] MD is also used to simulate the structure of the resulting amorphous nanoparticles and investigate their thermodynamic properties, such as melting temperature.[19][20]
-
Monte Carlo (MC) Simulations : MC methods are used to model the equilibrium thermodynamic properties and structure of silica networks.[21] Reactive Monte Carlo (RxMC) algorithms, in particular, can simulate the polymerization process, reproduce the evolution of Qⁿ species observed in experiments, and model the transition between gel and nanoparticle phases.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the kinetics, thermodynamics, and structural properties of this compound polymerization.
Table 1: Kinetic Parameters for this compound Polymerization
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Activation Energy | 29.52 ± 2.28 kJ/mol | Initial phase (first 40 min), 25-45°C, neutral pH | [2] |
| -16 ± 4 kcal/mol | pH 8.5, 25-35°C | [23] | |
| 14 ± 4 kcal/mol | pH 8.5, 35-40°C | [23] | |
| Reaction Order | 3 | Neutral pH | [2] |
| 4 (w.r.t. supersaturation) | pH 3-7 | [3] | |
| 2 (w.r.t. silicate) | pH 7.15 | [24] | |
| 2 (w.r.t. fluoride catalyst) | pH 7.15 | [24] | |
| Rate Constant (k) | ~4 x 10⁻⁸ mol⁻²∙L²∙s⁻¹ | 25°C, neutral pH | [2] |
| Rate Dependence | Proportional to [H⁺]¹·² | pH < 1.8 | [3] |
| Proportional to [OH⁻]⁰·⁹ | pH > 3.4 | [3] | |
| Induction Period | 0.35 h | 0.05 wt% silica, pH 7.0, 25°C | [3] |
| | Decreased from 3.25 to 2.75 h | 1450 mg/kg silica, pH 7.75, 20°C, with mixing |[3] |
Table 2: Thermodynamic and Energetic Data for Silicate Condensation
| Parameter | Value | System/Method | Source(s) |
|---|---|---|---|
| Free Energy Barrier (Dimerization) | 63 kJ/mol | Ab initio MD, with TEA⁺ counterion | [12] |
| 62 kJ/mol | Ab initio MD, with Cl⁻ | [13] | |
| Enthalpy of Reaction (Q³ ⇌ Q⁴ + Q²) | 32 ± 6 kJ/mol | 22 mol% Cs₂O melt | [11] |
| 43 ± 8 kJ/mol | 27 mol% Cs₂O melt | [11] |
| Heat of Reaction (TEOS Hydrolysis-Polymerization) | 12.9 kJ/mol | Isoperibol calorimetry, acidic condition |[25] |
Table 3: Structural Parameters of Polymerized Silica
| Parameter | Value | Conditions / Technique | Source(s) |
|---|---|---|---|
| Primary Particle Size | 3 nm | Below isoelectric point, from sodium silicate | [26] |
| Particle Size at 0.2 s | 1.1 nm | 323 K, SAXS | [1] |
| 1.4 nm | 353 K, SAXS | [1] | |
| Final Particle Size | 2.1 nm | 323 K, SAXS | [1] |
| 3.0 nm | 353 K, SAXS | [1] |
| Colloidal Radii (in solution) | 0.4-0.6 nm, 2.5-13 nm, 75-85 nm | Diluted sodium silicate solutions, DLS |[27] |
Experimental Protocols
Accurate modeling of this compound polymerization relies on robust experimental data. Below are detailed methodologies for key analytical techniques.
Monomer Concentration Measurement: The Silicomolybdate Method
This colorimetric method is widely used to quantify the concentration of monomeric silicic acid (molybdate-active silica).[28][29]
-
Principle : In an acidic solution (pH 1-2), silicic acid monomers react with a molybdate salt (e.g., ammonium molybdate) to form a yellow silicomolybdate complex. Polymers and colloidal silica do not react or react very slowly.
-
Reagents :
-
Ammonium molybdate solution: (NH₄)₆Mo₇O₂₄·4H₂O dissolved in deionized water, acidified with H₂SO₄ or HCl.
-
Reducing agent (for enhanced sensitivity, "molybdenum blue" method): e.g., a solution of sodium sulfite, or 1-amino-2-naphthol-4-sulfonic acid.
-
Oxalic acid or citric acid solution: To decompose any phosphomolybdate or arsenomolybdate complexes that might interfere.
-
-
Procedure :
-
A sample of the silicate solution is withdrawn and immediately diluted with silica-free water to quench the polymerization reaction.
-
The acidified molybdate reagent is added to the diluted sample.
-
The solution is allowed to stand for a specific time (e.g., 10 minutes) for the yellow color to develop.
-
If using the molybdenum blue method, the reducing agent is added, and the solution is left for color development (e.g., 20-30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (approx. 410 nm for the yellow method, or 810 nm for the blue method).
-
The concentration of monomeric silica is determined by comparing the absorbance to a calibration curve prepared with known standards.[29]
-
Particle Size Analysis: Dynamic and Small-Angle X-ray Scattering
-
Dynamic Light Scattering (DLS) : Measures the hydrodynamic radius of particles in solution.[3][27][28]
-
Principle : DLS measures the time-dependent fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the particle's diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.
-
Procedure :
-
A small aliquot of the sample solution is placed in a clean cuvette.
-
The cuvette is placed in the DLS instrument, which directs a laser beam through the sample.
-
A detector, typically positioned at a 90° or 173° angle, measures the scattered light intensity fluctuations over time.
-
An autocorrelator analyzes the signal to generate a correlation function.
-
Software algorithms fit the correlation function to determine the diffusion coefficient and calculate the particle size distribution.[27]
-
-
-
In Situ Small-Angle X-ray Scattering (SAXS) : Provides information on particle size, shape, and distribution for nanoscale particles.[1]
-
Principle : SAXS measures the elastic scattering of X-rays by a sample at very small angles (typically < 5°). The scattering pattern is determined by the electron density fluctuations in the material and provides structural information on the scale of 1 to 100 nm.
-
Procedure :
-
The experiment is often conducted at a synchrotron source to provide a high-flux, collimated X-ray beam.
-
For in situ measurements, reactant solutions (e.g., sodium silicate and an acid) are rapidly mixed and flowed through a custom-designed sample cell or capillary placed in the X-ray beam path.[1]
-
A 2D detector positioned downstream from the sample collects the scattered X-rays, recording scattering patterns at short time intervals (e.g., < 1 second).[1]
-
The 2D images are radially averaged to produce 1D scattering profiles (Intensity vs. scattering vector, q).
-
The profiles are analyzed using models (e.g., Guinier or Porod analysis) to extract information about the radius of gyration, particle shape, and size distribution as a function of time.[1]
-
-
Structural Analysis: NMR and Raman Spectroscopy
-
²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (²⁹Si MAS NMR) : Provides quantitative information on the distribution of Qⁿ species in solid or gelled samples.[9]
-
Principle : The resonance frequency of a ²⁹Si nucleus is sensitive to its local chemical environment, specifically the number of bridging oxygens attached to it. This results in distinct peaks in the NMR spectrum corresponding to Q⁰, Q¹, Q², Q³, and Q⁴ units. Magic angle spinning is used to average out anisotropic interactions in the solid state, yielding higher resolution spectra.
-
Procedure :
-
The silica sample (e.g., dried gel, glass) is packed into a zirconia rotor.
-
The rotor is placed in the NMR probe and spun at a high speed (several kHz) at the "magic angle" (54.74°) with respect to the external magnetic field.
-
A one-pulse experiment is typically used to acquire the ²⁹Si spectrum.[30]
-
The resulting spectrum is processed (Fourier transform, phasing, baseline correction).
-
The spectrum is deconvoluted by fitting Gaussian/Lorentzian peaks to the different Qⁿ regions. The relative concentration of each Qⁿ species is determined from the integrated area of its corresponding peak.[9]
-
-
-
Raman Spectroscopy : An alternative method to NMR for determining Qⁿ fractions, particularly useful for samples where NMR resolution is poor.[9]
-
Principle : Raman spectroscopy measures the inelastic scattering of monochromatic light. The frequency shifts of the scattered light correspond to the vibrational modes of molecules. For silicates, specific vibrational bands in the 850–1250 cm⁻¹ region are associated with the stretching modes of SiO₄ tetrahedra with different numbers of bridging oxygens (Qⁿ species).
-
Procedure :
-
A laser beam is focused onto the glass or powder sample.
-
The scattered light is collected and passed through a spectrometer.
-
A filter removes the strong Rayleigh scattered light (at the laser frequency), and the weaker Raman scattered light is dispersed onto a detector.
-
The resulting spectrum (Intensity vs. Raman shift in cm⁻¹) is analyzed.
-
The high-frequency region (850–1250 cm⁻¹) is deconvoluted into component peaks corresponding to different Qⁿ species. The fraction of each species is calculated from the relative peak areas.[9]
-
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes in this compound polymerization.
Caption: General pathway of this compound polymerization from monomer to final structures.
Caption: Simplified reaction schemes for acid- and base-catalyzed polymerization.
Caption: A typical experimental workflow for studying the kinetics of polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 3. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution [mdpi.com]
- 9. lib.fibopt.ru [lib.fibopt.ru]
- 10. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Silicate glass and mineral dissolution: calculated reaction paths and activation energies for hydrolysis of a q3 si by H3O+ using ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular dynamics simulations of liquid silica crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. samson.chem.umass.edu [samson.chem.umass.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. akjournals.com [akjournals.com]
- 25. Heat of Reaction of the Hydrolysis-Polymerization Process of Tetraethyl this compound in Acidic Condition | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Size distribution of colloidal silica in sodium silicate solutions investigated by dynamic light scattering and viscosity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanistic studies of silica polymerization from supersaturated aqueous solutions by means of time-resolved light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. digital.library.unt.edu [digital.library.unt.edu]
- 30. geopolymer.org [geopolymer.org]
Methodological & Application
Application Note & Protocol: Tetraethyl Orthosilicate (TEOS) Sol-Gel Synthesis of Silica Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sol-gel synthesis of silica nanoparticles using tetraethyl orthosilicate (TEOS) is a widely utilized method, famously optimized by Stöber, for producing monodisperse spherical silica particles.[1][2] This process involves the hydrolysis and subsequent condensation of TEOS in an alcoholic solvent, typically ethanol, catalyzed by ammonia.[3][4][5] The simplicity, cost-effectiveness, and ability to control particle size and morphology make this technique highly attractive for various applications, including drug delivery, catalysis, and nanotechnology.[3] The size and morphology of the resulting silica nanoparticles are critically influenced by several reaction parameters, such as the concentration of TEOS, water, ethanol, and ammonia, as well as the reaction temperature and time.[4][5]
This document provides a detailed protocol for the synthesis of silica nanoparticles via the TEOS sol-gel method. It includes a summary of the effects of key reaction parameters on nanoparticle size, presented in tabular format for easy comparison, and detailed experimental procedures. Additionally, diagrams illustrating the chemical pathway and experimental workflow are provided.
Chemical Signaling Pathway: Hydrolysis and Condensation
The sol-gel formation of silica nanoparticles from TEOS proceeds in two main steps: hydrolysis and condensation.[1][6] In the presence of a basic catalyst like ammonia, the hydroxide ion (OH⁻) attacks the silicon atom of the TEOS molecule.[7] This initiates the hydrolysis reaction, where the ethoxy groups (-OC₂H₅) of TEOS are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol.[1][8] Subsequently, these silanol groups undergo condensation reactions with other silanols or ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol, respectively.[6][7] This polymerization process leads to the formation of a three-dimensional silica network, which constitutes the nanoparticles.[6][7]
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. ijnnonline.net [ijnnonline.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. edlib.net [edlib.net]
- 5. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of TEOS-Based Silica Spherical Particles by Sol-Gel Process | Scientific.Net [scientific.net]
- 8. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Controlling Silica Particle Size with TEOS Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of silica nanoparticle (SNP) size is critical for numerous applications, particularly in drug delivery, where particle dimensions govern biodistribution, cellular uptake, and therapeutic efficacy.[1] This document provides detailed application notes and experimental protocols for controlling silica particle size by modulating the concentration of tetraethyl orthosilicate (TEOS) during synthesis via the Stöber method. The Stöber process is a well-established sol-gel approach for producing uniform, monodisperse silica spheres through the base-catalyzed hydrolysis and condensation of a silica precursor, typically TEOS, in an alcoholic medium.[2][3] By systematically varying the concentrations of reactants, including TEOS, ammonia, and water, it is possible to synthesize SNPs with diameters ranging from the nanometer to the micrometer scale.[2][4] This document consolidates quantitative data from various studies into structured tables for straightforward comparison, presents a detailed experimental protocol, and illustrates the underlying chemical mechanism and workflow with diagrams.
Introduction
Silica nanoparticles have garnered significant attention in nanomedicine due to their tunable size, stability, and biocompatibility.[1] The ability to precisely control the size of these nanoparticles is paramount, as it directly impacts their interaction with biological systems. For instance, particle size influences circulation time, with larger particles often being cleared more rapidly by the reticuloendothelial system.[1] Furthermore, the efficiency of cellular internalization and intracellular trafficking is highly size-dependent.[5]
The Stöber method offers a robust and versatile platform for the synthesis of size-controlled silica nanoparticles.[2][6] The process involves two primary chemical reactions: the hydrolysis of TEOS to form silicic acid, followed by the condensation of silicic acid to form a silica network.[3] The kinetics of these reactions, and consequently the final particle size, are influenced by several factors, including the concentration of TEOS, water, ammonia (catalyst), and the reaction temperature.[4][7][8] Generally, an increase in the concentration of the silica precursor (TEOS) can lead to the formation of larger particles, although this relationship can be complex and dependent on the concentrations of other reactants.[4][9]
Data Presentation: Influence of Reactant Concentrations on Particle Size
The following tables summarize the quantitative relationship between reactant concentrations and the resulting silica nanoparticle size, as reported in various studies. These tables provide a valuable resource for researchers aiming to synthesize particles of a specific dimension.
Table 1: Effect of TEOS Concentration on Silica Particle Size
| TEOS Concentration (M) | NH4OH Concentration (M) | H2O Concentration (M) | Ethanol (mL) | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| 0.045 | 0.11 - 0.57 | 6 | - | Room Temp | ~20 - 150 | [4] |
| 0.17 | 0.11 - 0.57 | 6 | - | Room Temp | ~50 - 400 | [4] |
| 0.28 | 0.11 - 0.57 | 6 | - | Room Temp | ~80 - 500 | [4] |
| 0.50 | 0.11 - 0.57 | 6 | - | Room Temp | ~100 - 500 | [4] |
| 0.25 | 1.0 | 4.0 | - | Room Temp | 480 | [10] |
| 0.26 | 0.097 - 0.29 | 5 | - | 25 | 27.1 - 190.8 | [7] |
| 0.5 | 0.2 | 6.0 | - | 42.5 | 23 | [11] |
Table 2: Effect of Ammonia (NH4OH) and Water (H2O) Concentration on Silica Particle Size at a Constant TEOS Concentration (0.28 M)
| NH4OH Concentration (M) | H2O Concentration (M) | Resulting Particle Size (nm) | Reference |
| 0.11 | 6 | ~80 | [4] |
| 0.17 | 6 | ~150 | [4] |
| 0.28 | 6 | ~250 | [4] |
| 0.57 | 6 | ~500 | [4] |
| 0.28 | 3 | ~100 | [4] |
| 0.28 | 9 | ~350 | [4] |
| 0.28 | 12 | ~450 | [4] |
| 0.28 | 15 | ~500 | [4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of silica nanoparticles based on the Stöber method. Researchers should note that minor variations in reagent purity, temperature, and mixing conditions can affect the final particle size and polydispersity.
Materials:
-
Tetraethyl this compound (TEOS, Si(OC₂H₅)₄)
-
Ethanol (Absolute, 200 proof)
-
Ammonium hydroxide solution (NH₄OH, 28-30% w/w)
-
Deionized (DI) water
Equipment:
-
Glass reaction vessel (e.g., round-bottom flask or beaker)
-
Magnetic stirrer and stir bar
-
Syringes or pipettes for accurate liquid handling
-
Centrifuge and centrifuge tubes
-
Sonicator (optional, for redispersion)
Protocol for Synthesis of ~100-200 nm Silica Nanoparticles:
-
Preparation of the Reaction Mixture:
-
In a clean glass reaction vessel, combine 50 mL of absolute ethanol and 5 mL of deionized water.
-
Place the vessel on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm).
-
Add 3.5 mL of ammonium hydroxide solution to the ethanol/water mixture and allow it to mix for 5 minutes to ensure homogeneity.
-
-
Initiation of the Reaction:
-
Rapidly add 2.5 mL of TEOS to the stirring solution.
-
Immediately seal the reaction vessel to prevent the evaporation of ammonia and ethanol.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. The solution will become turbid as the silica nanoparticles form and grow.
-
-
Purification of Silica Nanoparticles:
-
After the reaction is complete, transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at a high speed (e.g., 12,000 rpm) for 30 minutes to pellet the silica nanoparticles.
-
Carefully decant and discard the supernatant.
-
Resuspend the nanoparticle pellet in 50 mL of absolute ethanol. Sonication can be used to aid in redispersion and break up any soft agglomerates.
-
Repeat the centrifugation and redispersion steps at least three times with ethanol to remove unreacted reagents.
-
For applications requiring an aqueous suspension, perform two additional washing steps with deionized water.
-
-
Storage:
-
After the final wash, resuspend the purified silica nanoparticles in the desired solvent (e.g., ethanol or water) to a known concentration.
-
Store the nanoparticle suspension at 4°C for long-term stability.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reaction mechanism of the Stöber process and a typical experimental workflow for silica nanoparticle synthesis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Stöber process - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Orthosilicate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of various orthosilicate-based materials. This document is intended to serve as a practical guide for researchers and professionals in materials science, chemistry, and drug development who are interested in the synthesis and application of these versatile materials. The protocols and data presented herein are compiled from recent scientific literature and are intended to be a starting point for further research and development.
Introduction to this compound-Based Materials and Hydrothermal Synthesis
Orthosilicates are a class of silicate minerals with the general chemical formula M₂SiO₄, where M is typically a divalent metal cation such as Magnesium (Mg²⁺), Zinc (Zn²⁺), or Calcium (Ca²⁺). These materials have garnered significant interest in biomedical applications, including bone tissue engineering and drug delivery, owing to their biocompatibility, bioactivity, and tunable properties.
Hydrothermal synthesis is a versatile and widely used method for producing crystalline nanomaterials. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures. The self-generated pressure within a sealed vessel (autoclave) allows for the dissolution and recrystallization of materials that are relatively insoluble under ordinary conditions. This method offers excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.
Featured this compound Materials
This document focuses on the hydrothermal synthesis of three key this compound-based materials with significant potential in biomedical applications:
-
Forsterite (Mg₂SiO₄): A magnesium this compound known for its excellent biocompatibility and bioactivity, making it a promising candidate for bone regeneration applications.
-
Willemite (Zn₂SiO₄): A zinc this compound that has been explored for its luminescent properties and potential in bioimaging and as a source of therapeutic zinc ions.
-
Dicalcium Silicate (Ca₂SiO₄): A key component of Portland cement, this material is also highly bioactive and is being investigated for bone cements and scaffolds.
Application Note 1: Hydrothermal Synthesis of Forsterite (Mg₂SiO₄) Nanoparticles
Introduction: Forsterite (Mg₂SiO₄) nanoparticles are of particular interest for bone tissue engineering due to their biocompatibility and the role of magnesium and silicon ions in bone metabolism. Hydrothermal synthesis provides a route to produce crystalline forsterite nanoparticles with controlled morphology.
Experimental Protocol:
A detailed protocol for the hydrothermal synthesis of forsterite nanoparticles is provided below, adapted from a method utilizing carboxylic acids as capping agents to control particle morphology.[1]
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Tetraethyl this compound (TEOS, Si(OC₂H₅)₄)
-
Carboxylic acid (e.g., citric acid, succinic acid, or maleic acid)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 2 mmol of magnesium nitrate hexahydrate and 1.5–3 mmol of the chosen carboxylic acid in an appropriate amount of deionized water with stirring.
-
-
Addition of Silica Precursor:
-
Prepare an ethanolic solution of TEOS (1 mmol).
-
Add the TEOS solution dropwise to the magnesium precursor solution while stirring vigorously.
-
-
Hydrolysis and Condensation:
-
Continue stirring the mixture for 2 hours at 80°C to promote hydrolysis and condensation.
-
-
Hydrothermal Treatment:
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 180-220°C) for a specific duration (e.g., 12-24 hours).
-
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
-
Dry the purified powder in an oven at a suitable temperature (e.g., 80-100°C).
-
To obtain the crystalline forsterite phase, calcine the dried powder at a high temperature (e.g., 750-1000°C) for a specified time (e.g., 1-3 hours).[1]
-
Quantitative Data:
The properties of the synthesized forsterite nanoparticles are highly dependent on the synthesis parameters. The following table summarizes typical data obtained from the characterization of hydrothermally synthesized magnesium silicate materials.
| Parameter | Synthesis Condition | Result | Reference |
| BET Surface Area | Hydrothermal treatment | 290 to 394.2 m²/g | [2] |
| Crystallite Size | Calcination at 900°C | 19 - 25 nm | [3] |
| Particle Size | Precipitation method, calcined at 900°C | < 45 nm | [3] |
Workflow Diagram:
Caption: Workflow for the hydrothermal synthesis of forsterite nanoparticles.
Application Note 2: Hydrothermal Synthesis of Willemite (Zn₂SiO₄) Nanoparticles
Introduction: Willemite (Zn₂SiO₄) is a zinc this compound with applications in ceramics, pigments, and as a host for phosphors. In the biomedical field, it is being explored for its potential in bioimaging and as a biomaterial that can release zinc ions, which are known to play a role in bone metabolism.
Experimental Protocol:
The following protocol is a general guide for the hydrothermal synthesis of willemite nanoparticles.[4]
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Tetraethyl this compound (TEOS)
-
Cetyltrimethylammonium bromide (CTAB) (as a surfactant)
-
Ammonia solution or Sodium hydroxide (NaOH) (as a pH modifier)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a zinc salt (e.g., ZnSO₄·7H₂O) in deionized water.
-
In a separate container, prepare a solution of TEOS and CTAB in deionized water.
-
-
Mixing and pH Adjustment:
-
Add the zinc salt solution to the TEOS/CTAB solution under vigorous stirring.
-
Adjust the pH of the mixture to a desired value (e.g., 9-11) by adding ammonia solution or NaOH dropwise. A precipitate will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature in the range of 110-280°C for a duration of 4-24 hours.[5]
-
-
Product Recovery and Washing:
-
After cooling the autoclave to room temperature, collect the white precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove residual ions and surfactant.
-
-
Drying:
-
Dry the final product in an oven at a temperature of 60-100°C.
-
Quantitative Data:
The properties of willemite nanoparticles can be tailored by adjusting the hydrothermal synthesis conditions.
| Parameter | Synthesis Condition | Result | Reference |
| Specific Surface Area | Hydrothermal synthesis with TEOS | 199.8 m²/g | [4] |
| Pore Volume | Hydrothermal synthesis with TEOS | 0.441 cm³/g | [4] |
| Particle Size (Diameter) | Mn-doped, hydrothermal at 280°C | 20–30 nm | [6] |
| Particle Size (Length) | Mn-doped, hydrothermal at 280°C | 300 nm | [6] |
Workflow Diagram:
Caption: Workflow for the hydrothermal synthesis of willemite nanoparticles.
Application Note 3: Hydrothermal Synthesis of Dicalcium Silicate (Ca₂SiO₄)
Introduction: Dicalcium silicate (Ca₂SiO₄), a major constituent of Portland cement, is a highly bioactive material that can promote the formation of hydroxyapatite, the mineral component of bone. This makes it an excellent candidate for bone cements, coatings for orthopedic implants, and scaffolds for bone tissue engineering.
Experimental Protocol:
A protocol for the hydrothermal synthesis of dicalcium silicate is outlined below.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium chloride (CaCl₂)
-
Sodium silicate (Na₂SiO₃) or Tetraethyl this compound (TEOS)
-
Sodium hydroxide (NaOH) (for pH adjustment)
-
Deionized water
Procedure:
-
Precursor Solutions:
-
Prepare an aqueous solution of the calcium salt (e.g., Ca(NO₃)₂·4H₂O).
-
Prepare an aqueous solution of the silicon source (e.g., Na₂SiO₃).
-
-
Precipitation:
-
Slowly add the silicon source solution to the calcium salt solution under constant stirring to form a precipitate.
-
Adjust the pH of the suspension to a high value (e.g., >11) using a NaOH solution.
-
-
Hydrothermal Treatment:
-
Product Recovery:
-
After the hydrothermal treatment, cool the autoclave to room temperature.
-
Filter the product and wash it repeatedly with deionized water to remove any soluble salts.
-
-
Drying and Calcination:
-
Dry the washed product in an oven at around 100°C.
-
For the formation of crystalline β-Ca₂SiO₄, the dried powder is often calcined at temperatures ranging from 800°C to 1000°C.[8]
-
Quantitative Data:
The following table presents data on the influence of hydrothermal synthesis parameters on the properties of calcium silicate-based materials.
| Parameter | Synthesis Condition | Result | Reference |
| Phase | Hydrothermal at 140°C for 8 h, calcined at 850°C | β-C₂S formation | [7] |
| Surface Morphology | Hydrothermal treatment at 180°C for 72h | Flower-like nanostructures | [5] |
| Bioactivity | Soaking in SBF for 10 days | Hydroxyapatite formation | [9] |
Workflow Diagram:
Caption: Workflow for the hydrothermal synthesis of dicalcium silicate.
Applications in Drug Development
This compound-based materials are emerging as promising platforms for controlled drug delivery. Their porous structure, high surface area, and biocompatibility allow for the loading and sustained release of therapeutic agents.
Drug Loading and Release:
The loading of drugs onto this compound nanoparticles can be achieved through various methods, including simple immersion in a drug solution, co-precipitation during synthesis, or surface modification to enhance drug affinity. The release of the drug is often diffusion-controlled and can be influenced by the particle size, pore structure, and the interaction between the drug and the material surface.
Example: Ibuprofen Release from Nanoparticles
While specific data for ibuprofen release from hydrothermally synthesized orthosilicates is not abundant in the initial literature search, studies on other nanoparticles provide a general understanding of the process. For instance, ibuprofen-loaded nanoparticles have been shown to provide sustained release, following zero-order kinetics in some cases.[10] The drug loading capacity can often be increased by adjusting the polymer concentration in composite materials.[10]
Signaling Pathway Modulation:
The ions released from this compound biomaterials, particularly silicon and the respective metal cations (Mg²⁺, Zn²⁺, Ca²⁺), can influence cellular behavior by modulating key signaling pathways.
Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation and bone formation. The activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes. Nanoparticles have been shown to activate the Wnt pathway through various mechanisms, including endocytosis-related processes and ion release.[11] It is hypothesized that the ions released from this compound nanoparticles can influence this pathway, thereby promoting bone regeneration.
Signaling Pathway Diagram:
Caption: Simplified Wnt/β-catenin signaling pathway and the potential modulatory role of ions released from this compound nanoparticles.
Concluding Remarks
The hydrothermal synthesis of this compound-based materials offers a promising avenue for the development of advanced biomaterials for drug delivery and tissue engineering. The ability to control the physicochemical properties of these materials through careful manipulation of synthesis parameters allows for the tailoring of their biological response and drug release kinetics. Further research is warranted to fully elucidate the interactions of these materials with biological systems and to optimize their performance for specific clinical applications.
References
- 1. Controllable synthesis and characterization of Mg2SiO4 nanostructures via a simple hydrothermal route using carboxylic acid as capping agent and their photocatalytic performance for photodegradation of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irsm.cas.cz [irsm.cas.cz]
- 3. web.mit.edu [web.mit.edu]
- 4. Nanocrystalline forsterite for biomedical applications: synthesis, microstructure and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idk.org.rs [idk.org.rs]
- 10. actapharmsci.com [actapharmsci.com]
- 11. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of Orthosilicate-Derived Silica using FTIR and XRD
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silica (silicon dioxide, SiO₂) derived from orthosilicate precursors, such as tetraethyl this compound (TEOS) and sodium silicate, is a versatile material with widespread applications in research, pharmaceuticals, and various industries. Its properties are highly dependent on its structure, which can range from amorphous to crystalline. Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) are powerful and complementary analytical techniques for elucidating the structural and chemical characteristics of these silica materials. This document provides detailed application notes and experimental protocols for the characterization of this compound-derived silica using FTIR and XRD.
I. Theoretical Background
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules. When infrared radiation is passed through a silica sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds present. For silica, FTIR is particularly useful for identifying functional groups such as siloxane (Si-O-Si) and silanol (Si-OH) groups, which are crucial for understanding the material's surface chemistry and degree of condensation.[1][2][3][4] The presence of a significant number of silanol groups can indicate a more hydrated and reactive surface.
X-ray Diffraction (XRD): XRD is a non-destructive technique used to determine the atomic and molecular structure of a material. When a beam of X-rays strikes a sample, the X-rays are diffracted in specific directions by the crystalline lattice. The resulting diffraction pattern is a fingerprint of the material's crystal structure. For silica, XRD is primarily used to distinguish between amorphous and crystalline phases.[5][6] Amorphous silica produces a broad hump in the XRD pattern, while crystalline forms like quartz exhibit sharp, well-defined peaks.[5][7][8]
II. Experimental Protocols
A. Synthesis of this compound-Derived Silica (Illustrative Example using TEOS)
This protocol outlines a basic sol-gel synthesis of silica nanoparticles from TEOS.
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ammonia solution (NH₄OH, catalyst)
Procedure:
-
Prepare a solution of ethanol and deionized water.
-
In a separate container, dissolve TEOS in ethanol.
-
Add the TEOS-ethanol solution to the water-ethanol solution while stirring vigorously.
-
Add the ammonia solution dropwise to catalyze the hydrolysis and condensation reactions.
-
Continue stirring for a specified period (e.g., 2-24 hours) to allow for the formation and growth of silica particles.
-
Collect the silica particles by centrifugation or filtration.
-
Wash the particles with ethanol and water to remove unreacted precursors and catalyst.
-
Dry the silica powder in an oven at a specified temperature (e.g., 60-120°C).
B. FTIR Spectroscopy Protocol
Objective: To identify the functional groups present in the silica sample.
Materials and Equipment:
-
Dried silica powder
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
FTIR spectrometer with a sample holder for KBr pellets
-
Hydraulic press for pellet preparation
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the silica sample to minimize interference from adsorbed water.
-
Weigh approximately 1-2 mg of the silica sample and 100-200 mg of KBr.
-
Grind the silica and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder to a pellet-forming die.
-
Press the powder under a hydraulic press (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.[10]
-
C. X-ray Diffraction (XRD) Protocol
Objective: To determine the crystallinity of the silica sample.
Materials and Equipment:
-
Dried silica powder
-
Sample holder for powder XRD
-
X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Sample Preparation:
-
Ensure the silica powder is finely ground to ensure random orientation of the particles.
-
Mount the powder onto the sample holder. Ensure a flat, smooth surface to minimize errors.
-
-
Data Acquisition:
III. Data Presentation and Interpretation
A. FTIR Spectral Data
The FTIR spectrum of this compound-derived silica typically exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3400-3600 | O-H stretching | Presence of silanol groups (Si-OH) and adsorbed water.[1][7] |
| ~1630 | H-O-H bending | Bending vibration of adsorbed water molecules.[1] |
| ~1050-1200 | Si-O-Si asymmetric stretching | The main, strong absorption band indicating the siloxane network.[1][12] |
| ~950 | Si-OH stretching | Stretching vibration of silanol groups.[13] |
| ~800 | Si-O-Si symmetric stretching | Symmetric stretching of the siloxane bonds.[1][7] |
| ~450-470 | O-Si-O bending (rocking) | Bending vibration within the silica tetrahedron.[1][7] |
A broad peak around 3400 cm⁻¹ and a peak around 1630 cm⁻¹ suggest the presence of moisture and surface hydroxyl groups. The intense band around 1100 cm⁻¹ is the most prominent feature of the silica network.
B. XRD Pattern Data
The XRD pattern provides a clear distinction between amorphous and crystalline silica.
| 2θ Angle (°) | Crystalline Nature | Interpretation |
| Broad hump centered around 20-25° | Amorphous | Lack of long-range order in the atomic arrangement.[7][11][14] |
| Sharp peaks (e.g., at 26.6° for α-quartz) | Crystalline | Highly ordered, periodic arrangement of atoms. |
For most silica synthesized via sol-gel methods from orthosilicates at moderate temperatures, the XRD pattern will show a broad hump, confirming its amorphous nature.[11] The absence of sharp peaks indicates a lack of crystallinity.[5][7]
IV. Visualizations
Caption: Experimental workflow for silica characterization.
Caption: Relationship between techniques and material properties.
V. Conclusion
FTIR and XRD are indispensable tools for the comprehensive characterization of this compound-derived silica. FTIR provides detailed information about the chemical functionality, particularly the presence of siloxane and silanol groups, which are critical for understanding surface properties and reactivity. XRD, on the other hand, definitively determines the physical structure, distinguishing between amorphous and crystalline phases. By employing the detailed protocols and understanding the data interpretation outlined in these application notes, researchers, scientists, and drug development professionals can effectively characterize their silica materials, ensuring their suitability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Orthosilicates in Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosilicates, and their biologically active form, orthosilicic acid, have garnered significant attention in the field of bone tissue engineering for their demonstrated ability to promote bone formation and regeneration. Silicon, an essential trace element for bone health, is absorbed from the diet as orthosilicic acid.[1][2] When incorporated into biomaterials, orthosilicates have been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation, and stimulate the production of key components of the bone matrix.[1][2][3][4] This document provides a comprehensive overview of the applications of orthosilicates in bone tissue engineering, including detailed experimental protocols and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the quantitative effects of orthosilicates on osteoblastic cells from various in vitro studies.
Table 1: Effect of Orthosilicic Acid on Collagen Type 1 Synthesis in Human Osteoblast-like Cells
| Cell Line | Orthosilicic Acid Concentration (µM) | Increase in Collagen Type 1 Synthesis (Fold Change vs. Control) | Reference |
| MG-63 | 10 | 1.75 | [1][2] |
| MG-63 | 20 | 1.75 | [1][2] |
| MG-63 | 50 | 1.45 | [1][2] |
| HCC1 | 10 | 1.8 | [1][2] |
| HCC1 | 20 | 1.8 | [1][2] |
| Primary Osteoblast-like | 10 | 1.45 | [1][2] |
| Primary Osteoblast-like | 20 | 1.45 | [1][2] |
Table 2: Effect of Orthosilicic Acid on Osteoblastic Differentiation Markers in MG-63 Cells
| Marker | Orthosilicic Acid Concentration (µM) | Increase in Activity/Secretion (Fold Change vs. Control) | Reference |
| Alkaline Phosphatase | 10 | 1.5 | [1][2] |
| Alkaline Phosphatase | 20 | 1.5 | [1][2] |
| Osteocalcin | 10 | 1.2 | [1][2] |
| Osteocalcin | 20 | 1.2 | [1][2] |
Signaling Pathways
Orthosilicates have been shown to influence key signaling pathways involved in osteogenesis.
PI3K-Akt-mTOR Pathway
Orthosilicic acid has been demonstrated to accelerate bone formation in human osteoblast-like cells by activating the PI3K-Akt-mTOR signaling pathway. This leads to the enhanced expression of osteogenic markers such as RUNX2, Type I Collagen (COL1), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[5]
Caption: PI3K-Akt-mTOR signaling pathway activated by orthosilicic acid.
miR-146a and NF-κB Signaling
Orthosilicic acid can also stimulate osteoblast differentiation by upregulating microRNA-146a (miR-146a). This upregulation of miR-146a antagonizes the activation of NF-κB, a signaling pathway known to inhibit bone formation.[6]
Caption: Orthosilicic acid promotes osteogenesis via miR-146a and NF-κB.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of orthosilicates on osteoblastic cells.
Protocol 1: In Vitro Osteoblast Differentiation Assay
This protocol outlines the steps to assess the effect of orthosilicates on the differentiation of osteoblast-like cells.
Materials:
-
Human osteoblast-like cells (e.g., MG-63, SaOS-2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Orthosilicic acid stock solution
-
Alkaline Phosphatase (ALP) activity assay kit
-
Osteocalcin ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed osteoblast-like cells in 96-well plates at a density of 1 x 104 cells/well and culture for 24 hours to allow for attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of orthosilicic acid (e.g., 0, 10, 20, 50 µM).
-
Incubation: Culture the cells for a specified period (e.g., 7, 14, or 21 days), replacing the medium with fresh treatment medium every 2-3 days.
-
ALP Activity Assay:
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Perform the ALP activity assay on the cell lysates according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample.
-
-
Osteocalcin Secretion Assay:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Perform the osteocalcin ELISA according to the manufacturer's instructions to quantify the amount of secreted osteocalcin.
-
Caption: Workflow for in vitro osteoblast differentiation assay.
Protocol 2: Cell Seeding on this compound-Based Scaffolds
This protocol describes a general method for seeding cells onto three-dimensional this compound-based scaffolds for tissue engineering applications.
Materials:
-
Sterile this compound-based scaffolds
-
Osteoblastic cells or mesenchymal stem cells
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well low-attachment plates
-
Centrifuge
Procedure:
-
Scaffold Preparation: Place sterile scaffolds into the wells of a 24-well low-attachment plate. Pre-wet the scaffolds with cell culture medium and incubate for at least 1 hour.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a small volume of culture medium to create a high-density cell suspension (e.g., 1 x 106 cells/mL).
-
-
Cell Seeding:
-
Carefully pipette the cell suspension directly onto the top of each pre-wetted scaffold.
-
Allow the cells to adhere for 2-4 hours in a cell culture incubator.
-
-
Culture:
-
After the adhesion period, gently add more culture medium to each well to fully immerse the scaffolds.
-
Culture the cell-seeded scaffolds for the desired experimental duration, changing the medium every 2-3 days.
-
Caption: General workflow for cell seeding on 3D scaffolds.
Conclusion
Orthosilicates represent a promising class of biomaterials for bone tissue engineering. Their ability to stimulate osteoblast differentiation and bone matrix formation, mediated by key signaling pathways, makes them attractive for the development of novel bone grafts and coatings for orthopedic implants. The protocols and data presented herein provide a valuable resource for researchers and professionals working to advance the clinical translation of these materials.
References
- 1. Orthosilicic acid stimulates collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. colasil.com [colasil.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Silicon Compounds on Biomineralization, Osteogenesis, and Hard Tissue Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthosilicic acid, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraethyl Orthosilicate (TEOS) in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraethyl orthosilicate (TEOS) for the deposition of high-quality silicon dioxide (SiO₂) thin films. Detailed protocols for various deposition techniques are outlined, along with key processing parameters and expected film properties. This document is intended to serve as a practical guide for researchers and professionals in materials science, semiconductor fabrication, and drug development, where precise control over thin film deposition is critical.
Introduction to TEOS for Thin Film Deposition
Tetraethyl this compound (Si(OC₂H₅)₄), commonly known as TEOS, is a widely utilized precursor for the deposition of silicon dioxide (SiO₂) thin films.[1] Its popularity stems from its ability to produce high-purity, conformal, and uniform SiO₂ layers through various deposition techniques.[1] These films are integral components in a wide range of applications, including as dielectric layers in semiconductors, insulating layers in microelectromechanical systems (MEMS), and as protective or functional coatings in biomedical devices.[1][2]
Compared to other silicon precursors like silane (SiH₄), TEOS offers several advantages, including better step coverage over complex topographies and enhanced safety due to its lower reactivity and non-pyrophoric nature.[1][3] The deposition of SiO₂ from TEOS can be achieved through several methods, each offering distinct advantages in terms of deposition temperature, film quality, and throughput. The most common techniques include Plasma-Enhanced Chemical Vapor Deposition (PECVD), Low-Pressure Chemical Vapor Deposition (LPCVD), Sol-Gel synthesis, and Atomic Layer Deposition (ALD).[1][4]
Safety Precautions and Handling of TEOS
TEOS is a flammable liquid and vapor that can cause serious eye irritation and respiratory irritation.[5] Proper safety protocols must be strictly followed when handling this chemical.
-
Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[6] Personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat, is mandatory.[7][8]
-
Storage: Store TEOS in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7] The container should be stored under a nitrogen atmosphere to prevent hydrolysis from moisture in the air.[6]
-
Spills and Disposal: In case of a spill, evacuate the area and use absorbent materials for containment.[7] Dispose of TEOS and its containers in accordance with local, state, and federal regulations.[7]
Deposition Techniques and Protocols
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a versatile technique that utilizes plasma to energize the precursor gases, allowing for film deposition at lower temperatures (typically 200-400°C) compared to thermal CVD methods.[9] This makes it suitable for applications with temperature-sensitive substrates.[2]
Experimental Protocol for PECVD of SiO₂ from TEOS:
-
Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.[10]
-
System Setup:
-
Load the cleaned substrate into the PECVD chamber.
-
Evacuate the chamber to a base pressure typically below 10 mTorr.
-
Heat the substrate to the desired deposition temperature (e.g., 350-400°C).[11]
-
-
Precursor Delivery:
-
TEOS is a liquid at room temperature and needs to be vaporized. This is often achieved using a bubbler system where a carrier gas (e.g., He or N₂) is passed through the liquid TEOS.[12][13] The TEOS vapor is then introduced into the chamber.
-
Introduce the oxidant gas, typically oxygen (O₂), into the chamber.[9] Argon (Ar) can also be added to the gas mixture to modify plasma properties and improve film quality.[10][14]
-
-
Deposition:
-
Ignite the plasma by applying RF power (typically 13.56 MHz) to the electrodes.[12]
-
The plasma dissociates the TEOS and oxygen molecules into reactive species, which then react on the substrate surface to form a SiO₂ film.[9]
-
Maintain the desired chamber pressure, gas flow rates, and RF power for the duration of the deposition to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and gas flows.
-
Allow the substrate to cool down under vacuum or in an inert atmosphere.
-
Vent the chamber and unload the coated substrate.
-
Data Presentation: PECVD Process Parameters and Film Properties
| Parameter | Typical Range | Resulting Film Properties |
| Substrate Temperature | 200 - 400 °C[9] | Affects deposition rate and film stress.[2] |
| Chamber Pressure | 700 - 1000 mTorr[2] | Influences deposition rate and uniformity.[2] |
| RF Power | 200 - 500 W[2][13] | Affects deposition rate and film density. |
| TEOS Flow Rate | 0.3 - 6.5 sccm[2][10] | A key factor in controlling the deposition rate. |
| O₂ Flow Rate | 450 - 2000 sccm[2][10] | Influences the stoichiometry of the SiO₂ film. |
| Deposition Rate | 100 - 250 nm/min[2] | - |
| Refractive Index | ~1.46[2] | - |
| Residual Stress | Compressive (-100 to -200 MPa)[2] | - |
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is a thermal deposition process conducted at sub-atmospheric pressures. It is known for producing highly conformal and uniform films, making it ideal for coating complex 3D structures.[1] However, it requires higher deposition temperatures (650-750°C) than PECVD.[15]
Experimental Protocol for LPCVD of SiO₂ from TEOS:
-
Substrate Preparation: Clean the substrates as described for the PECVD process.
-
System Setup:
-
Load the substrates into the LPCVD furnace tube.
-
Seal the tube and pump it down to a low base pressure.
-
Ramp up the furnace to the desired deposition temperature (e.g., 700°C).
-
-
Deposition:
-
Introduce TEOS vapor into the furnace. The TEOS is typically heated in a bubbler to increase its vapor pressure.
-
The TEOS molecules thermally decompose on the hot substrate surfaces, forming SiO₂ and various byproducts.[15]
-
Control the TEOS flow rate and furnace pressure to maintain a steady deposition rate.
-
-
Post-Deposition:
-
Stop the TEOS flow and purge the furnace with an inert gas like nitrogen.
-
Cool the furnace down to a safe temperature before unloading the substrates.
-
Data Presentation: LPCVD Process Parameters and Film Properties
| Parameter | Typical Range | Resulting Film Properties |
| Substrate Temperature | 650 - 750 °C[15] | Critical for the thermal decomposition of TEOS. |
| Chamber Pressure | 200 - 500 mTorr | Affects film uniformity and deposition rate. |
| TEOS Flow Rate | 10 - 100 sccm | Determines the deposition rate. |
| Deposition Rate | 10 - 20 nm/min | - |
| Refractive Index | ~1.46 | - |
| Conformality | Excellent | - |
Sol-Gel Deposition
The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. For SiO₂ films, it involves the hydrolysis and condensation of TEOS in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid).[16] This sol is then applied to a substrate and converted into a dense "gel" and finally a solid film.
Experimental Protocol for Sol-Gel Deposition of SiO₂:
-
Sol Preparation:
-
In a reaction vessel, mix TEOS with a solvent, typically ethanol.[17]
-
Add water and a catalyst (either an acid like HCl or a base like NH₄OH) to the solution to initiate the hydrolysis and condensation reactions.[16][18]
-
Stir the mixture for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60°C) to form a stable sol.[18]
-
-
Film Deposition:
-
Gelling and Drying:
-
Allow the coated substrate to rest, during which the solvent evaporates and the sol transforms into a gel.
-
Dry the gel-coated substrate at a low temperature (e.g., 60-120°C) to remove the remaining solvent and water.
-
-
Densification (Calcination):
-
Heat the dried film to a higher temperature (typically 400-800°C) to densify the film, remove organic residues, and form a stable SiO₂ network.
-
Data Presentation: Sol-Gel Process Parameters and Film Properties
| Parameter | Typical Range | Resulting Film Properties |
| TEOS:Solvent:Water:Catalyst Molar Ratio | Varies depending on desired sol properties | Affects gelation time and film microstructure. |
| Catalyst Type | Acid (e.g., HCl) or Base (e.g., NH₄OH)[16] | Influences the hydrolysis and condensation rates. |
| Aging Time | 1 - 24 hours[20] | Affects the viscosity and particle size of the sol. |
| Coating Method | Spin, Dip, or Spray[19][20] | Determines film thickness and uniformity. |
| Annealing Temperature | 400 - 800 °C | Affects film density and porosity. |
| Film Thickness | 50 - 500 nm per coat | - |
| Refractive Index | 1.40 - 1.45 | - |
| Porosity | Can be controlled by process parameters | - |
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions.[4] It allows for the deposition of ultrathin, highly conformal, and pinhole-free films with atomic-level precision.
Experimental Protocol for ALD of SiO₂ from TEOS:
-
Substrate Preparation: Clean the substrate as previously described.
-
System Setup:
-
Load the substrate into the ALD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 27 - 300°C).[21]
-
-
ALD Cycle: The ALD process for SiO₂ from TEOS typically involves a two-step cycle:
-
Pulse A (TEOS): Introduce a pulse of TEOS vapor into the reactor. The TEOS molecules react with the hydroxyl groups (-OH) on the substrate surface in a self-limiting manner.
-
Purge A: Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted TEOS and byproducts.
-
Pulse B (Co-reactant): Introduce a pulse of a co-reactant, such as water (H₂O) or ozone (O₃), which reacts with the TEOS surface species to form SiO₂ and regenerate the surface hydroxyl groups.[21][22]
-
Purge B: Purge the reactor again with the inert gas.
-
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is directly proportional to the number of cycles.
-
Post-Deposition: Cool down the reactor and unload the coated substrate.
Data Presentation: ALD Process Parameters and Film Properties
| Parameter | Typical Range | Resulting Film Properties |
| Substrate Temperature | 27 - 514 °C[21][22] | Affects growth rate and film quality. |
| Precursor Pulse Time | 0.1 - 2 s | Needs to be long enough for self-limiting reaction. |
| Purge Time | 1 - 10 s | Crucial to prevent CVD-like growth. |
| Co-reactant | H₂O, O₃[21][22] | Influences the reaction mechanism and film properties. |
| Growth per Cycle (GPC) | 0.01 - 0.2 nm/cycle[22] | - |
| Refractive Index | ~1.46 | - |
| Conformality | Excellent (>99%) | - |
| Film Purity | High (low carbon and hydrogen content) | - |
Visualizations
Experimental Workflow for Thin Film Deposition
Caption: General workflow for thin film deposition using TEOS.
Hydrolysis and Condensation of TEOS in Sol-Gel Process
Caption: Simplified reaction pathway for TEOS in the sol-gel process.
Relationship Between Deposition Parameters and Film Properties
Caption: Key relationships between deposition parameters and resulting film properties.
References
- 1. universitywafer.com [universitywafer.com]
- 2. aos.ro [aos.ro]
- 3. abachy.com [abachy.com]
- 4. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. How Is Silicon Dioxide Deposited From Tetraethylthis compound (Teos) In Pecvd? Achieve Low-Temperature, High-Quality Sio2 Films - Kintek Furnace [kintekfurnace.com]
- 10. sbfisica.org.br [sbfisica.org.br]
- 11. transducer-research-foundation.org [transducer-research-foundation.org]
- 12. ispc-conference.org [ispc-conference.org]
- 13. metalurgija.org.rs [metalurgija.org.rs]
- 14. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 15. 12.5 The Mechanism of Deposition of Silicon Dioxide from TEOS [iue.tuwien.ac.at]
- 16. pubs.acs.org [pubs.acs.org]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. sanfanchem.com [sanfanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Atomic layer deposition of SiO2 thin films using tetrakis(ethylamino)silane and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthosilicate as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing orthosilicates, particularly tetraethyl orthosilicate (TEOS), as effective crosslinking agents in the synthesis of polymers for biomedical applications, including drug delivery and tissue engineering.
Introduction
Orthosilicates, with tetraethyl this compound (TEOS) being a prominent example, serve as versatile crosslinking agents in polymer synthesis.[1] The mechanism involves the hydrolysis of TEOS in the presence of water and a catalyst (acid or base) to form silicic acid (Si(OH)4), followed by a condensation reaction. This process results in the formation of a three-dimensional silica (Si-O-Si) network that physically and chemically crosslinks polymer chains.[2] This method enhances the mechanical strength, thermal stability, and biocompatibility of various polymers, making them suitable for a range of biomedical applications.[3][4]
Key Applications in Drug Development
This compound-crosslinked polymers, especially hydrogels, offer significant advantages in drug delivery and tissue engineering:
-
Controlled Drug Release: The crosslinked network can encapsulate therapeutic agents, allowing for their sustained and controlled release. The release kinetics can be modulated by adjusting the concentration of the this compound crosslinker.[5]
-
Enhanced Mechanical Properties: The silica network significantly improves the mechanical integrity of the polymer, which is crucial for applications such as tissue engineering scaffolds and wound dressings.[3][6]
-
Improved Biocompatibility: The incorporation of silica can enhance the biocompatibility of the polymer matrix.[6] Pectin-TEOS gels, for instance, have demonstrated acceptable hemocompatibility.[3]
-
pH-Responsive Swelling: Some this compound-crosslinked hydrogels exhibit pH-sensitive swelling behavior, making them suitable for targeted drug delivery to specific sites in the body.
Quantitative Data Presentation
The concentration of the this compound crosslinking agent directly influences the physicochemical properties of the resulting polymer. The following tables summarize the quantitative effects of TEOS on key hydrogel characteristics.
Table 1: Effect of TEOS Concentration on Mechanical Properties and Swelling Degree of Pectin-TEOS Hydrogels [3]
| Hydrogel Formulation | TEOS Concentration (M) | Hardness (kPa) | Young's Modulus (kPa) | Elasticity (mm) | Degree of Swelling (%) |
| AP-T0.75 | 0.75 | 489 ± 25 | 1250 ± 63 | 1.85 ± 0.09 | 150 ± 8 |
| AP-T1.00 | 1.00 | 543 ± 27 | 1385 ± 69 | 1.90 ± 0.10 | 135 ± 7 |
| AP-T1.25 | 1.25 | 598 ± 30 | 1520 ± 76 | 1.92 ± 0.10 | 120 ± 6 |
| AP-T1.50 | 1.50 | 631 ± 32 | 1588 ± 79 | 1.95 ± 0.10 | 110 ± 5 |
Table 2: Effect of TEOS Content on Swelling Ratio and Mechanical Properties of Thermosensitive Hybrid Gels
| Gel Type | TEOS Content (mol%) | Swelling Ratio (at 25°C) | Modulus (kPa) | Crosslinking Density (mol/m³) |
| N-IPN | 5 | 15.5 | 1.8 | 0.15 |
| N-IPN | 10 | 12.0 | 2.5 | 0.22 |
| N-IPN | 15 | 10.5 | 3.2 | 0.28 |
| NT-IPN | 5 | 13.0 | 2.2 | 0.18 |
| NT-IPN | 10 | 10.0 | 3.0 | 0.25 |
| NT-IPN | 15 | 8.5 | 3.8 | 0.32 |
Experimental Protocols
Synthesis of Poly(vinyl alcohol) (PVA)-TEOS Crosslinked Hydrogel
This protocol describes the synthesis of a PVA hydrogel crosslinked with TEOS, a method commonly used for creating biocompatible scaffolds.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 75,000-180,000
-
Tetraethyl this compound (TEOS)
-
Hydrochloric acid (HCl) or Acetic Acid (as a catalyst)
-
Deionized water
-
Ethanol
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water.
-
Heat the mixture to 90°C with constant stirring until the PVA is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
TEOS Sol Preparation:
-
In a separate container, mix TEOS, deionized water, and ethanol in a molar ratio of 1:4:4.
-
Add a few drops of 1 M HCl or acetic acid to catalyze the hydrolysis of TEOS.
-
Stir the mixture vigorously for 1 hour at room temperature to obtain a clear silica sol.
-
-
Crosslinking:
-
Add the prepared silica sol to the PVA solution in a dropwise manner under continuous stirring. The volume ratio of PVA solution to silica sol can be varied to control the crosslinking density. A common starting ratio is 4:1.
-
Continue stirring for another 30 minutes to ensure a homogenous mixture.
-
-
Gelation:
-
Pour the resulting solution into a petri dish or a desired mold.
-
Allow the solution to stand at room temperature for 24-48 hours for gelation to occur.
-
-
Washing and Drying:
-
Immerse the formed hydrogel in deionized water for 24 hours to remove any unreacted TEOS and catalyst. Change the water periodically.
-
The hydrogel can be used in its swollen state or dried at room temperature or by lyophilization for further characterization.
-
Synthesis of Chitosan-TEOS Crosslinked Hydrogel
This protocol details the preparation of a chitosan hydrogel crosslinked with TEOS, often used for drug delivery applications.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Tetraethyl this compound (TEOS)
-
Deionized water
-
Ethanol
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution.
-
Stir the mixture overnight at room temperature to ensure complete dissolution.
-
-
TEOS Sol Preparation:
-
Prepare the silica sol as described in section 4.1, step 2.
-
-
Crosslinking:
-
Slowly add the silica sol to the chitosan solution while stirring. A typical volume ratio of chitosan solution to silica sol is 3:1.
-
Continue stirring for 1 hour.
-
-
Gelation and Neutralization:
-
Cast the mixture into a mold.
-
To neutralize the acidic solution and promote gelation, expose the mixture to ammonia vapor in a closed container for 2-3 hours, or immerse it in a 1 M NaOH solution.
-
-
Washing:
-
Wash the resulting hydrogel extensively with deionized water until the pH of the washing water becomes neutral.
-
Characterization Protocols
Procedure:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water or a specific buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Procedure (Uniaxial Compression Test):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the sample between the parallel plates of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the hydrogel fractures.
-
The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve. Hardness and elasticity can also be determined from the data.[7]
This protocol provides a basic method to assess the blood compatibility of the hydrogel.[3]
Procedure:
-
Prepare hydrogel samples of a specific size and sterilize them.
-
Obtain fresh human or animal blood and dilute it with a saline solution.
-
Incubate the hydrogel samples with the diluted blood at 37°C for a specified time (e.g., 2 hours).
-
Use a positive control (e.g., deionized water) and a negative control (e.g., saline solution).
-
After incubation, centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculate the hemolysis ratio using the following formula: Hemolysis Ratio (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100 A hemolysis ratio below 5% is generally considered acceptable for biomaterials.[3]
Procedure:
-
Load the hydrogel with a model drug (e.g., fluorescein, dexamethasone) during the synthesis process by adding the drug to the polymer solution before crosslinking.
-
Place a known amount of the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
Visualizations
TEOS Crosslinking Mechanism
Caption: TEOS hydrolysis and condensation for polymer crosslinking.
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and characterization.
Representative Signaling Pathway: Dexamethasone
For drug delivery applications, understanding the mechanism of action of the released drug is critical. Dexamethasone is a glucocorticoid often used in tissue engineering to promote cell differentiation. The following diagram illustrates a simplified signaling pathway.[8]
Caption: Simplified Dexamethasone signaling pathway.
References
- 1. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. projekter.aau.dk [projekter.aau.dk]
- 8. researchgate.net [researchgate.net]
Synthesis of Mesoporous Silica from Orthosilicate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica nanoparticles (MSNs) from orthosilicate precursors. Mesoporous silica nanoparticles are versatile materials with significant potential in various fields, particularly in drug delivery, owing to their high surface area, tunable pore size, and excellent biocompatibility.[1][2] This guide focuses on common synthesis methodologies, including sol-gel, hydrothermal, and microwave-assisted techniques, utilizing tetraethyl this compound (TEOS) and tetramethyl this compound (TMOS) as silica sources.
Introduction
The synthesis of mesoporous silica relies on a templating approach, where a structure-directing agent, typically a surfactant like cetyltrimethylammonium bromide (CTAB), forms micelles that serve as a template for the condensation of silica precursors.[3][4] The subsequent removal of the surfactant template, usually through calcination or solvent extraction, results in a porous silica structure.[5] The properties of the final material, such as pore size, particle size, and surface area, can be precisely controlled by adjusting various reaction parameters.[6][7]
Key Synthesis Methods
Three primary methods for the synthesis of mesoporous silica from this compound precursors are detailed below: the sol-gel method, the hydrothermal method, and the microwave-assisted method. Each method offers distinct advantages and allows for the tailoring of nanoparticle characteristics for specific applications.
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method significantly impacts the physicochemical properties of the resulting mesoporous silica nanoparticles. The following table summarizes typical quantitative data obtained from different synthesis approaches.
| Synthesis Method | Precursor | Surfactant | Particle Size (nm) | Pore Size (nm) | Surface Area (m²/g) | Reference |
| Sol-Gel | TEOS | CTAB | 50 - 200 | 2 - 4 | > 800 | [5][8] |
| Hydrothermal | TEOS | CTAB | ~15 | 2 - 5 | ~539 | [8] |
| Micro-emulsion | TEOS | CTAB/PVA | 20 - 30 | - | ~164 | [8] |
| Microwave-Assisted | TEOS | CTAB | 30 - 45 | - | ~817 | [9] |
| Oil-Water Emulsion | TMOS | CTAB | - | ~20 | up to 800 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of mesoporous silica via sol-gel, hydrothermal, and microwave-assisted methods are provided below. These protocols are based on established literature and can be adapted for specific research needs.
Protocol 1: Sol-Gel Synthesis of Mesoporous Silica (MCM-41 type)
This protocol describes a modified Stöber method for the synthesis of MCM-41 type mesoporous silica using TEOS as the silica precursor and CTAB as the template.[3]
Materials:
-
Tetraethyl this compound (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonium hydroxide (28-30 wt%)
-
Ethanol
-
Deionized water
Procedure:
-
Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol. Stir the solution vigorously at 40°C until the CTAB is completely dissolved.
-
Catalyst Addition: Add 3.5 mL of ammonium hydroxide (28-30 wt%) to the surfactant solution. Continue stirring for 30 minutes to ensure a homogeneous mixture.[5]
-
Silica Precursor Addition: In a separate beaker, dissolve 5.0 mL of TEOS in 50 mL of ethanol. Add the TEOS solution dropwise to the stirred surfactant solution over a period of 30 minutes.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. A white precipitate will form.
-
Particle Collection and Washing: Collect the precipitate by centrifugation (e.g., 10,000 rpm for 15 minutes). Discard the supernatant and resuspend the particles in ethanol. Repeat the washing step three times to remove any unreacted precursors and residual catalyst.[5]
-
Surfactant Removal (Calcination): Dry the washed particles in an oven at 60°C overnight. Calcine the dried powder in a furnace at 550°C for 6 hours (with a ramp rate of 1°C/min) to remove the CTAB template.[5]
-
Surfactant Removal (Solvent Extraction - Optional): As an alternative to calcination, resuspend the dried particles in a solution of 1% HCl in ethanol. Stir the suspension at 60°C for 6 hours. Collect the particles by centrifugation and wash with ethanol until the pH is neutral. Dry the particles at 60°C.[5]
Protocol 2: Hydrothermal Synthesis of Mesoporous Silica
This protocol outlines the hydrothermal synthesis of mesoporous silica, which often results in smaller particle sizes and high surface areas.[8]
Materials:
-
Tetraethyl this compound (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Precursor Hydrolysis: Prepare a solution of TEOS by dissolving 10 mL of TEOS in 80 mL of deionized water with the pH adjusted to approximately 2 by adding HCl. Stir this solution for 2 hours.[8]
-
Template Solution: In a separate container, dissolve a specific amount of CTAB in deionized water.
-
Mixing: Add the hydrolyzed TEOS solution dropwise to the CTAB solution while stirring. Adjust the pH of the mixture using a NaOH solution.
-
Hydrothermal Treatment: Transfer the final mixture to a Teflon-lined autoclave and heat it at a temperature between 80°C and 180°C for 24 to 72 hours.[8]
-
Particle Collection and Washing: After cooling the autoclave to room temperature, collect the solid product by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol.
-
Surfactant Removal: Dry the washed product and then remove the surfactant template by calcination at 550-600°C for 6 hours.[8]
Protocol 3: Microwave-Assisted Synthesis of Mesoporous Silica
Microwave-assisted synthesis offers a rapid and energy-efficient route to produce mesoporous silica nanoparticles.[9][11]
Materials:
-
Tetraethyl this compound (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonium hydroxide (28-30 wt%)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine deionized water, ethanol, CTAB, and ammonium hydroxide. Stir the mixture until the CTAB is fully dissolved.
-
Precursor Addition: Add TEOS to the solution while stirring.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture at a specific power (e.g., 100-450 W) for a short duration (e.g., 1-2 hours).[9] The optimal power and time will depend on the desired particle characteristics.
-
Particle Collection and Washing: After the reaction, cool the vessel and collect the resulting white precipitate by centrifugation. Wash the particles with ethanol to remove any unreacted reagents.
-
Surfactant Removal: Dry the particles and remove the CTAB template via calcination (550°C for 6 hours) or solvent extraction.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of mesoporous silica.
References
- 1. Role of mesoporous silica nanoparticles for the drug delivery applications | Semantic Scholar [semanticscholar.org]
- 2. Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications | MDPI [mdpi.com]
- 3. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications [mdpi.com]
- 4. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane [scirp.org]
- 7. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress of Microwave-Assisted Synthesis of Silica Materials [mdpi.com]
- 10. Tunable Synthesis of Mesoporous Silica Particles with Unique Radially Oriented Pore Structures from Tetramethyl this compound via Oil-Water Emulsion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The microwave-assisted synthesis of silica nanoparticles and their applications in a soy plant culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Orthosilicate Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of orthosilicate-based nanoparticles, primarily silica nanoparticles (SNPs), for advanced drug delivery applications. These nanoparticles offer a versatile platform due to their tunable size, high surface area, and biocompatibility.[1][2] Surface functionalization is a critical step, enabling the attachment of therapeutic agents, targeting ligands, and polymers for controlled release and enhanced cellular uptake.[1][3]
Data Presentation: Physicochemical Properties
The synthesis method significantly influences the physicochemical properties of silica nanoparticles. A summary of properties achieved through different methods is presented below.
| Synthesis Method | Precursor | Surfactant/Catalyst | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Sol-Gel (Stöber) | TEOS | Ammonium Hydroxide | 50 - 600 | 111 | - | [4][5] |
| Micro-emulsion | TEOS | CTAB, PVP, SDS | 296.7 - 608.6 | - | - | [4] |
| Hydrothermal | TEOS | - | ~15 | 538.72 | - | [4] |
| Modified Stöber | TEOS | Potassium Borohydride | Controllable | - | - | [6] |
TEOS: Tetraethyl this compound; CTAB: Cetyltrimethylammonium Bromide; PVP: Polyvinylpyrrolidone; SDS: Sodium Dodecyl Sulfate.
Experimental Protocols
Detailed methodologies for the synthesis, functionalization, drug loading, and in vitro release assessment of this compound nanoparticles are provided below.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.[1]
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[1]
-
Collect the silica particles by centrifugation.
-
Wash the particles with ethanol and deionized water to remove residual reactants.
-
Dry the nanoparticles in an oven.
Protocol 2: Surface Functionalization with Amine Groups
This protocol details the introduction of amine groups onto the silica surface using 3-aminopropyltriethoxysilane (APTES), which is useful for subsequent conjugation of drugs or targeting ligands.[7][8]
Materials:
-
Synthesized silica nanoparticles
-
3-aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.
-
Add APTES to the silica suspension. The amount of APTES can be varied to control the grafting density.
-
(Optional) Add a small amount of triethylamine to catalyze the reaction.[1]
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.[1]
-
After the reaction, cool the mixture to room temperature.
-
Collect the amine-functionalized silica particles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol to remove any unreacted APTES.[1]
-
Dry the functionalized nanoparticles.
Protocol 3: Encapsulation of a Model Drug
This protocol outlines a method for loading a therapeutic agent into the nanoparticles.
Materials:
-
Functionalized silica nanoparticles
-
Drug to be encapsulated (e.g., Doxorubicin, Curcumin)
-
Phosphate-buffered saline (PBS) or other suitable solvent
Procedure:
-
Suspend 100 mg of functionalized silica nanoparticles in 100 ml of distilled water (or another appropriate solvent) and stir.[4]
-
Dissolve 100 mg of the drug in the silica suspension.[4]
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for drug loading into the porous structure of the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the particles to remove any unloaded drug from the surface.
-
Dry the drug-loaded nanoparticles for storage.
Protocol 4: In Vitro Drug Release Study
This protocol describes a method to assess the release kinetics of the encapsulated drug from the nanoparticles.[9]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, 1X)
-
Incubator (37°C)
-
Spectrophotometer or fluorometer
Procedure:
-
Place a defined amount of the drug-loaded nanoparticles into a suitable container (e.g., a dialysis bag or a vial).[9][10]
-
Add a known volume of pre-warmed PBS (37°C) to the container.[9]
-
Place the container in an incubator at 37°C with gentle shaking.[9][10]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the PBS.[9]
-
Replenish the collected volume with fresh pre-warmed PBS to maintain a constant volume.
-
Quantify the amount of drug released into the collected aliquots using a spectrophotometer or fluorometer at the drug's specific wavelength.[9]
-
Calculate the cumulative drug release over time.
Visualizations
Experimental Workflow for Synthesis and Functionalization
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. susi.usi.ch [susi.usi.ch]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Orthosilicate-Supported Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of orthosilicate materials as supports for metallic catalysts offers a versatile and robust platform for a wide range of chemical transformations critical to research, and the pharmaceutical industry. The high surface area, tunable porosity, and thermal stability of silica-based supports, derived from precursors like tetraethyl this compound (TEOS), enhance the dispersion and stability of active metal nanoparticles. This leads to improved catalytic activity, selectivity, and reusability. These materials have demonstrated significant potential in key reactions such as hydroformylation, oxidation, hydrogenation, and carbon-carbon bond-forming cross-coupling reactions.
Application Notes
This compound-supported metal catalysts are instrumental in various catalytic processes:
-
Hydroformylation: Rhodium supported on nitrogen-doped silica has been shown to be a highly effective catalyst for the hydroformylation of alkenes, achieving high conversion and selectivity to aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] One study demonstrated a 99% conversion of 1-octene with a 98% yield of aldehydes.[1]
-
CO2 Reduction: Cobalt-based catalysts on modified silica supports are being investigated for the reduction of carbon dioxide into valuable chemical feedstocks like methane, methanol, and formate.[2] The interaction between the cobalt species and the support material influences the product selectivity, with Ti-containing supports showing the highest concentrations of formate (3.6 mM) and acetate (1.2 mM).[2]
-
Fischer-Tropsch Synthesis: Metallosilicates containing metals such as aluminum, titanium, and zirconium are used as supports for cobalt catalysts in Fischer-Tropsch synthesis to produce liquid hydrocarbons.[3] The addition of titania and zirconia to the silica support has been shown to enhance CO conversion by 6-10%.[3]
-
Oxidation Reactions: Gold nanoparticles supported on various silica-based materials are active catalysts for oxidation reactions, including the oxidation of formaldehyde and CO at low temperatures.[4][5][6] The catalytic activity is highly dependent on the size of the gold nanoparticles and the nature of the support.[5]
-
Hydrogenation Reactions: Silica-supported metal catalysts, including those based on vanadium and nickel-copper-tin alloys, are utilized in hydrogenation reactions.[7][8] For instance, silica-supported trimetallic Ni-Cu-Sn catalysts have shown high activity in the selective hydrogenation of phenylacetylene.[8]
-
Cross-Coupling Reactions: Palladium supported on silica is a widely used catalyst for C-C bond formation via Suzuki-Miyaura, Heck, and Sonogashira reactions.[9][10][11][12][13][14][15] These reactions are fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients. Silica-supported palladium catalysts offer high stability and recyclability.[11][14]
Quantitative Data Presentation
The following tables summarize the performance of various this compound-supported metal catalysts in different catalytic applications.
Table 1: Hydroformylation of 1-Octene with Rh-UFSi Catalyst [1]
| Parameter | Value |
| Catalyst | Rhodium supported on Nitrogen-doped Silica (Rh-UFSi) |
| Substrate | 1-Octene |
| Temperature | 80–140 °C |
| Pressure | 5.0 MPa |
| Conversion | 99% |
| Aldehyde Yield | 98% |
Table 2: CO2 Reduction with Co-based Catalysts on Modified Silica Supports [2]
| Support Modifier | Formate Concentration (mM) | Acetate Concentration (mM) |
| Ti | 3.6 | 1.2 |
| Mg | Data not specified | Data not specified |
| Al | Data not specified | Data not specified |
| Ca | Data not specified | Data not specified |
| Zr | Data not specified | Data not specified |
Table 3: Fischer-Tropsch Synthesis with Cobalt Catalysts on Metallosilicate Supports [3]
| Support | CO Conversion Enhancement |
| Titania (TiO2) | 6-10% |
| Zirconia (ZrO2) | 6-10% |
Table 4: Suzuki-Miyaura Cross-Coupling Reaction with a Hollow-Shell Mesoporous Silica-Supported Palladium Catalyst [13]
| Catalyst | HS@PdPPh2@MSN |
| Reaction | Suzuki-Miyaura Cross-Coupling |
| Substrates | Various aryl halides and boronic acids |
| Yield | Up to 95% |
| Reusability | At least 5 times with good activity |
Experimental Protocols
Protocol 1: Synthesis of Nitrogen-Doped Silica Support and Rhodium Catalyst for Hydroformylation
This protocol is based on the synthesis of a nitrogen-doped silica composite material via co-condensation of tetraethyl this compound (TEOS) and a urea-formaldehyde prepolymer.[1]
Materials:
-
Tetraethyl this compound (TEOS)
-
Urea
-
Formaldehyde solution
-
Rhodium trichloride (RhCl3)
-
Carbon monoxide (CO) gas
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Urea-Formaldehyde Prepolymer:
-
Mix urea and formaldehyde in a molar ratio of 1:2.
-
Adjust the pH to 8-9 using a suitable base.
-
Heat the mixture at 70°C for 1 hour to form the prepolymer.
-
-
Synthesis of Nitrogen-Doped Silica (UFSi):
-
Disperse the urea-formaldehyde prepolymer in an ethanol/water mixture.
-
Add TEOS to the solution while stirring.
-
Transfer the mixture to an autoclave and heat at 120°C for 24 hours for hydrothermal synthesis.
-
Filter, wash the resulting solid with water and ethanol, and dry at 80°C.
-
Calcination at 600°C in an inert atmosphere to obtain the mesoporous nitrogen-doped silica support.
-
-
Preparation of the Rhodium Catalyst (Rh-UFSi):
-
Suspend the UFSi support in a suitable solvent.
-
Add rhodium trichloride (RhCl3) to the suspension.
-
Bubble carbon monoxide (CO) gas through the mixture to facilitate the formation of a rhodium carbonyl complex directly on the support.
-
Filter, wash, and dry the final catalyst.
-
Protocol 2: Synthesis of a Silica-Supported Palladium Catalyst for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for immobilizing palladium on a silica support, which can be adapted from various literature procedures.[10][11][15]
Materials:
-
Silica gel (high purity)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (dry)
-
Palladium(II) acetate
-
Ethanol
Procedure:
-
Surface Functionalization of Silica:
-
Activate silica gel by heating at 150°C under vacuum for 4 hours.
-
Reflux the activated silica in a solution of APTES in dry toluene for 24 hours to obtain aminopropyl-functionalized silica.
-
Filter, wash with toluene and ethanol, and dry under vacuum.
-
-
Immobilization of Palladium:
-
Suspend the aminopropyl-functionalized silica in ethanol.
-
Add a solution of palladium(II) acetate in ethanol to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting solid, wash thoroughly with ethanol to remove any unreacted palladium species, and dry under vacuum.
-
Protocol 3: Catalytic Testing for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for evaluating the catalytic activity of the prepared silica-supported palladium catalyst.[12][13][15]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3)
-
Solvent (e.g., ethanol/water mixture)
-
Synthesized Pd/Silica catalyst
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the Pd/Silica catalyst (e.g., 1 mol% Pd).
-
Add the solvent (e.g., 5 mL of 1:1 ethanol/water).
-
Add the internal standard.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst. The catalyst can be washed, dried, and stored for reusability studies.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Characterize the product by NMR and Mass Spectrometry.
-
Calculate the conversion and yield based on GC analysis against the internal standard.
-
Visualizations
Caption: Workflow for the synthesis of a rhodium catalyst on a nitrogen-doped silica support.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for catalytic testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Silica-Supportes Native Metals as Prebiotic Catalysts for CO2 Reduction :: MPG.PuRe [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. Surface Structural-Chemical Characterization of Single-Site Supported Organometallic Catalysts | Illinois Institute of Technology [iit.edu]
- 8. Support Effects on the Activity and Selectivity of Ni3CuSn0.3 Trimetallic Catalysts in the Selective Hydrogenation of Phenylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Robust and reusable supported palladium catalysts for cross-coupling reactions in flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: TEOS Hydrolysis and Gelation Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethoxysilane (TEOS) hydrolysis. Our goal is to help you prevent premature gelation and achieve controlled, reproducible results in your sol-gel synthesis.
Troubleshooting Guide
Issue: Rapid, Uncontrolled Gelation or Precipitation
Q1: My TEOS solution gelled almost instantly after adding the catalyst. How can I slow down the reaction?
A1: Rapid gelation is a common issue and is typically caused by reaction conditions that excessively accelerate either the hydrolysis or condensation step. Here are the primary factors to investigate and solutions to implement:
-
High Catalyst Concentration: Both acid and base catalysts significantly influence the rate of reaction. A high concentration can lead to uncontrolled, almost instantaneous gelation.[1]
-
Solution: Systematically decrease the catalyst concentration. For acid-catalyzed reactions (e.g., HCl), consider adjusting the pH to be closer to the isoelectric point of silica (around pH 2-3). For base-catalyzed reactions (e.g., ammonia), even a small reduction in concentration can dramatically increase the gelation time.[1][2]
-
-
Excessive Water Content: A high molar ratio of water to TEOS (H₂O/TEOS) can lead to rapid hydrolysis, creating a high concentration of reactive silanol groups that quickly condense.[1]
-
Elevated Temperature: Higher reaction temperatures increase the kinetic energy of the molecules, accelerating both hydrolysis and condensation rates.[1][3]
-
Solution: Perform the reaction at a lower temperature. Moving from ambient temperature to a chilled water bath (e.g., 15-20°C) can significantly extend the gelation time.[1]
-
-
Inadequate Mixing: Poor mixing can create localized areas of high catalyst or water concentration, leading to rapid and non-uniform gelation.[1]
Issue: Inconsistent Gelation Times
Q2: I am following the same protocol, but my gelation times are not reproducible. What could be the cause?
A2: Inconsistent gelation times often point to subtle variations in experimental conditions. Here are some factors to check for consistency:
-
Purity of Reagents: The purity of TEOS, solvent, and water can affect the reaction kinetics. Impurities can act as unintended catalysts or inhibitors.
-
Solution: Use high-purity reagents and ensure proper storage to prevent contamination.[4]
-
-
Atmospheric Moisture: TEOS is sensitive to moisture. Variations in ambient humidity can alter the effective water-to-TEOS ratio, especially in open systems.
-
Solution: Whenever possible, conduct experiments in a controlled atmosphere (e.g., under a nitrogen or argon blanket) to minimize exposure to atmospheric moisture.
-
-
Accuracy of Measurements: Small errors in measuring the volumes of TEOS, water, catalyst, or solvent can lead to significant differences in reaction rates.
-
Solution: Use calibrated pipettes and glassware for accurate measurements.
-
-
Order of Reagent Addition: The sequence in which you add the reagents can influence the initial stages of hydrolysis and condensation.
-
Solution: Maintain a consistent and documented order of addition for all experiments. A common practice is to add the catalyst to the solvent and water mixture before introducing TEOS.
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for controlling TEOS hydrolysis and preventing premature gelation?
A3: The optimal pH depends on whether you desire to favor hydrolysis or condensation. The rates of both reactions are significantly influenced by pH.[5]
-
Acidic Conditions (pH < 7): Acid catalysts, such as hydrochloric acid (HCl), tend to accelerate the hydrolysis reaction more than the condensation reaction.[2] This leads to the formation of long, chain-like polymers and generally longer gelation times compared to base-catalyzed systems. A pH range of 2-4 is often used for controlled hydrolysis.[4][5]
-
Basic Conditions (pH > 7): Base catalysts, like ammonia (NH₄OH), significantly accelerate the condensation reaction.[2][6] This results in the formation of more highly branched, spherical particles and typically leads to shorter gelation times.[2]
Q4: How does the water-to-TEOS molar ratio (H₂O/TEOS) affect gelation?
A4: The H₂O/TEOS ratio is a critical parameter for controlling the sol-gel process.
-
Low Water Ratio (e.g., < 4): A low water ratio can lead to incomplete hydrolysis of the TEOS molecules.[2] This results in a less cross-linked, more organic-rich silica network.
-
Stoichiometric Ratio (H₂O/TEOS = 4): This ratio provides the exact amount of water needed for the complete hydrolysis of TEOS to silicic acid (Si(OH)₄).[7]
-
High Water Ratio (e.g., > 4): An excess of water can accelerate the hydrolysis reaction, potentially leading to faster gelation.[1][8] However, very high water content can also dilute the reactants and slow down the overall process. The effect of the water ratio on gelation time can be complex and may show a minimum at a certain concentration.[9]
Q5: What is the role of the solvent in preventing premature gelation?
A5: The solvent plays a crucial role in the sol-gel process. TEOS and water are immiscible, so a co-solvent, typically an alcohol like ethanol, is used to create a homogeneous solution.[6] The choice of solvent can also influence the reaction rates and the properties of the final gel. For instance, alcohols with longer alkyl chains can lead to slower hydrolysis rates. The polarity and hydrogen-bonding characteristics of the solvent affect both the hydrolysis kinetics and the resulting particle size.[10][11]
Quantitative Data Summary
Table 1: Effect of Key Parameters on TEOS Gelation Time
| Parameter | Condition | Effect on Gelation Time | Reference(s) |
| Catalyst | High Concentration | Decreases | [1] |
| Low Concentration | Increases | [1] | |
| Acidic (e.g., HCl) | Generally Longer | [2] | |
| Basic (e.g., NH₄OH) | Generally Shorter | [2] | |
| Water/TEOS Ratio | Increasing Ratio | Can decrease, then increase | [8][9] |
| Temperature | Increasing Temperature | Decreases | [1][3] |
| Decreasing Temperature | Increases | [1] | |
| pH | Approaching Isoelectric Point (pH ~2-3) | Increases (slower condensation) | [4] |
| High Acidity or Basicity | Decreases | [2] |
Table 2: Typical Experimental Parameter Ranges
| Parameter | Typical Range | Notes | Reference(s) |
| Hydrolysis Temperature | 25-40°C | Higher temperatures risk cracking. | [4] |
| HCl Concentration | 0.1-0.5 mol/L | For acid-catalyzed hydrolysis. | [4] |
| pH for Molding | 2-4 | For optimal results in acid-catalyzed systems. | [4] |
| TEOS:Water Molar Ratio | 1:4 to 1:5 | Stoichiometric ratio is 1:4. | [4][7] |
| Stirring Speed | 200-400 rpm | To avoid bubble defects. | [4] |
Experimental Protocols
Protocol 1: Two-Step Acid-Base Catalyzed Hydrolysis
This method allows for initial hydrolysis under acidic conditions, followed by base-catalyzed condensation to promote gelation.
-
Step 1: Acid-Catalyzed Hydrolysis
-
In a reaction vessel, combine ethanol, water, and an acidic catalyst (e.g., HCl).
-
While stirring vigorously, add TEOS dropwise to the solution.
-
Continue stirring the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow for sufficient hydrolysis.[4]
-
-
Step 2: Base-Catalyzed Condensation and Gelation
-
Slowly add a basic solution (e.g., ammonia or ethanolamine) to the hydrolyzed sol while continuing to stir.[4] This will raise the pH and accelerate the condensation reactions.
-
Continue stirring until the solution reaches the desired viscosity or until gelation occurs.
-
-
Aging
-
Once the gel has formed, seal the container and allow it to age in the mother liquor for 24-48 hours.[2]
-
-
Drying
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TEMPERATURE INFLUENCE ON THE GELATION PROCESS OF TETRAETHYLORTHOSILICATE USING SOL-GEL TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 4. sanfanchem.com [sanfanchem.com]
- 5. jresm.org [jresm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 11. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions - Sabanci University Research Database [research.sabanciuniv.edu]
Technical Support Center: Controlled Orthosilicate Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with controlled orthosilicate condensation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for initiating controlled this compound condensation?
The optimal pH for controlled this compound condensation is highly dependent on the desired final product characteristics, such as particle size, porosity, and morphology. There isn't a single "optimal" pH; instead, the pH is a critical parameter used to control the rates of hydrolysis and condensation reactions. Generally, acidic conditions (pH < 7) favor hydrolysis, while basic conditions (pH > 7) accelerate the condensation reaction.[1][2] A neutral pH of 6.5-7.5 is often crucial for ensuring the inert behavior of the resulting silica.[3]
Q2: How does pH influence the final particle size of silica nanoparticles?
The pH of the reaction medium has a significant impact on the final particle size. In many synthesis methods, such as the Stöber process, increasing the pH (under basic conditions) often leads to larger particle sizes.[4] This is because the condensation reaction is accelerated at higher pH, leading to faster growth of the silica particles.[4] Conversely, synthesis at a lower pH (e.g., pH 4) has been shown to produce smaller particles.[4] The isoelectric point of silica is around pH 2-3; operating at a pH far from this point increases electrostatic repulsion between particles, which helps to prevent aggregation and control size.[1]
Q3: What is the effect of acidic versus basic catalysis on the structure of the resulting silica material?
Acid and base catalysis lead to distinctly different silica structures.
-
Acid-Catalyzed Gels (pH < 2): These conditions favor the hydrolysis reaction and result in the formation of more linear, less branched polymer chains.[1][5] When dried, these gels tend to be less porous.[1]
-
Base-Catalyzed Gels (pH > 7): Basic conditions promote the formation of more highly branched silica clusters, resulting in a more open and porous gel network.[1][5]
Q4: Can pH be used to control the drug release from silica nanoparticles?
Yes, pH can be a key trigger for controlled drug release from functionalized mesoporous silica nanoparticles (MSNs). By modifying the surface of the MSNs with pH-sensitive functional groups or polymers, drug release can be triggered by a change in the pH of the surrounding environment.[6][7] For example, drugs can be encapsulated within the pores of MSNs at a physiological pH of 7.4 and then released under acidic conditions (e.g., pH 4.0-5.0), which are characteristic of tumor microenvironments or intracellular compartments.[6][8]
Troubleshooting Guides
Problem 1: Rapid, Uncontrolled Gelation or Precipitation
Q: My solution is gelling or precipitating almost instantly after adding the silica precursor. What's causing this and how can I fix it?
A: Rapid, uncontrolled gelation is a common issue that typically arises from excessively fast condensation rates.
Possible Causes:
-
High Catalyst Concentration: Under basic conditions, a high concentration of the catalyst (e.g., ammonia) significantly accelerates the condensation reaction.[1]
-
Low pH (Acidic Conditions): While generally favoring hydrolysis, a very low pH, especially at elevated temperatures, can also lead to rapid gelation.[1]
-
High Precursor Concentration: A high concentration of the this compound precursor can lead to a rapid increase in the concentration of hydrolyzed species, promoting fast polymerization.
Troubleshooting Steps:
-
Adjust Catalyst Concentration: Reduce the concentration of your acid or base catalyst. For base-catalyzed reactions, even minor adjustments to the ammonia concentration can have a significant impact.[1]
-
Control Precursor Addition: Add the silica precursor (e.g., TEOS) dropwise to the solution while stirring vigorously. This ensures a more controlled and uniform hydrolysis process.[1]
-
Modify Temperature: Lowering the reaction temperature can help to slow down the reaction kinetics.
-
Change Solvent: Using a solvent with a lower dielectric constant can sometimes slow down the hydrolysis and condensation rates.
Problem 2: Particle Aggregation and Lack of Monodispersity
Q: The silica particles I've synthesized are heavily aggregated and not uniform in size. How can I improve monodispersity?
A: Particle aggregation occurs when the repulsive forces between particles are not sufficient to overcome their natural tendency to clump together.
Possible Causes:
-
pH Near the Isoelectric Point: The isoelectric point of silica is around pH 2-3. At this pH, the surface charge of the particles is minimal, leading to a lack of electrostatic repulsion and increased aggregation.[1]
-
Inefficient Stirring: Inadequate mixing can lead to localized areas of high precursor concentration, resulting in non-uniform nucleation and growth.
-
Drying Method: Improper drying techniques can cause the porous structure to collapse, forcing particles together.[1]
Troubleshooting Steps:
-
Optimize pH: Operate at a pH value sufficiently far from the isoelectric point (pH 2-3) to ensure adequate electrostatic repulsion between particles.[1]
-
Utilize Surfactants: The addition of surfactants like cetyltrimethylammonium bromide (CTAB) can help to stabilize the particles and prevent aggregation.[1]
-
Control Stirring Speed: Adjusting the stirring speed can influence the final particle size and the degree of aggregation.[1]
-
Employ Controlled Drying: Techniques like supercritical drying or freeze-drying can remove the solvent without causing the porous structure to collapse.[1]
Problem 3: The Resulting Silica Material is Not Porous
Q: I've synthesized silica, but it appears to be a dense, non-porous material. How can I introduce porosity?
A: The porosity of sol-gel derived silica is highly dependent on the reaction conditions, particularly the pH during synthesis and the subsequent drying method.[1]
Possible Causes:
-
Acid-Catalyzed Synthesis: Gels synthesized under acidic conditions (pH < 2) tend to be less porous due to the formation of linear, less branched polymer chains that can pack more densely.[1]
-
Drying at Low Temperatures: Drying acid-catalyzed gels at low temperatures (e.g., 40°C) often results in non-mesoporous materials.[1]
Troubleshooting Steps:
-
Use Base Catalysis: Gels formed at a pH above the isoelectric point (base-catalyzed) tend to be mesoporous.[1] Basic conditions encourage the formation of highly branched clusters, which creates a more open gel network.[1]
-
Control the Drying Process: The method of solvent removal is critical. Supercritical drying is an effective method for preserving the porous structure of the gel.[1]
-
Introduce a Template: The use of a surfactant or other templating agent during synthesis can create micelles around which the silica network forms. Subsequent removal of the template leaves behind a porous structure.
Data Presentation
Table 1: Effect of pH on Silica Nanoparticle Size
| pH | Precursor | Catalyst | Resulting Particle Size (nm) | Reference |
| 4 | Sodium Silicate | HCl | 50 - 100 | [4] |
| 7 | Sodium Silicate | HCl | 100 - 200 | [4] |
| 10 | Sodium Silicate | HCl | ~200 | [4] |
| 9.5 - 11 | TEOS | NH3, Methylamine, Dimethylamine | Varies with catalyst concentration | [9][10] |
Table 2: Influence of pH on Gelation Time
| pH Condition | Catalyst | Relative Gelation Time | Resulting Structure | Reference |
| Acidic (pH < 2) | Acid (e.g., HCl) | Slower | Less branched, more linear polymers | [1][5] |
| Near Isoelectric Point (pH 2-3) | - | Maximum | Prone to aggregation | [11] |
| Basic (pH > 7) | Base (e.g., NH3) | Faster | Highly branched clusters | [1][5] |
Experimental Protocols
Protocol 1: Stöber Method for Silica Nanoparticle Synthesis
This protocol describes a general procedure for synthesizing monodisperse silica nanoparticles based on the Stöber method.
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add the desired amount of ammonium hydroxide solution to the ethanol-water mixture and stir to ensure homogeneity.
-
While stirring vigorously, rapidly add the required volume of TEOS to the solution.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted reagents.
-
Dry the final product, for example, in an oven at a controlled temperature.
Note: The final particle size can be controlled by varying the concentrations of TEOS, water, and ammonia, as well as the reaction temperature.[12]
Mandatory Visualization
Caption: Experimental workflow for the Stöber synthesis of silica nanoparticles.
Caption: Troubleshooting logic for uncontrolled this compound condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Chemical Conditions on the Nanoporous Structure of Silicate Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of surface capped mesoporous silica nanoparticles for pH-stimuli responsive drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PVP-Induced Synthesis of Silica Nanoparticles with Tailored Size for pH-Controlled Drug Release | Athena Publishing [athena-publishing.com]
- 8. PVP-Induced Synthesis of Silica Nanoparticles with Tailored Size for pH-Controlled Drug Release | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Particle formation in the hydrolysis of tetraethyl this compound in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica [mdpi.com]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
Technical Support Center: Troubleshooting Aggregation in Silica Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to aggregation during silica nanoparticle synthesis. The following question-and-answer format directly addresses specific problems you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My silica nanoparticles are aggregating immediately after synthesis in the reaction solution.
Question: What are the primary causes of immediate aggregation of silica nanoparticles in the reaction mixture, particularly when using the Stöber method?
Answer: Immediate aggregation following synthesis is often linked to the reaction kinetics and the interplay of reactant concentrations. The Stöber process, while widely used, is sensitive to several parameters that can lead to instability and aggregation if not properly controlled.
Troubleshooting Steps:
-
Review Reactant Concentrations: The concentrations of tetraethyl orthosilicate (TEOS), ammonia, and water are critical. High concentrations can accelerate nucleation and growth, leading to a higher probability of inter-particle collisions and aggregation.[1][2] It has been observed that as ammonia concentration increases, the particle size also increases, which can contribute to aggregation.[3]
-
Optimize Temperature: Higher reaction temperatures generally lead to smaller particle sizes.[1][3] However, temperature also influences the rates of hydrolysis and condensation, so it should be carefully controlled to ensure uniform particle growth.
-
Consider the Solvent: The choice of alcohol as a solvent can impact particle size and aggregation. For instance, increasing the alcohol chain length from methanol to n-butanol has been shown to increase the average particle size.[3]
-
Mechanical Agitation: While stirring is necessary for mixing, excessive or improper agitation can sometimes promote aggregation rather than prevent it.[4]
Below is a summary of how reactant concentrations can influence particle size, which is a key factor in aggregation.
Table 1: Effect of Reactant Concentration on Silica Nanoparticle Size [1]
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) |
| 0.26 | 0.29 | 5 | 25 | 191.38 |
| 0.26 | 0.194 | 5 | 25 | 91.72 |
| 0.26 | 0.097 | 5 | 25 | 28.33 |
| 0.26 | 0.29 | 4 | 25 | 150.12 |
| 0.26 | 0.29 | 3 | 25 | 115.67 |
| 0.26 | 0.29 | 2 | 25 | 88.93 |
Issue 2: My silica nanoparticles aggregate after purification and redispersion in a new solvent.
Question: Why do my purified silica nanoparticles aggregate when I try to redisperse them in an aqueous or organic solvent?
Answer: Aggregation upon redispersion is a common problem and is often related to the loss of stabilizing surface charges or the incompatibility of the nanoparticle surface with the new solvent. The purification process, especially drying, can also play a significant role.
Troubleshooting Steps:
-
Evaluate the Drying Process: High-temperature calcination and freeze-drying can lead to the formation of irreversible aggregates.[5][6] If you are freeze-drying, consider using cryoprotectants like human serum albumin (HSA) or polyethylene glycol (PEG) to prevent aggregation.[5]
-
Check the Solvent and pH: The stability of silica nanoparticles in a dispersion is highly dependent on the pH and ionic strength of the medium. Dispersing nanoparticles in a solution with a pH close to their isoelectric point will minimize electrostatic repulsion and lead to aggregation. For silica nanoparticles, maintaining a slightly basic pH is often beneficial for stability in aqueous solutions.
-
Assess Ionic Strength: High salt concentrations in the dispersion medium can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and causing them to aggregate.[7][8] It is recommended to keep the ionic strength of the solution low.[7]
-
Use Sonication with Caution: Sonication can be effective in breaking up soft agglomerates during redispersion.[6][9] However, excessive or high-power sonication can sometimes induce aggregation.[9] Use a bath sonicator for a short duration initially.
-
Surface Compatibility: The surface of your silica nanoparticles may not be compatible with the solvent you are using for redispersion. For instance, unmodified silica nanoparticles are hydrophilic and will aggregate in non-polar organic solvents like n-hexane.[10]
Issue 3: My surface-functionalized silica nanoparticles are aggregating.
Question: I have functionalized my silica nanoparticles (e.g., with amine groups), and now they are aggregating. What could be the cause and how can I fix it?
Answer: Surface functionalization, while essential for many applications, can alter the surface chemistry of the nanoparticles and lead to aggregation. Amine-functionalized silica nanoparticles are particularly susceptible to this issue due to hydrogen bonding and changes in surface charge.[11][12]
Troubleshooting Steps:
-
Optimize Silane Concentration: When using silane coupling agents for functionalization, adding them too quickly or in high concentrations can create localized "hot spots" leading to inter-particle crosslinking and aggregation.[9] A slow, dropwise addition of a dilute silane solution is recommended.[9]
-
Introduce Co-functionalizing Agents: To mitigate the aggregation caused by amine groups, consider co-functionalizing the surface with inert groups. The addition of methyl phosphonate or PEG groups can introduce steric hindrance and increase the negative surface charge, leading to better dispersion.[11][12][13]
-
Control the pH during Functionalization: The pH of the reaction medium affects the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.[9] The optimal pH will depend on the specific silane being used.
-
Post-functionalization Purification: Ensure that any excess functionalizing agent and by-products are removed after the reaction, as these can sometimes contribute to instability.
Table 2: Effect of Surface Functionalization on Nanoparticle Stability [12]
| Surface Functional Group(s) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Stability Observation |
| Amine | Low | High (Agglomerated) | Severe aggregation |
| Amine / Methyl Phosphonate | -35 | 115 | Highly dispersed |
| Carboxylate / Octadecyl | High Negative | Representative of primary size | Minimal nonspecific binding and aggregation |
Experimental Protocols & Methodologies
Protocol 1: Modified Stöber Method for Silica Nanoparticle Synthesis
This protocol is a modification of the classic Stöber method, aimed at producing monodispersed silica nanoparticles.[5]
Materials:
-
Ethanol (anhydrous)
-
Ammonia solution (28-30%)
-
Tetraethyl this compound (TEOS)
-
Deionized water
Procedure:
-
In a flask, combine 120 mL of ethanol and 5 mL of ammonia solution.
-
Stir the mixture for 20 minutes at room temperature.
-
While stirring, add 2.5 mL of TEOS to the solution.
-
Allow the reaction to proceed for 3 hours.
-
Add a second aliquot of 2.5 mL of TEOS.
-
Let the reaction continue overnight with stirring.
-
Purify the resulting nanoparticles by centrifugation (12,000 rpm, 10°C, 15 min).
-
Wash the nanoparticles once with ethanol and three times with deionized water.
Protocol 2: Surface Functionalization with Amine and Methyl Phosphonate Groups
This protocol describes a method for co-functionalizing silica nanoparticles to improve their stability.[12]
Materials:
-
As-synthesized silica nanoparticles in ethanol
-
3-Aminopropyltriethoxysilane (APTES)
-
3-(Trihydroxysilyl)propyl methylphosphonate (THPMP)
-
Ethanol
Procedure:
-
Disperse the purified silica nanoparticles in ethanol.
-
In a separate container, prepare a solution of APTES and THPMP in ethanol. The ratio of these two silanes should be optimized to achieve the desired surface charge and stability.
-
Add the silane solution dropwise to the vigorously stirring nanoparticle suspension.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Wash the functionalized nanoparticles by centrifugation, first with ethanol and then with deionized water, to remove unreacted silanes.
Visualizations
Troubleshooting Workflow for Aggregation During Synthesis
The following diagram illustrates a logical workflow for troubleshooting aggregation issues that arise during the synthesis of silica nanoparticles.
Caption: Troubleshooting workflow for synthesis-related aggregation.
Factors Influencing Silica Nanoparticle Aggregation
This diagram illustrates the key factors that can contribute to the aggregation of silica nanoparticles.
Caption: Key factors contributing to nanoparticle aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Influence of reaction parameters on size and shape of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Orthosilicate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with orthosilicate reactions. The information is designed to address common issues encountered during experimentation, with a focus on the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing temperature on the hydrolysis of tetraethyl this compound (TEOS)?
A1: Increasing temperature generally accelerates the hydrolysis of TEOS. However, the overall effect on particle size can be complex. While higher temperatures can increase the reaction rate, they may limit the hydrolysis of TEOS to silanol and favor the condensation of active silanol.[1] In some cases, a significant temperature increase has been observed to have only a slight influence on the final particle size.[1]
Q2: How does pH influence the effect of temperature on silica polymerization?
A2: The effect of temperature on silica polymerization is strongly dependent on pH. For instance, in neutral solutions, the maximum rate of silica polymerization increases slowly with temperature from 5 to 90°C, but decreases at temperatures from 90 to 180°C.[2] At a pH of 9, the polymerization rate is significantly higher than at pH 6, but the rate does not change significantly with temperature in the nucleus growth process.[3] In acidic conditions, the hydrolysis rate constant of TEOS follows a law proportional to the hydrogen ion concentration.[1]
Q3: My silica polymerization reaction shows a long induction period. What could be the cause?
A3: Induction periods in silica polymerization are influenced by both temperature and the degree of supersaturation. The length of the induction period tends to increase with higher temperatures and decrease with higher supersaturation.[2] In some systems, induction periods are more pronounced in acidic solutions compared to neutral or basic solutions.[4]
Q4: I am observing unexpected side products in the thermal decomposition of TEOS. Why might this be happening?
A4: The thermal decomposition of tetraethyl this compound (TEOS) can proceed through multiple pathways, leading to various products. Key reaction routes include a step-wise four-center molecular decomposition to form silanols and ethylene, and the cleavage of the C-C bond in the ethoxy branches to produce a methyl radical.[5] The presence of radical scavengers, such as toluene, can significantly alter the reaction, indicating that radical attacks can consume the reactant at higher temperatures.[6]
Q5: Can the presence of metal ions affect the kinetics of silica polymerization at different temperatures?
A5: Yes, metal ions can influence silica polymerization. The presence of elements like Mg, Al, and Fe can promote the nucleation and growth of silica scale, and in their presence, an induction period may not be observed.[7] However, the specific effect of temperature on metal silicate polymerization can be complex, and a clear, universally applicable trend has not been established.[4]
Troubleshooting Guides
Issue 1: Inconsistent reaction rates in TEOS hydrolysis.
| Possible Cause | Troubleshooting Step |
| Fluctuations in reaction temperature. | Ensure precise and stable temperature control of your reaction vessel. Even small variations can significantly impact kinetics. |
| Inconsistent catalyst concentration. | Verify the concentration of your acid or base catalyst. The hydrolysis rate is sensitive to catalyst presence.[8][9] |
| Variable water concentration. | Ensure the initial concentration of water is consistent across experiments, as it is a key reactant in the hydrolysis process.[10] |
| Solvent effects. | The choice of solvent can influence the hydrolysis rate. Ensure the same solvent and purity are used in all experiments.[11] |
Issue 2: Poor monodispersity of silica particles.
| Possible Cause | Troubleshooting Step |
| Non-uniform temperature distribution. | Improve mixing and ensure uniform heating of the reaction mixture to promote homogeneous nucleation and growth. |
| Inadequate control of reactant addition. | A controlled, gradual addition of TEOS can help in achieving a more uniform particle size distribution.[1] |
| Incorrect pH for the desired particle size. | The pH significantly affects polymerization and particle growth. Optimize the pH for your specific requirements.[3] |
Data Presentation
Table 1: Arrhenius Parameters for the Thermal Decomposition of TMOS and TEOS
| Compound | Condition | Rate Constant (kg) |
| TMOS | Without toluene | 1.4 x 10¹⁶ exp (-81,300/RT) s⁻¹ |
| TMOS | With toluene | 2.0 x 10¹⁴ exp (-74,500/RT) s⁻¹ |
| TEOS | - | 7.4 x 10¹⁰ exp (-49,500/RT) s⁻¹ |
| Data sourced from a study on the gas-phase thermal decomposition of tetramethyl this compound (TMOS) and tetraethyl this compound (TEOS).[6] R is the gas constant (1.987 cal/mol·deg). |
Table 2: Effect of Temperature on Silica Polymerization Rate in Dilute Neutral Solutions
| Temperature Range | Observation |
| 5 to 90 °C | The maximum rate of silica polymerization increases slowly. |
| 90 to 180 °C | The maximum rate of silica polymerization decreases to below the rate at 5 °C. |
| Based on studies of silica polymerization from dilute solutions.[2] |
Experimental Protocols
Methodology for Studying the Thermal Decomposition of TEOS and TMOS
This protocol is based on gas-phase kinetic studies using Fourier Transform Infrared (FTIR) spectrometry.[6]
-
Reactant Preparation: Highly diluted mixtures of tetramethyl this compound (TMOS) or tetraethyl this compound (TEOS) are prepared in a static cell. For experiments investigating radical scavenging, toluene is added to the mixture.
-
Temperature Control: The reaction is carried out in a static cell at a constant pressure (e.g., 700 torr) and within a specific temperature range (e.g., 858-988 K for TMOS, 780-820 K for TEOS).
-
Data Acquisition: Time-resolved concentration profiles of the reactants and major products are measured using FTIR spectrometry.
-
Kinetic Analysis: The disappearance of the reactant (TMOS or TEOS) is monitored over time to determine the global first-order rate constants. The experimental data can be kinetically modeled to identify rate-controlling reactions.
Visualizations
Caption: Workflow for studying TEOS hydrolysis kinetics.
Caption: Key thermal decomposition pathways of TEOS.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of silica polymerisation and... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 3. pH and Temperature Effects for Kinetics of Silica Polymerization toward Silica Scale Suppression [jstage.jst.go.jp]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. Tetraethyl this compound - Wikipedia [en.wikipedia.org]
- 9. News - Reactivity of Tetraethyl Silicate: What You Need to Know [chinafortunechemical.com]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
strategies for improving the stability of orthosilicate solutions
Technical Support Center: Orthosilicate Solution Stability
This guide provides researchers, scientists, and drug development professionals with . Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is orthosilicic acid and why is its stability a concern?
Orthosilicic acid (OSA), with the chemical formula Si(OH)₄, is the simplest soluble form of silica and is considered the most bioavailable form of silicon for biological systems.[1] The primary stability concern is its tendency to undergo autopolycondensation at concentrations above its solubility limit (around 100 ppm).[2] This process forms dimers, trimers, and eventually larger, insoluble polysilicic acid chains, leading to the formation of a gel or precipitate.[1][3][4]
Q2: What are the primary factors that influence the stability of this compound solutions?
The stability of this compound solutions is critically dependent on several factors:
-
pH: The rate of polymerization is highly pH-dependent. The process is slowest at a very low pH (< 2) or a high pH (> 9.5) and is most rapid in the near-neutral to slightly acidic range (pH 5-8).[1][5][6]
-
Concentration: Higher concentrations of orthosilicic acid increase the likelihood and rate of polymerization and gelation.[1][2]
-
Temperature: Lowering the temperature can increase the degree of polymerization.[1] Conversely, elevated temperatures can accelerate gelation in acid-catalyzed polymerization.[5]
-
Presence of Other Ions: The presence of salts can accelerate gelation due to charge screening effects.[5] For instance, the solubility of SiO₂ decreases with increasing NaCl and MgCl₂ concentrations.[7]
Q3: What is a common precursor for generating this compound solutions, and how does it work?
A common precursor is tetraethyl this compound (TEOS), also known as tetraethoxysilane.[8][9] TEOS is hydrolyzed in the presence of water and a catalyst (acid or base) to form orthosilicic acid and ethanol.[8][9] This sol-gel process involves a series of condensation reactions that convert the TEOS molecules into a silica network.[8]
Q4: What are common stabilizing agents for this compound solutions?
Several agents can be used to prevent polymerization and stabilize this compound solutions:
-
Strong Bases: Using a strong organic or inorganic base to maintain a high pH (typically > 9.5) keeps the silicic acid in a soluble, monomeric form.[1]
-
Choline Chloride: Used to create a stable formulation known as choline-stabilized orthosilicic acid (ch-OSA), which enhances bioavailability.[4][10]
-
Anionic Polymers: Polymers containing carboxylate groups, such as carboxymethylcellulose and polyacrylic acid, can stabilize silicate solutions, particularly at a pH below 12.[11]
-
Other Organic Molecules: Compounds like carnitine salts, sorbitol, and glycerol have been shown to act as effective stabilizers, often in acidic or neutral conditions.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound solution is forming a precipitate or turning into a gel.
-
Possible Cause 1: Unfavorable pH.
-
Possible Cause 2: High Concentration.
-
The concentration of orthosilicic acid may be exceeding its solubility limit of approximately 100 ppm, triggering polymerization.[2]
-
Solution: Dilute the solution to a concentration below the stability threshold. If a higher concentration is required, a stabilizing agent is necessary.
-
-
Possible Cause 3: Inadequate Stabilization.
-
The chosen stabilizing agent may be ineffective or used at an insufficient concentration for your specific conditions.
-
Solution: Review the choice and concentration of your stabilizer. For alkaline stabilization, ensure the pH remains consistently high. For acidic stabilization with agents like carnitine or sorbitol, ensure the molar ratios are correct as per established protocols.[12][13]
-
-
Possible Cause 4: Temperature Fluctuations.
-
Decreasing the temperature can promote polymerization.[1]
-
Solution: Store and handle the solution at a consistent, controlled room temperature. Avoid refrigeration unless the protocol specifically requires it.
-
Issue 2: The viscosity of my silicate solution is increasing significantly over time.
-
Possible Cause: Onset of Polymerization.
-
An increase in viscosity is often a precursor to gelation, indicating that silicate monomers are beginning to form larger polymer chains.[15]
-
Solution: This is an early indicator of instability. Immediately implement the solutions described in "Issue 1," such as pH adjustment or the addition of a suitable stabilizer, to halt or reverse the polymerization process if possible.
-
Issue 3: I am observing inconsistent results in experiments using my this compound solution.
-
Possible Cause: Solution Aging and Speciation Change.
-
Over time, even seemingly stable solutions can undergo slow polymerization, changing the concentration of monomeric orthosilicic acid. This means the "active" concentration of your solution is not constant.
-
Solution: Prepare fresh this compound solutions for critical experiments. If storage is necessary, use a proven stabilization protocol and re-verify the concentration of monomeric silicic acid before use using a colorimetric method.[16] Store solutions in tightly sealed polyethylene containers to prevent interaction with atmospheric carbon dioxide, which can lower the pH of alkaline solutions.[1]
-
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Orthosilicic Acid Solution via TEOS Hydrolysis (Alkaline Method)
This protocol describes the synthesis of a stable this compound solution using TEOS, catalyzed by a strong base to maintain high pH.
-
Materials:
-
Tetraethyl this compound (TEOS)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Polyethylene beaker and storage bottles
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Methodology:
-
Prepare a solution of NaOH or KOH in deionized water to achieve a target pH of 13-14. For example, prepare a 0.1 M NaOH solution.
-
Place the alkaline solution in a polyethylene beaker on a magnetic stirrer.
-
While vigorously stirring, slowly add TEOS dropwise to the alkaline solution. A typical molar ratio might be 1 part TEOS to 2 parts NaOH, but this can be optimized.[3]
-
Continue stirring the reaction mixture at room temperature for a minimum of 6 hours to ensure complete hydrolysis of the TEOS.[3]
-
After hydrolysis, the solution can be diluted with deionized water to the desired final silicon concentration.
-
Verify the final pH of the solution and adjust if necessary to ensure it remains in the stable alkaline range (>12).
-
Store the final solution in a tightly sealed polyethylene bottle to prevent exposure to atmospheric CO₂, which can neutralize the base and cause precipitation.[1]
-
References
- 1. nichem.solutions [nichem.solutions]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012032364A1 - Stabilized solution of ortho-silicic acid based on salicylic acid as effective inhibitor of its polymerization, its preparation and use - Google Patents [patents.google.com]
- 4. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy | springermedizin.de [springermedizin.de]
- 5. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bge-technology.de [bge-technology.de]
- 8. Tetraethyl this compound - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. CN101279737A - Preparation for orthosilicic acid - Google Patents [patents.google.com]
- 11. US5234505A - Stabilization of silicate solutions - Google Patents [patents.google.com]
- 12. WO2012035364A1 - Stabilized solution of ortho-silicic acid, its preparation and use - Google Patents [patents.google.com]
- 13. scienceinhydroponics.com [scienceinhydroponics.com]
- 14. Particle formation in the hydrolysis of tetraethyl this compound in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Reducing Impurities in Orthosilicate-Based Materials
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you effectively manage impurities during your work with orthosilicate-based materials.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to common problems.
Issue 1: Unexpected Metallic Contamination in the Final Product
| Potential Cause | Troubleshooting Step |
| Contaminated Starting Materials: Raw materials like silica sources or metal alkoxides may contain inherent metal impurities. | 1. Raw Material Analysis: Analyze all starting materials for trace metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2. Acid Leaching of Silica: If using a solid silica source, perform an acid leaching step prior to synthesis. A common method involves a mixture of HF/HCl/H2O.[1] 3. Use High-Purity Precursors: Whenever possible, source precursors with certified low metal content. |
| Leaching from Reactor/Apparatus: Stainless steel or other metallic reactors and equipment can leach metals into the reaction mixture, especially under acidic or high-temperature conditions. | 1. Use Inert Reactor Liners: Employ glass, Teflon, or other inert liners within your reactor. 2. Passivate Metal Surfaces: If using metal reactors is unavoidable, consider passivation treatments to reduce reactivity. 3. Post-Synthesis Purification: Implement a purification step designed to remove metal ions. |
| Environmental Contamination: Dust and other airborne particles in the laboratory can introduce a variety of metallic impurities. | 1. Work in a Clean Environment: Perform sensitive reactions in a cleanroom or a glovebox with a filtered atmosphere. 2. Filter all Solvents and Gases: Use 0.2 µm or smaller filters for all liquids and gases introduced into the reaction. |
Issue 2: Presence of Water and Hydrolysis Byproducts
| Potential Cause | Troubleshooting Step |
| Incomplete Drying of Glassware and Reagents: Residual moisture can lead to the hydrolysis of this compound esters, forming siloxanes and other byproducts.[2] | 1. Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon). 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Dry Starting Materials: Dry solid starting materials under vacuum. For liquid precursors like tetraethyl this compound (TEOS), consider distillation or the use of drying agents.[3][4] |
| Atmospheric Moisture: Exposure of hygroscopic reagents or reaction mixtures to the laboratory atmosphere can introduce water. | 1. Maintain an Inert Atmosphere: Conduct reactions under a positive pressure of a dry, inert gas. 2. Use Schlenk Line Techniques: Employ Schlenk line or glovebox techniques for all manipulations of air- and moisture-sensitive materials. |
| Water as a Byproduct of Reaction: Some synthesis routes may produce water as a byproduct, which can then lead to hydrolysis.[3] | 1. In-Situ Water Removal: Add a dehydrating agent to the reaction mixture, such as molecular sieves, calcium chloride, or calcium oxide.[3][4] 2. Azeotropic Distillation: If applicable, use a solvent that forms an azeotrope with water to remove it as it is formed. |
Issue 3: Unreacted Starting Materials or Partially Substituted Products
| Potential Cause | Troubleshooting Step |
| Non-Stoichiometric Reagent Ratios: Incorrect molar ratios of reactants can lead to incomplete conversion. | 1. Precise Reagent Measurement: Accurately weigh and measure all reactants. 2. Use of Excess Reagent: A slight excess of one reagent can be used to drive the reaction to completion, followed by a purification step to remove the excess.[2] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to inadequate time or energy. | 1. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, NMR) to monitor the disappearance of starting materials. 2. Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for complete conversion. |
| Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the contact between reactants. | 1. Vigorous Stirring: Ensure adequate agitation of the reaction mixture. 2. Use of a Homogenizer: For solid-liquid reactions, a high-shear homogenizer can improve reactant contact. |
| Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | 1. Use a Higher Catalyst Loading: Increase the amount of catalyst used. 2. Add Catalyst in Portions: Add the catalyst in several portions throughout the reaction. 3. Investigate Catalyst Poisoning: Identify and eliminate any potential catalyst poisons from the reaction mixture. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound-based materials and how do they affect my application?
A1: Common impurities include:
-
Metallic Ions: Can alter the optical, electronic, and catalytic properties of the material. For example, europium is intentionally used as a dopant in barium this compound for green LEDs, but other metal impurities can be detrimental.[5]
-
Water and Hydrolysis Products (e.g., siloxanes): Can lead to instability of the material and affect its performance in moisture-sensitive applications.[2]
-
Unreacted Precursors and Partially Substituted Products: These can impact the final properties of the material and may be toxic. For instance, unreacted o-cresol or partially substituted chlorosilanes can be present in the synthesis of tetra-o-cresol this compound.[2]
-
Solvent Residues: Residual solvents can be toxic and may interfere with subsequent processing steps or the final application.[2]
Q2: What is the most effective general-purpose method for purifying tetraethyl this compound (TEOS)?
A2: A multi-step approach is often most effective. This typically involves an initial heating distillation at atmospheric pressure (160-170°C) to remove lower-boiling impurities, followed by a reduced-pressure distillation (70-80°C, ≤95 kPa) to separate the TEOS from higher-boiling impurities.[6] For applications requiring extremely high purity (e.g., semiconductor manufacturing), further purification using resin adsorption can be employed to remove trace metal ions and water, potentially achieving purity levels of 99.99999% (7N).[6]
Q3: How can I remove heavy metal impurities from a sodium silicate solution?
A3: One effective method is to add a calcium phosphate, such as hydroxyapatite, to the silicate solution. The mixture is heated (e.g., 50-90°C) and stirred, during which the metal contaminants are immobilized on the calcium phosphate. The solid calcium phosphate with the bound impurities can then be removed by filtration.[7]
Q4: Are there any safety concerns I should be aware of when working with this compound precursors like TMOS and TEOS?
A4: Yes. Tetramethyl this compound (TMOS) is toxic and can cause severe damage to the lungs and eyes upon inhalation or contact.[4] It can also decompose to produce toxic methanol.[5] Tetraethyl this compound (TEOS) is generally preferred as it is less hazardous, but it is still harmful by inhalation and is flammable.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling these materials.[4]
Q5: How can I confirm the purity of my synthesized this compound material?
A5: A combination of analytical techniques is recommended for thorough purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can be used for less volatile compounds. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the structure of the desired product and identify functional groups of impurities. For elemental analysis, especially for metals, Inductively Coupled Plasma (ICP) techniques are highly sensitive.[2][9]
Section 3: Data Presentation
Table 1: Example of Metal Impurity Reduction in Sodium Silicate Solution Using Hydroxyapatite [7]
| Metal | Initial Concentration (ppb) | Concentration after Treatment (ppb) | % Reduction |
| Aluminum | 500 | 50 | 90% |
| Iron | 250 | 25 | 90% |
| Titanium | 100 | 10 | 90% |
| Nickel | 50 | 5 | 90% |
| Chromium | 50 | 5 | 90% |
| Zinc | 50 | 5 | 90% |
Table 2: Purity Levels of Tetraethyl this compound (TEOS) After Different Purification Stages
| Purification Stage | Purity Level | Reference |
| Raw Material | 99.87% | [6] |
| After Distillation | >99.99% | Assumed intermediate step |
| After Resin Adsorption | 99.99999% (7N) | [6] |
| After Gas Chromatography | 99.999999% (metals basis) | [10] |
Section 4: Experimental Protocols
Protocol 1: High-Purity Purification of Tetraethyl this compound (TEOS) [6]
-
Initial Distillation:
-
Place the raw TEOS material in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to 160-170°C under normal atmospheric pressure.
-
Collect the liquid fraction that distills over.
-
-
Reduced-Pressure Distillation:
-
Transfer the collected liquid fraction to a clean distillation apparatus.
-
Reduce the pressure to ≤95 kPa.
-
Heat the flask to 70-80°C.
-
Collect the gaseous fraction, which is then condensed and liquefied.
-
-
Resin Adsorption:
-
Prepare two columns packed with appropriate adsorption resins. The first can be a polymethacrylate resin with hydrogen ion functional groups, and the second can be a similar macroporous adsorption resin.
-
Pass the liquefied TEOS from the previous step through the first resin column at a controlled temperature of 20-40°C.
-
Subsequently, pass the eluate from the first column through the second resin column under the same temperature conditions.
-
Collect the final purified TEOS.
-
Protocol 2: Removal of Heavy Metals from Sodium Silicate Solution [7]
-
Preparation:
-
In a suitable beaker (e.g., Teflon), place the sodium silicate solution containing metal impurities.
-
Heat the solution on a hot plate to 50-90°C.
-
-
Treatment:
-
Add 1-5% by weight of hydroxyapatite powder to the heated silicate solution while stirring.
-
Continue to stir the slurry for 30-60 minutes, maintaining the temperature.
-
-
Separation:
-
Allow the mixture to cool slightly.
-
Filter the mixture to remove the hydroxyapatite powder, which now contains the immobilized metal impurities. Pressure leaf filtration is an effective method.
-
The resulting filtrate is the decontaminated sodium silicate solution.
-
Section 5: Mandatory Visualizations
Caption: A logical workflow for troubleshooting metallic contamination.
Caption: Experimental workflow for high-purity TEOS purification.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Method for purifying tetraethyl this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP1787961A1 - Method of removing heavy metals from silicate sources during silicate manufacturing - Google Patents [patents.google.com]
- 8. Tetraethyl this compound - Wikipedia [en.wikipedia.org]
- 9. Quantitative analysis of major elements in silicate minerals and glasses by micro-PIXE [pubs.usgs.gov]
- 10. US5840953A - Purified tetraethoxysilane and method of purifying - Google Patents [patents.google.com]
Technical Support Center: Optimization of Precursor Concentration for Desired Particle Morphology
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of precursor concentration to achieve desired particle morphology during nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing precursor concentration on the final particle size and morphology?
The relationship between precursor concentration and particle size/morphology is complex and not always linear. Several outcomes are possible:
-
Increased Particle Size: In many synthetic routes, a higher precursor concentration provides more material for particle growth, leading to larger nanoparticles. This occurs when the rate of particle growth dominates over the rate of nucleation.
-
Decreased Particle Size: Conversely, a high precursor concentration can sometimes lead to a burst of nucleation, forming a large number of small nuclei. With the precursor material rapidly consumed in the nucleation phase, there is limited material available for the subsequent growth of these nuclei, resulting in smaller final particles.
-
Non-monotonic Trend: Some studies report a more complex relationship where the particle size initially increases with precursor concentration, reaches a maximum, and then decreases. This behavior is often linked to the interplay with other factors like surfactants and their ratio to the precursor.
-
Morphological Changes: Precursor concentration can significantly influence the final shape of the nanoparticles. Different concentrations can lead to the formation of spheres, rods, cubes, or other complex morphologies. For instance, in the synthesis of iron oxide, varying the precursor concentration has been shown to produce morphologies ranging from spindles and spheres to rods and platelets.[1] Similarly, for zinc oxide, different precursor concentrations can result in nanorods of varying dimensions.[2]
Q2: Why am I observing inconsistent particle sizes and morphologies in my synthesis, even with the same precursor concentration?
Inconsistent results between batches, despite using the same precursor concentration, can stem from several factors:
-
Temperature Fluctuations: Temperature is a critical parameter that affects both nucleation and growth kinetics. Even small variations in reaction temperature can alter the reaction rate, leading to changes in particle size and morphology.[3][4]
-
pH Variations: The pH of the reaction medium can influence the surface charge of the nanoparticles and the efficacy of stabilizing agents, thereby affecting their stability, aggregation, and final size.[5]
-
Mixing and Stirring Rates: Inadequate or inconsistent mixing can create localized "hot spots" of high precursor concentration, leading to a broad particle size distribution (polydispersity) and batch-to-batch variability.
-
Purity of Reagents: Impurities present in precursors, solvents, or stabilizing agents can act as unintended nucleation sites or interfere with crystal growth, leading to unpredictable outcomes.
-
Aging of Precursor Solutions: The stability of precursor solutions can change over time, which may affect the nucleation and growth processes.
Q3: How does the ratio of other reagents to the precursor concentration impact the final particle morphology?
The ratio of other components, such as reducing agents and surfactants, to the precursor is a critical factor:
-
Reducing Agent to Precursor Ratio: A higher concentration of the reducing agent can lead to a faster reduction of the precursor. This can increase the nucleation rate and result in the formation of smaller nanoparticles. Conversely, a lower concentration of the reducing agent may favor slower, more controlled growth, leading to larger particles.
-
Surfactant to Precursor Ratio: Surfactants or capping agents play a crucial role in stabilizing newly formed nuclei and controlling their growth. The ratio of surfactant to precursor can influence the final particle size and shape. An insufficient amount of surfactant may lead to particle aggregation, while an excess can sometimes inhibit growth.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Particle size is too large | Low Nucleation Rate: The rate of nucleation is significantly slower than the rate of particle growth. | - Increase the precursor concentration to promote a higher degree of supersaturation and induce more nucleation events. - Increase the reaction temperature to accelerate the reduction and nucleation rates. - Use a stronger reducing agent or increase its concentration. |
| Particle size is too small | High Nucleation Rate: A burst of nucleation consumes the precursor, leaving little for subsequent particle growth. | - Decrease the precursor concentration to favor growth over nucleation. - Lower the reaction temperature to slow down the nucleation rate. - Decrease the concentration of the reducing agent. |
| Broad particle size distribution (polydispersity) | Inhomogeneous Nucleation: Nucleation events occur over an extended period, leading to particles at different growth stages. | - Ensure rapid and uniform mixing of reactants to achieve homogeneous supersaturation. - Control the reaction temperature precisely to ensure a single, short nucleation event. - Optimize the surfactant-to-precursor ratio to effectively stabilize newly formed nuclei and prevent aggregation. |
| Undesired particle morphology (e.g., spheres instead of rods) | Incorrect Growth Kinetics: The relative growth rates of different crystal faces are not being properly controlled. | - Systematically vary the precursor concentration; different concentration regimes can favor different shapes. - Adjust the type and concentration of the capping agent or surfactant, as they selectively bind to different crystal facets. - Modify the reaction temperature, as it can influence the growth kinetics. |
| Particle Aggregation | Insufficient Stabilization: The concentration of the capping agent or surfactant is too low to effectively stabilize the nanoparticles. | - Increase the concentration of the capping agent or surfactant. - Adjust the pH of the reaction medium to enhance the surface charge and electrostatic repulsion between particles. |
| Inconsistent results between batches | Variation in Experimental Parameters: Slight variations in temperature, pH, mixing speed, or reagent purity between batches. | - Standardize all experimental parameters meticulously. - Use fresh, high-purity reagents for each synthesis. - Ensure consistent and calibrated equipment. |
Data Presentation
Table 1: Effect of Precursor Concentration on Ag₂Se Nanoparticle Size
| AgNO₃:Se Molar Ratio | Average Particle Size (nm) |
| 1:1 | 1.92 |
| 1:2 | 4.44 |
| 2:1 | 5.30 |
| 1:10 | 23.58 |
Data extracted from a study on starch-capped silver selenide nanoparticles.[5]
Table 2: Effect of Precursor (Iron Oleate) Amount on Iron Oxide Nanoparticle Size
| Amount of Precursor (mmol) | Average Particle Size (nm) |
| 0.6 | 6.0 ± 0.9 |
| 1.0 | 8.0 ± 1.0 |
| 1.5 | 11.0 ± 1.2 |
| 2.0 | 13.0 ± 1.1 |
| 3.0 | 11.5 ± 1.3 |
| 4.0 | 9.0 ± 1.0 |
Data from a study on the thermal decomposition of iron(III) oleate.[6]
Table 3: Effect of Precursor Concentration (x value) on CexSn1−xO2 Nanoparticle Size
| x value in CexSn1−xO₂ | Average Particle Size (nm) |
| 0.00 | 6 |
| 0.20 | 8 |
| 0.40 | 11 |
| 0.60 | 14 |
| 0.80 | 18 |
| 1.00 | 21 |
Data from a study on CexSn1−xO2 nanoparticles synthesized via a thermal treatment technique.[7][8]
Experimental Protocols
1. Synthesis of Starch-Capped Silver Selenide (Ag₂Se) Nanoparticles
-
Materials: Silver nitrate (AgNO₃), Selenium powder (Se), Soluble starch, Sodium borohydride (NaBH₄), Deionized water.
-
Procedure:
-
Prepare aqueous solutions of AgNO₃ and Se with varying molar ratios (e.g., 1:1, 1:2, 2:1, 1:10).[5]
-
To prepare the selenium precursor solution, add selenium powder to deionized water in a three-necked flask at room temperature.[5]
-
Add NaBH₄ to the selenium mixture and immediately purge the flask with nitrogen gas to create an inert atmosphere. Stir for 2 hours at room temperature.[5]
-
In a separate flask, prepare a 0.05% soluble starch solution.[5]
-
Add the AgNO₃ solution to the starch solution and stir continuously at room temperature.[5]
-
Characterize the resulting nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).[5]
-
2. Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition
-
Materials: Iron(III) oleate, Oleic acid, Oleylamine, 1-octadecene.
-
Procedure:
-
In a reaction flask, mix varying amounts of iron oleate precursor (e.g., 0.6 to 4 mmol) with oleic acid, oleylamine, and 1-octadecene.[3]
-
Heat the mixture to a specific temperature (e.g., 320 °C) under a nitrogen atmosphere with constant, vigorous stirring.[3]
-
Maintain the reaction temperature for a set duration to allow for nanoparticle nucleation and growth.
-
After the reaction, cool the mixture to room temperature.
-
Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation.
-
Characterize the final product for size and morphology using TEM and other relevant techniques.
-
Visualizations
References
- 1. The influence of the precursor concentration on the morphology and size of iron oxide particles elaborated by chemical synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ukm.my [ukm.my]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01406F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orthosilicate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up orthosilicate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| 1. Rapid, Uncontrolled Reaction (Thermal Runaway) | • Highly exothermic reaction, especially with silicon tetrachloride.[1] • Inadequate heat removal in a larger reactor.[2] • Rate of reactant addition is too fast. | • Improve Heat Management: Use a reactor with a higher surface-area-to-volume ratio, or implement a more efficient cooling system. • Control Reactant Addition: Add the more reactive precursor (e.g., silicon tetrachloride) dropwise to a cooled and well-stirred solution of the other reactant.[1] • Monitor Temperature: Maintain a constant low temperature (e.g., below 10°C) during the initial reaction phase.[1] |
| 2. Low Product Yield | • Incomplete reaction due to insufficient time or temperature.[1] • Suboptimal stoichiometry of reactants.[1] • Presence of moisture leading to side reactions (e.g., formation of siloxanes).[1] • Product loss during workup and purification stages.[1] | • Optimize Reaction Conditions: Gradually increase the reaction time or temperature while monitoring progress with techniques like GC or TLC.[1] • Adjust Stoichiometry: Use a slight excess of the alcohol or phenol reactant to drive the reaction to completion.[1] • Ensure Anhydrous Conditions: Rigorously dry all reactants, solvents, and glassware before use.[1] • Refine Purification: Optimize the purification process, for instance, by using fractional distillation under reduced pressure to minimize thermal decomposition.[1] |
| 3. Presence of Partially Substituted Byproducts | • Insufficient amount of the nucleophilic reactant (e.g., o-cresol) or base (e.g., pyridine).[1] • Low reaction temperature or insufficient reaction time.[1] • Poor mixing leading to localized areas of low reactant concentration.[1] | • Verify Stoichiometry: Ensure a stoichiometric amount or a slight excess of the nucleophilic reactant and base are used.[1] • Enhance Reaction Conditions: Increase the reaction temperature or prolong the reaction time as needed.[1] • Improve Agitation: Use an appropriate mechanical stirrer to ensure homogeneous mixing in the larger reaction vessel.[2] |
| 4. Difficulty in Removing Solid Byproducts (e.g., Pyridine Hydrochloride) | • The salt is too finely divided, making filtration difficult.[1] • The salt is partially soluble in the reaction solvent.[1] | • Promote Crystallization: Allow the reaction mixture to cool to a lower temperature to encourage the formation of larger crystals before filtration.[1] • Optimize Washing: Wash the filter cake with a non-polar solvent in which the product is soluble but the salt is not.[1] |
| 5. Uncontrolled Gelation or Precipitation | • Under basic conditions, a high concentration of the catalyst (e.g., ammonia) can cause rapid polymerization.[3] • Near the isoelectric point of silica (pH 2-3), particles have minimal surface charge and are prone to aggregation.[3] | • Adjust Catalyst Concentration: Reduce the concentration of the acid or base catalyst.[3] • Control Precursor Addition: Add the silica precursor (e.g., TEOS) dropwise while stirring vigorously for a more controlled hydrolysis.[3] • pH Control: Operate at a pH away from the isoelectric point to increase electrostatic repulsion between particles and prevent aggregation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?
A1: The main challenges include managing the exothermic nature of the reaction to prevent thermal runaways, handling and neutralizing corrosive byproducts like hydrogen chloride (HCl) gas, ensuring complete reaction to avoid difficult-to-separate byproducts, and developing robust purification methods for the larger volume of product.[1][2] Additionally, moisture sensitivity of reactants and intermediates is a critical concern.[1]
Q2: How can the hydrogen chloride (HCl) byproduct be managed at an industrial scale?
A2: At an industrial scale, HCl gas is typically managed through a scrubbing system. This involves passing the gas through a packed column or a scrubber containing a basic solution, such as aqueous sodium hydroxide, to neutralize the acid. The resulting salt solution must then be disposed of in accordance with environmental regulations.
Q3: What impact does the choice of silica precursor have on the synthesis?
A3: The choice of precursor significantly affects the reaction. For example, tetraethyl this compound (TEOS) is a common precursor used in sol-gel processes.[4][5][6] Tetramethyl this compound (TMOS) is also used, but its reaction is faster and more difficult to control.[7] Silicon tetrachloride is highly reactive and its reaction is very exothermic, requiring careful temperature management.[1]
Q4: How does mixing efficiency change with scale-up and what are the consequences?
A4: Mixing that is effective in a small flask, such as with a magnetic stir bar, may be inadequate in a large reactor.[2] Poor mixing can lead to thermal and concentration gradients, resulting in localized overheating, incomplete reactions, and the formation of partially substituted byproducts.[1][2] Implementing efficient mechanical stirrers designed for the specific reactor geometry is crucial for successful scale-up.
Q5: Are there strategies to prevent reactor clogging in continuous flow synthesis?
A5: Yes, in continuous flow systems, reactor clogging is a key challenge.[8] Strategies to prevent this include diluting the reactants, implementing periodic pulsation in the flow, or using a slug flow (two-phase flow) system.[8] Slug flow, in particular, has been shown to allow for continuous operation for several hours without clogging issues.[8]
Experimental Protocols
Key Experiment: Scale-Up Synthesis of Tetra-o-cresol this compound
This protocol is adapted from the phenolysis of silicon tetrachloride with ortho-cresol.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
o-cresol
-
Pyridine (dried)
-
Toluene (dried)
-
Non-polar solvent for washing (e.g., hexane, dried)
Equipment:
-
Jacketed glass reactor with temperature control unit
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Gas scrubber for HCl neutralization
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Preparation: Ensure all glassware and the reactor are rigorously dried to prevent moisture contamination.[1]
-
Charging the Reactor: In the reactor under an inert atmosphere (e.g., nitrogen), dissolve o-cresol and a stoichiometric amount of pyridine in dried toluene.
-
Controlled Addition: Cool the stirred mixture to below 10°C. Prepare a solution of silicon tetrachloride in dried toluene in a dropping funnel. Add the silicon tetrachloride solution dropwise to the cold, stirred mixture. The reaction is highly exothermic, so maintain the temperature below 10°C throughout the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a moderate temperature (e.g., 50-80°C) for several hours to ensure the reaction goes to completion.[1]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials.[1]
-
Isolation: Once the reaction is complete, cool the mixture. The byproduct, pyridine hydrochloride, will precipitate.
-
Purification:
-
Filter the cooled mixture to remove the precipitated pyridine hydrochloride.[1]
-
Wash the filter cake with a small amount of cold, non-polar solvent to recover any entrained product.[1]
-
Wash the filtrate with water to remove any remaining salt, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure tetra-o-cresol this compound.[1]
-
Visualizations
Experimental Workflow for this compound Synthesis Scale-Up
Caption: A typical workflow for the scaled-up synthesis of an this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nano-scale synthesis of the complex silicate minerals forsterite and enstatite | ORNL [ornl.gov]
- 6. 2.1. Synthesis of SPED [bio-protocol.org]
- 7. Tunable Synthesis of Mesoporous Silica Particles with Unique Radially Oriented Pore Structures from Tetramethyl this compound via Oil-Water Emulsion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaling-up continuous production of mesoporous silica particles at kg scale: design & operational strategies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Porosity in Sol-Gel Derived Silica
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sol-gel derived silica from orthosilicates. Our aim is to help you overcome common challenges and gain precise control over the porosity of your silica materials.
Troubleshooting Guide
This section addresses specific issues you may encounter during your sol-gel synthesis and provides actionable solutions.
Problem 1: The final silica material is dense and non-porous.
-
Question: I followed a standard sol-gel procedure, but my final silica product appears to be a dense, glass-like material with no measurable porosity. What went wrong?
-
Answer: The lack of porosity in sol-gel derived silica is often a result of pore collapse during the drying process or the formation of a dense silica network from the outset. Several factors can contribute to this issue:
-
Drying Method: Air-drying of wet gels often leads to the collapse of the porous structure due to high capillary pressures exerted by the evaporating solvent.[1] To preserve the delicate pore network, consider alternative drying techniques such as supercritical drying (to produce aerogels) or freeze-drying.[1]
-
pH of Synthesis: The pH of the sol-gel reaction is a critical parameter that dictates the structure of the silica network.[2][3]
-
Acid-catalyzed gels (pH < 2): These conditions favor the formation of linear or weakly branched silica polymers.[1] Upon drying, these flexible chains can easily pack together, resulting in a dense, microporous, or non-porous material.[1][4]
-
Base-catalyzed gels (pH > 7): Basic conditions promote the formation of highly branched silica clusters that lead to a more open, particulate gel network, which is more likely to result in a mesoporous material.[1]
-
-
Aging: Insufficient aging of the wet gel can result in a mechanically weak network that is unable to withstand the stresses of drying.[5][6][7] Aging allows for strengthening of the silica network through continued condensation and Ostwald ripening, which helps to prevent pore collapse.[6][7]
-
Problem 2: The silica gel cracked into pieces during drying.
-
Question: My silica monoliths and films are cracking and fracturing during the drying stage. How can I prevent this?
-
Answer: Cracking during drying is a common problem caused by excessive capillary stress within the pores as the solvent evaporates. The magnitude of this stress is related to the surface tension of the solvent and the pore size.[8][9][10] Here are some strategies to mitigate cracking:
-
Control Drying Rate: Rapid and uneven drying can create large pressure gradients within the gel, leading to cracking. Drying should be performed slowly and in a controlled environment (e.g., with controlled humidity) to minimize these stresses.
-
Solvent Exchange: The surface tension of the pore liquid significantly influences capillary forces.[8][10] Exchanging the initial pore fluid (often water and alcohol) with a solvent that has a lower surface tension (e.g., hexane or pentane) before drying can significantly reduce capillary stress and prevent cracking.[8]
-
Strengthen the Gel Network: A stronger gel network is better able to resist the capillary forces of drying. This can be achieved by:
-
Use of Surfactants: The addition of surfactants can reduce the surface tension of the pore fluid and can also influence the pore structure, sometimes leading to more robust materials.[12]
-
Problem 3: The pore size of my silica is not in the desired range (mesoporous, 2-50 nm).
-
Question: I am trying to synthesize mesoporous silica, but my material has either micropores (<2 nm) or macropores (>50 nm). How can I tune the pore size to be within the mesoporous range?
-
Answer: Achieving a specific pore size distribution requires careful control over several synthesis parameters. Here’s how you can tailor your process for mesoporous silica:
-
pH Control: This is one of the most influential factors.[2][3][4]
-
Aging Conditions: Aging the gel in a specific medium can significantly alter the pore structure. Aging in an alkaline solution (e.g., dilute ammonia) can lead to dissolution and reprecipitation of silica, which coarsens the texture and increases the average pore size, pushing it into the mesoporous range.[5]
-
Use of Templates: For highly ordered mesoporous materials with a narrow pore size distribution, surfactants are used as structure-directing agents (templates).[13][14][15][16][17]
-
Solvent: The type of solvent used can influence the solubility of the silica species and the interactions between the growing silica network and the pore fluid, thereby affecting the final pore structure.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the water-to-orthosilicate molar ratio (R) in controlling porosity?
A1: The water-to-orthosilicate molar ratio (R) is a crucial parameter that influences the rates of hydrolysis and condensation reactions.[2] While a stoichiometric amount of water is required for complete hydrolysis, using a higher R value generally leads to a more complete hydrolysis before condensation becomes significant. This can result in a more cross-linked and robust gel network. The effect of R on porosity can be complex and often depends on other parameters like pH and catalyst. In some cases, increasing the water content can lead to a decrease in pore size.[2]
Q2: How does temperature affect the porosity of sol-gel silica?
A2: Temperature influences the kinetics of both the sol-gel reactions and the aging process. Higher temperatures generally accelerate both hydrolysis and condensation rates.[22][23] This can lead to faster gelation times and potentially smaller primary particles, which can result in a finer pore structure. During aging, elevated temperatures can promote the dissolution and reprecipitation of silica (Ostwald ripening), leading to an increase in the average pore size and a decrease in the specific surface area.[6]
Q3: Can I control porosity by changing the type of orthosilicate precursor (e.g., TEOS vs. TMOS)?
A3: Yes, the choice of precursor can have an impact on the final porous properties. Tetramethyl this compound (TMOS) is more reactive than tetraethyl this compound (TEOS) due to the smaller size of the methoxy groups, leading to faster hydrolysis rates. This difference in reactivity can influence the structure of the resulting gel network and consequently the porosity. While both can be used to create porous silica, the optimal synthesis conditions (e.g., pH, catalyst concentration) may differ between them to achieve a desired porosity.[9]
Q4: What is the purpose of aging the silica gel and how does it impact porosity?
A4: Aging is a critical step that occurs after gelation and before drying.[5] During aging, the gel is typically left in its mother liquor or exchanged into a different solvent. Several processes occur during aging that strengthen the silica network and modify its texture:[5][6][7]
-
Continued Condensation: Unreacted Si-OH groups continue to form Si-O-Si bonds, increasing the cross-linking density and stiffness of the network.[5]
-
Ostwald Ripening: Smaller, more soluble silica particles dissolve and reprecipitate onto larger particles or at the necks between particles. This coarsens the texture, leading to an increase in the average pore size and a decrease in the specific surface area.[6] A stronger, stiffer gel network is more resistant to collapse during drying, which is essential for preserving porosity.[6][7] The duration, temperature, and chemical environment (pH, solvent) of the aging process all have a significant impact on the final pore structure.[4][5][6][7]
Q5: How do surfactants work to create mesoporous silica?
A5: Surfactants act as templates or structure-directing agents around which the silica network forms.[12][14][15][16][17][24] The process generally involves the following steps:
-
Micelle Formation: In solution, surfactant molecules self-assemble into aggregates called micelles. The shape and size of these micelles (e.g., spherical, cylindrical) depend on the surfactant type and concentration.
-
Silica Condensation: The silica precursors (hydrolyzed orthosilicates) are attracted to the hydrophilic head groups of the surfactant micelles and condense around them.
-
Network Formation: As the silica network grows and solidifies, it forms a cast of the micellar arrangement.
-
Template Removal: The surfactant template is then removed, typically by calcination (heating to high temperatures) or solvent extraction, leaving behind a network of uniform pores whose size and shape are determined by the original micelles.[18]
Data Presentation
Table 1: Effect of pH and Catalyst on Pore Characteristics of TEOS-derived Silica
| Catalyst | pH | Average Pore Size (nm) | Pore Structure | Reference |
| HCl | 3 | ~31 | Mesoporous | [4] |
| HCl | 6 | ~59 | Macroporous | [4] |
| HNO₃ (0.1 M) | - | 1.2 | Microporous | [11] |
| HF (0.1 M) | - | 31.6 | Mesoporous | [11] |
Table 2: Influence of Aging Conditions on Silica Gel Porosity
| Aging Medium | Aging Time | Average Pore Size | Pore Volume (cm³/g) | Surface Area (m²/g) | Reference |
| Ethanol | - | - | - | - | [5] |
| 0.5 M NH₃(aq) | - | 4.0 nm | - | - | [5] |
| 2.0 M NH₃(aq) | - | 5.4 nm | - | - | [5] |
| 80% TEOS in Isopropanol | 48 h | 4.77 nm | 1.3 | 1098 | [7] |
Experimental Protocols
Protocol 1: General Two-Step Acid-Base Catalyzed Synthesis of Mesoporous Silica
This protocol is a general guideline and may require optimization for specific applications.
-
Hydrolysis (Acidic Step):
-
In a suitable reaction vessel, mix tetraethyl this compound (TEOS), ethanol, and water in a molar ratio of approximately 1:4:4.
-
Add a dilute acid catalyst (e.g., 0.1 M HCl) to achieve a pH of around 2-3.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the TEOS.
-
-
Condensation (Basic Step):
-
To the hydrolyzed sol, add a dilute base catalyst (e.g., 0.1 M NH₄OH) dropwise while stirring until the pH reaches 7-9.
-
Continue stirring until the solution forms a gel. Gelation time can vary from minutes to hours depending on the specific conditions.
-
-
Aging:
-
Once gelled, seal the container to prevent evaporation and age the wet gel for 24-72 hours at a constant temperature (e.g., 50°C).
-
-
Solvent Exchange (Optional but Recommended):
-
After aging, immerse the gel in a solvent with a low surface tension (e.g., ethanol, then hexane).
-
Replace the solvent several times over 24-48 hours to ensure complete exchange of the pore fluid.
-
-
Drying:
-
For aerogels, use a critical point dryer to remove the solvent under supercritical conditions.
-
For xerogels, dry the gel slowly at a low temperature (e.g., 40-60°C) over several days.
-
Protocol 2: Surfactant-Templated Synthesis of Mesoporous Silica (MCM-41 type)
This protocol is adapted for the synthesis of ordered mesoporous silica using a cationic surfactant.
-
Template Solution Preparation:
-
Dissolve cetyltrimethylammonium bromide (CTAB) in a mixture of deionized water and ethanol.
-
Add a base catalyst, such as a 2 M solution of sodium hydroxide (NaOH), to the surfactant solution and stir until clear.
-
-
Silica Source Addition:
-
Slowly add TEOS to the template solution under vigorous stirring. A typical molar ratio is 1 TEOS : 0.1-0.3 CTAB : 0.2-0.7 NaOH : 100-200 H₂O.
-
Continue stirring for 1-2 hours at room temperature. A white precipitate will form.
-
-
Hydrothermal Treatment (Aging):
-
Transfer the mixture to a sealed autoclave and heat at 100-150°C for 24-48 hours.
-
-
Product Recovery:
-
After cooling, filter the solid product, wash thoroughly with deionized water and ethanol, and dry at 60-80°C.
-
-
Template Removal (Calcination):
-
To remove the CTAB template and create the mesoporous structure, heat the dried powder in a furnace.
-
Slowly ramp the temperature to 550-600°C in the presence of air or nitrogen and hold for 4-6 hours.
-
Visualizations
Caption: A typical workflow for sol-gel synthesis of porous silica.
Caption: Key parameters influencing porosity in sol-gel silica synthesis.
Caption: A troubleshooting decision tree for common sol-gel issues.
References
- 1. benchchem.com [benchchem.com]
- 2. webbut.unitbv.ro [webbut.unitbv.ro]
- 3. jresm.org [jresm.org]
- 4. Effect of pH and aging time on pore characteristics of dried silica xerogel [lib.buet.ac.bd:8080]
- 5. researchgate.net [researchgate.net]
- 6. roar.hep-bejune.ch [roar.hep-bejune.ch]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stability of sol-gel derived porous silica monolith to solvents | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Role and Effect of Meso-Structuring Surfactants on Properties and Formation Mechanism of Microfluidic-Enabled Mesoporous Silica Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ariel.ac.il [ariel.ac.il]
- 19. Synthesis and Characterization of Mesoporous Silica Particles by Sol-Gel Method: Effect of Aging Time on Surface Area and Pore Size [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Factors Affecting Silica/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Organics in Calcined Orthosilicate Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with calcined orthosilicate materials. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize residual organic compounds in your materials, ensuring high purity and optimal performance in your applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the calcination process aimed at removing organic templates or precursors from this compound materials.
Issue 1: My calcined this compound powder is gray or black, indicating residual carbon.
Possible Causes:
-
Incomplete Combustion: The calcination temperature may be too low or the duration too short to completely oxidize the organic material.[1]
-
Insufficient Oxygen: The atmosphere within the furnace may not have enough oxygen to support complete combustion of the organic compounds.
-
Heating Rate is Too High: A rapid heating rate can lead to the formation of a char layer on the exterior of the particles, which then inhibits the removal of organics from the interior.
-
Dense Material Packing: If the powder is packed too densely in the crucible, it can limit oxygen diffusion to all particles.
Suggested Solutions:
-
Optimize Calcination Temperature and Time:
-
Perform Thermogravimetric Analysis (TGA) on your uncalcined material to determine the decomposition temperature of the organic component. The TGA curve will show a significant weight loss in the temperature range where the organics are removed.[2][3][4]
-
Set the calcination temperature approximately 25-50°C above the temperature at which the weight loss is complete in the TGA analysis.[5]
-
Increase the dwell time at the final calcination temperature. A common starting point is 4-6 hours.[6][7]
-
-
Ensure an Oxidizing Atmosphere:
-
Calcine in a furnace with a continuous flow of air or oxygen.[8] This ensures a sufficient supply of oxygen for the complete combustion of organic residues.
-
If using a box furnace without active atmosphere control, ensure the vent is open to allow for air exchange.
-
-
Adjust the Heating Rate:
-
Use a slower heating ramp rate, for example, 1-5°C/minute, to allow for the gradual and complete combustion of the organic material.[9]
-
-
Proper Sample Loading:
-
Spread the powder in a thin layer in a shallow crucible to maximize the surface area exposed to the atmosphere.
-
Avoid tightly packing the powder.
-
Issue 2: My material has the correct white color, but analytical tests (e.g., FTIR, GC-MS) still show the presence of residual organics.
Possible Causes:
-
Trapped Organic Fragments: Some organic fragments may be trapped within the silica matrix, especially in materials with low porosity, making them difficult to remove even at high temperatures.
-
Decomposition into Non-Volatile Species: Some organic templates can decompose into less volatile intermediates that require higher temperatures or different atmospheric conditions for complete removal.
-
Interaction with the Silica Surface: Strong interactions between the organic template and the silanol groups on the silica surface can make them more resistant to thermal decomposition.
Suggested Solutions:
-
Implement a Two-Step Calcination:
-
A two-step calcination can be more effective than a single-step process.[10]
-
Step 1: Dwell at a lower temperature (e.g., 300-400°C) for a few hours to slowly decompose the bulk of the organic material.
-
Step 2: Ramp to a higher temperature (e.g., 550-800°C) to remove the more stubborn residual organics.[11][12][13][14]
-
-
Solvent Extraction Pre-treatment:
-
For expensive or particularly stubborn organic templates, a solvent extraction step (e.g., using a Soxhlet apparatus with a suitable solvent like ethanol or methanol) before calcination can remove a significant portion of the organic material.[15]
-
-
Atmosphere Control:
Issue 3: The properties of my calcined material (e.g., surface area, pore structure) are not what I expected.
Possible Causes:
-
Sintering: Calcination at too high a temperature can cause the silica particles to fuse together (sinter), leading to a decrease in surface area and a collapse of the desired pore structure.[1]
-
Structural Collapse: The removal of the organic template can sometimes lead to a partial or complete collapse of the material's framework, especially in mesoporous materials.[12][13]
Suggested Solutions:
-
Precise Temperature Control:
-
Consider Alternative Template Removal Methods:
Frequently Asked Questions (FAQs)
Q1: What is the ideal calcination temperature to remove organic templates from this compound materials?
A1: There is no single ideal temperature as it depends on the specific organic template used and the thermal stability of the this compound material.[5] However, a common temperature range is 550-800°C.[11][12][13][14][18] The best approach is to perform a Thermogravimetric Analysis (TGA) of your uncalcined material to identify the temperature at which the organic material has completely decomposed. You should then set your calcination temperature slightly above this point to ensure complete removal.[5]
Q2: How does the heating rate affect the removal of residual organics?
A2: The heating rate can significantly impact the efficiency of organic removal. A slow heating rate (e.g., 1-5°C/min) is generally preferred.[9] This allows for a more controlled and complete combustion of the organic material, preventing the formation of a char layer that can trap organics within the material.
Q3: Should I calcine my material in air or an inert atmosphere?
A3: For the primary purpose of removing organic templates, an oxidizing atmosphere such as air is highly recommended.[8] The oxygen in the air is crucial for the complete combustion of the organic compounds into volatile products like CO2 and H2O.[1] An inert atmosphere (like nitrogen or argon) will lead to thermal decomposition but not oxidation, which can result in higher levels of residual carbon.[16][17]
Q4: How can I confirm that all the organic material has been removed?
A4: A combination of analytical techniques is recommended for confirmation:
-
Visual Inspection: The calcined powder should be white. Any gray or black coloration suggests the presence of residual carbon.
-
Thermogravimetric Analysis (TGA): A TGA of the calcined material should show no significant weight loss in the temperature range where the organic material decomposes.[2][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the calcined material should not show characteristic peaks associated with organic functional groups (e.g., C-H stretching bands around 2800-3000 cm⁻¹, C=O stretching around 1700 cm⁻¹).[20][21][22][23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more sensitive and quantitative analysis, GC-MS can be used to detect and identify even trace amounts of volatile or semi-volatile organic residues.[25][26][27][28]
Q5: Can calcination affect the structure of my this compound material?
A5: Yes, calcination can significantly affect the material's structure. High temperatures can lead to sintering, which reduces surface area and can cause the collapse of porous structures.[1][12][13] It is a trade-off between ensuring complete organic removal and preserving the desired physical properties of the material.[1] Careful control of the calcination temperature and time is crucial.
Data Presentation
Table 1: Typical Calcination Parameters for this compound Materials
| Parameter | Typical Range | Rationale |
| Calcination Temperature | 550 - 800 °C | Ensures complete decomposition and combustion of most common organic templates. The optimal temperature should be determined by TGA.[11][12][13][14][18] |
| Heating Rate | 1 - 10 °C/min | Slower rates promote more uniform and complete combustion of organics.[9] |
| Dwell Time | 2 - 8 hours | Provides sufficient time for the complete removal of organic residues.[6][7] |
| Atmosphere | Flowing Air | Provides the necessary oxygen for complete combustion of organic materials.[8] |
Table 2: Comparison of Analytical Techniques for Residual Organics
| Technique | Information Provided | Sensitivity | Notes |
| TGA | Quantitative data on weight loss as a function of temperature. | Moderate | Excellent for determining the temperature range of organic decomposition.[2][19] |
| FTIR | Identification of organic functional groups present. | Moderate | A quick and inexpensive screening method.[20] |
| GC-MS | Separation, identification, and quantification of volatile and semi-volatile organic compounds. | High | The most definitive method for identifying specific residual organic molecules.[25][26][27][28] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Optimal Calcination Temperature
-
Sample Preparation: Place 5-10 mg of the dried, uncalcined this compound material into a TGA crucible (alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Tare the balance.
-
-
Experimental Conditions:
-
Gas: Air (or the intended calcination atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the weight percentage as a function of temperature.
-
Identify the temperature range where the major weight loss due to organic decomposition occurs.
-
The optimal calcination temperature should be set at least 25-50°C above the temperature at which the weight loss stabilizes.[5]
-
Protocol 2: FTIR Analysis for Detecting Residual Organics
-
Sample Preparation:
-
Mix approximately 1 mg of the calcined this compound powder with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture until it is a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. Does Calcination Remove Organic Matter? Yes, And Here's How It Purifies Materials Effectively. - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do You Choose Calcination Temperature? A Guide To Optimizing Material Properties - Kintek Solution [kindle-tech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. msesupplies.com [msesupplies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of calcination temperature on structural and magnetic properties of nanocomposites formed by Co-ferrite dispersed in sol-gel silica matrix using tetrakis(2-hydroxyethyl) this compound as precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OPUS 4 | Effect of calcination atmosphere on microstructure and H2/CO2 separation of palladium-doped silica membranes [publikationen.reutlingen-university.de]
- 17. tandfonline.com [tandfonline.com]
- 18. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 19. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of FT-IR as a screening technique for organic residue analysis of archaeological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repository.si.edu [repository.si.edu]
- 22. mdpi.com [mdpi.com]
- 23. Organic Matter and Mineral Composition of Silicate Soils: FTIR Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection Modalities [agris.fao.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Thermal Desorption Gas Chromatography–Mass Spectrometry Methods for Minimally Invasive Organic Residue Analysis of Archeological Potsherds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Use of Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) to Unravel Influence of Pottery Production and Post-Depositional Processes on the Molecular Composition of Organic Matter in Sherds from a Complex Coastal Settlement | MDPI [mdpi.com]
- 28. Different Analytical Procedures for the Study of Organic Residues in Archeological Ceramic Samples with the Use of Gas Chromatography-mass Spectrometry | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to TEOS and TMOS as Silica Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica-based materials is a cornerstone of various scientific disciplines, from materials science to drug delivery. The choice of the silica precursor is a critical determinant of the final product's properties. Among the most common precursors are tetraethyl orthosilicate (TEOS) and tetramethyl this compound (TMOS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate precursor for your research needs.
At a Glance: Key Differences Between TEOS and TMOS
| Property | Tetraethyl this compound (TEOS) | Tetramethyl this compound (TMOS) | Reference(s) |
| Molecular Formula | Si(OC₂H₅)₄ | Si(OCH₃)₄ | |
| Molar Mass | 208.33 g/mol | 152.22 g/mol | |
| Boiling Point | ~168°C | ~121°C | [1] |
| Hydrolysis Rate | Slower | Faster | [1][2] |
| Condensation Rate | Slower | Faster | [1] |
| Toxicity | Lower | Higher (due to methanol byproduct) | |
| Cost | Generally lower | Generally higher |
Performance Comparison in Silica Synthesis
The fundamental difference in the chemical structure of TEOS and TMOS—the ethyl versus methyl groups—directly influences their reactivity and the characteristics of the resulting silica materials.
Reaction Kinetics: A Matter of Speed and Control
The hydrolysis and condensation reactions are the foundational steps in the sol-gel process, commonly employed for silica synthesis. The nature of the alkoxy group plays a pivotal role in the kinetics of these reactions.
-
TMOS possesses methoxy groups, which are less sterically hindered and more susceptible to nucleophilic attack by water. This leads to a significantly faster hydrolysis rate compared to TEOS.[1][2] The subsequent condensation of the resulting silanol groups is also more rapid. This accelerated kinetics can be advantageous for applications requiring rapid gelation or the formation of smaller particles.[1]
-
TEOS , with its bulkier ethoxy groups, exhibits slower hydrolysis and condensation rates.[1] This offers greater control over the reaction, which is often desirable for producing larger, more uniform particles and for applications where a slower, more controlled gelation process is necessary.
Properties of Resulting Silica Materials
The choice between TEOS and TMOS has a profound impact on the morphological and structural properties of the synthesized silica, whether in the form of nanoparticles or aerogels.
Silica Nanoparticles:
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles. While both precursors can be used, the particle size is influenced by the precursor choice under similar reaction conditions. Due to its faster hydrolysis and condensation, TMOS tends to favor the rapid nucleation of a larger number of smaller particles. Conversely, the slower reaction of TEOS allows for more controlled growth on existing nuclei, often resulting in larger particle sizes.
| Parameter | TEOS-derived Silica | TMOS-derived Silica | Reference(s) |
| Particle Size | Generally larger | Generally smaller | [1] |
| Porosity | Can be tailored | Can be tailored | |
| Surface Area | Dependent on synthesis conditions | Dependent on synthesis conditions |
Silica Aerogels:
In the synthesis of silica aerogels, the precursor choice affects properties such as surface area, pore size, and thermal conductivity.
| Parameter | TEOS-derived Aerogel | TMOS-derived Aerogel | Reference(s) |
| Surface Area | ~620 m²/g | ~764 m²/g | |
| Pore Size | 40-180 nm (non-uniform) | 70-190 nm (narrow and uniform) | |
| Thermal Conductivity | ~0.050 W m⁻¹ K⁻¹ | ~0.030 W m⁻¹ K⁻¹ |
Experimental Protocols: Synthesis of Silica Nanoparticles via the Stöber Method
The following are generalized protocols for the synthesis of silica nanoparticles using TEOS and TMOS. It is important to note that precise control over particle size requires careful optimization of reactant concentrations, temperature, and reaction time.
Protocol 1: Synthesis of Silica Nanoparticles using TEOS
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios.
-
Stir the mixture vigorously at room temperature.
-
Rapidly add the desired amount of TEOS to the solution while maintaining vigorous stirring.
-
Continue stirring for the desired reaction time (typically several hours). The solution will become turbid as silica nanoparticles form.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted reagents.
-
Dry the nanoparticles as required for your application.
Protocol 2: Synthesis of Silica Nanoparticles using TMOS
Materials:
-
Tetramethyl this compound (TMOS)
-
Ethanol (absolute) or Methanol
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine the alcohol (ethanol or methanol), deionized water, and ammonium hydroxide solution.
-
Stir the mixture vigorously at room temperature.
-
Due to the high reactivity of TMOS, it is often added dropwise or at a controlled rate to the reaction mixture to manage the nucleation and growth phases.
-
The reaction time will be significantly shorter than with TEOS. Monitor the turbidity of the solution.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with the alcohol used in the synthesis and then with deionized water.
-
Dry the nanoparticles.
Visualizing the Chemistry and Process
To better understand the underlying chemistry and experimental workflow, the following diagrams are provided.
Caption: Chemical formulas of TEOS and TMOS.
Caption: General experimental workflow for the Stöber method.
Caption: Simplified reaction pathway of the sol-gel process.
Conclusion: Making the Right Choice
The selection between TEOS and TMOS as a silica precursor is ultimately application-dependent.
-
Choose TEOS when you require greater control over the reaction, are aiming for larger particle sizes, and when cost and lower toxicity are significant considerations.[1] Its slower kinetics are beneficial for achieving high uniformity in many systems.
-
Choose TMOS for applications that demand faster reaction times, rapid gelation, or the synthesis of smaller silica particles.[1] Be mindful of its higher cost and the toxicity of its methanol byproduct.
For any specific application, empirical optimization of the reaction parameters is crucial to achieve the desired material properties. This guide serves as a foundational resource to inform your initial precursor selection and experimental design.
References
validation of silica nanoparticle size and morphology via SEM/TEM
A Guide to Validating Silica Nanoparticle Size and Morphology: SEM vs. TEM
For researchers, scientists, and professionals in drug development, accurate characterization of nanoparticle size and morphology is critical for ensuring product safety and efficacy. This guide provides a detailed comparison of two powerful analytical techniques, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), for the validation of silica nanoparticles. We present a summary of their performance, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: SEM vs. TEM
Both SEM and TEM are electron microscopy techniques that offer high-resolution imaging of nanomaterials, far surpassing the capabilities of light microscopy. However, they operate on different principles, leading to distinct advantages and disadvantages for nanoparticle characterization.
Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of a sample.[1][2] An electron beam scans the surface of the sample, and detectors collect the secondary and backscattered electrons emitted from the surface to form a three-dimensional-like image.[1][3]
Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of a sample.[1][2] A high-energy electron beam is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form a two-dimensional projection image.[1] This allows for the visualization of the internal morphology, crystallinity, and any core-shell structures.[1][2]
The choice between SEM and TEM often depends on the specific information required, the size of the nanoparticles, and the available resources.[4]
Quantitative Data Summary
The following table summarizes representative data obtained from the analysis of mesoporous silica nanoparticles (MSNs) with different morphologies using electron microscopy.
| Nanoparticle Type | Morphology | Diameter (SEM) | Long Diameter (TEM) | Short Diameter (TEM) | Thickness (TEM) |
| MSN-S | Spherical | ~230 nm | - | - | - |
| MSN-R | Rod-like | - | ~240 nm | ~80 nm | - |
| MSN-H | Hexagonal Platelet | ~210 nm | - | - | ~30 nm |
Data adapted from a study on the impact of mesoporous silica nanoparticle morphology on anti-tumor efficacy.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for nanoparticle characterization and a comparison of the SEM and TEM analytical pathways.
Caption: General workflow for the synthesis and characterization of silica nanoparticles.
References
A Comparative Guide to Sol-Gel and Microemulsion Synthesis of Orthosilicates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of orthosilicate materials, particularly in the form of silica nanoparticles, is a cornerstone of various advanced applications, from drug delivery to catalysis. The choice of synthesis method profoundly impacts the physicochemical properties of the resulting particles, dictating their performance in these applications. This guide provides an objective comparison of two widely employed methods: the sol-gel process and the microemulsion technique. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs.
At a Glance: Key Performance Indicators
The sol-gel and microemulsion methods offer distinct advantages and disadvantages, which are reflected in the properties of the synthesized this compound nanoparticles. The following table summarizes key quantitative data comparing the two techniques.
| Property | Sol-Gel Method (Stöber Process) | Microemulsion Method (Reverse Micelle) | Key Considerations |
| Particle Size | 50 - 2000 nm[1] | 15 - 100 nm[2][3] | The microemulsion method generally produces smaller and more uniform nanoparticles.[2] |
| Particle Size Distribution | Broader distribution | Narrower, more monodisperse[4] | For applications requiring high uniformity, the microemulsion method is superior. |
| Surface Area | 111 m²/g[2] | 164 - 538.72 m²/g[2] | The microemulsion method can yield particles with a significantly higher surface area.[2] |
| Morphology | Typically spherical | Spherical[2] | Both methods reliably produce spherical nanoparticles.[2] |
| Process Complexity | Relatively simple, one-pot synthesis[5][6] | More complex, requires careful formulation of the microemulsion system[5] | The sol-gel method is often favored for its simplicity and lower cost.[5] |
| Cost | Lower cost[5] | Higher cost due to surfactants and large solvent volumes[5] | The expense of surfactants is a significant factor in the microemulsion method. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound nanoparticles. Below are representative protocols for the sol-gel (Stöber) and reverse microemulsion methods.
Sol-Gel Synthesis (Stöber Method)
This method involves the hydrolysis and condensation of a silicon alkoxide precursor in an alcoholic solution, catalyzed by ammonia.[1][5]
Materials:
-
Tetraethyl this compound (TEOS)
-
Ethanol (99.8%)
-
Ammonia solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add the ammonia solution to the ethanol-water mixture and stir to ensure homogeneity.
-
Rapidly add the desired volume of TEOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 12 hours). The solution will become turbid as silica particles form.[7]
-
Collect the silica particles by centrifugation.
-
Wash the collected particles multiple times with ethanol and then with deionized water to remove unreacted reagents and byproducts. Sonication can be used to aid in the redispersion of particles between washes.[7]
-
Dry the final product, for instance, in an oven at 110°C.
Microemulsion Synthesis (Reverse Micelle Method)
This technique utilizes a water-in-oil microemulsion, where the aqueous nanodroplets act as confined reactors for the hydrolysis and condensation of the silica precursor.[3]
Materials:
-
Tetraethyl this compound (TEOS)
-
A surfactant (e.g., Triton X-100)
-
A co-surfactant (e.g., n-hexanol)
-
An oil phase (e.g., cyclohexane)
-
Ammonia solution (28-30%)
-
Deionized water
Procedure:
-
Prepare the microemulsion by mixing the surfactant, co-surfactant, and oil phase in a flask and stirring until a clear solution is formed.
-
Add the aqueous phase, containing deionized water and the ammonia catalyst, to the organic phase and stir to form a stable water-in-oil microemulsion.
-
Introduce TEOS to the microemulsion while stirring. The TEOS will diffuse into the aqueous nanodroplets where hydrolysis and condensation will occur.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) under continuous stirring.
-
Break the emulsion by adding a polar solvent like acetone or ethanol, which will cause the silica nanoparticles to precipitate.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the particles repeatedly with ethanol and water to remove the surfactant and other residual reactants.
-
Dry the purified silica nanoparticles.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both the sol-gel and microemulsion synthesis methods.
Caption: Experimental workflow for the sol-gel (Stöber) method.
Caption: Experimental workflow for the microemulsion method.
Concluding Remarks
The choice between the sol-gel and microemulsion methods for this compound synthesis is contingent upon the specific requirements of the intended application. The sol-gel method, particularly the Stöber process, offers a straightforward and cost-effective route to producing silica nanoparticles, making it suitable for applications where a broader particle size distribution is acceptable.[5] In contrast, the microemulsion method provides superior control over particle size and monodispersity, yielding nanoparticles with a higher surface area, which is often critical for applications in drug delivery and catalysis where precise particle characteristics are paramount.[2] Researchers must weigh the desired particle properties against the increased complexity and cost associated with the microemulsion technique to make an informed decision. This guide provides the foundational data and protocols to aid in this selection process, facilitating the development of advanced this compound-based materials.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijraset.com [ijraset.com]
- 6. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mse.iastate.edu [mse.iastate.edu]
A Comparative Guide to the Long-Term Stability of Orthosilicate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of different orthosilicate formulations. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate formulation for their specific application. The stability of this compound formulations is a critical factor in various applications, from drug delivery systems to biomaterials, as it directly impacts their efficacy, safety, and shelf-life.
Comparative Stability of this compound Formulations
The long-term stability of this compound formulations is influenced by several factors, including the type of this compound, its concentration, the presence of stabilizers, pH, and storage temperature. This section provides a comparative overview of the stability of common this compound formulations based on available experimental data.
| Formulation Type | Key Stability-Influencing Factors | Common Degradation Pathways | Noteworthy Stability Characteristics |
| Tetraethyl this compound (TEOS)-Based Formulations | - Hyaluronic acid (HA) concentration and molecular weight- pH- Temperature | - Hydrolysis of ethoxy groups- Condensation of silanol groups to form siloxane bridges | The stability of TEOS-based hydrogels is significantly enhanced by optimizing the concentration and molecular weight of hyaluronic acid.[1] |
| Sodium this compound Solutions | - Silicate modulus- Type of acid used for neutralization- pH- Presence of metal ions | - Polymerization and gelation | Stability increases with a lower silicate modulus and in the presence of certain acids like orthophosphoric acid.[2][[“]] Solutions are generally stable under alkaline conditions but decompose in acidic environments.[4] |
| Choline-Stabilized Orthosilicic Acid (ch-OSA) | - Presence of choline and other stabilizers (e.g., amino acids)- pH | - Polymerization of orthosilicic acid | Choline acts as a stabilizer by inhibiting the gelation of orthosilicic acid, allowing for the preparation of stable, concentrated solutions.[5][6] These formulations have demonstrated stability for over two years at room temperature.[6][7] |
| Organo-silicates | - Type of organic moiety- Temperature | - Thermal decomposition of organic groups- Cleavage of Si-C bonds | Thermal stability varies significantly depending on the nature of the organic substituent.[8] Decomposition can be initiated at temperatures commonly used in polymer processing. |
Experimental Protocols for Stability Assessment
The assessment of long-term stability requires well-defined experimental protocols. The following methodologies are commonly employed to evaluate the stability of this compound formulations.
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[9] The Arrhenius equation is often used to predict shelf-life at normal storage conditions from accelerated stability data.[10][11]
-
Protocol:
-
Store samples of the this compound formulation at elevated temperatures and humidity (e.g., 40°C / 75% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 3, and 6 months).
-
Analyze the samples for physical and chemical changes using appropriate analytical techniques.
-
Use the data to project the long-term stability under recommended storage conditions.
-
Real-Time Stability Testing
Real-time stability studies are conducted under the recommended storage conditions to evaluate the stability of the formulation over its projected shelf-life.
-
Protocol:
-
Store samples at the recommended long-term storage condition (e.g., 25°C / 60% RH or 30°C / 65% RH).
-
Test the samples at specified frequencies (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).
-
Monitor for any changes in physical, chemical, and, if applicable, biological and microbiological attributes.
-
Key Stability-Indicating Parameters and Analytical Techniques
A variety of analytical techniques are used to monitor the stability of this compound formulations.
| Parameter | Analytical Technique(s) | Purpose |
| Appearance | Visual Inspection | To detect changes in color, clarity, and the presence of precipitates. |
| pH | pH meter | To monitor changes in the acidity or alkalinity of the formulation. |
| Viscosity | Rheometer | To assess changes in the flow properties, which can indicate polymerization or degradation. |
| Particle Size | Dynamic Light Scattering (DLS) | To monitor for aggregation or changes in particle size distribution in colloidal formulations.[12] |
| Chemical Composition and Degradation Products | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify and quantify the parent this compound and any degradation products.[13] |
| Drug Release (for drug delivery systems) | In vitro release assays | To evaluate the impact of formulation instability on the release profile of an active pharmaceutical ingredient.[1] |
| Dry Substance Content | Gravimetric analysis | To determine changes in the solid content of the formulation over time.[1] |
Degradation Pathways and Experimental Workflows
The primary degradation pathway for many this compound formulations, particularly esters like TEOS, is hydrolysis and subsequent condensation. Understanding these pathways is crucial for developing stable formulations.
Hydrolysis and Condensation of Tetraethyl this compound (TEOS)
The degradation of TEOS-based formulations typically proceeds through a two-step process:
-
Hydrolysis: The ethoxy groups (-OC2H5) of TEOS react with water to form silanol groups (-Si-OH) and ethanol. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-), releasing water or ethanol. This process leads to the formation of a silica network, resulting in gelation or precipitation.[14][15][16]
General Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of an this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. EP1371289A1 - Choline-silicic acid complex - Google Patents [patents.google.com]
- 6. US5922360A - Stabilized orthosilicic acid comprising preparation and biological preparation - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. preprints.org [preprints.org]
- 9. www3.paho.org [www3.paho.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. brinkerlab.unm.edu [brinkerlab.unm.edu]
A Researcher's Guide to Validating Drug Loading Efficiency in Orthosilicate Carriers
For researchers, scientists, and drug development professionals, ensuring the accurate and efficient loading of therapeutic agents onto orthosilicate carriers is a critical step in the development of novel drug delivery systems. This guide provides a comparative overview of common methods for drug loading, detailed experimental protocols for validation, and a summary of key performance data to aid in the selection of appropriate techniques and materials.
This compound-based materials, such as mesoporous silica nanoparticles (MSNs), have emerged as promising carriers for drug delivery due to their high surface area, large pore volume, and tunable pore size.[1] The efficiency with which a drug is loaded into these carriers significantly impacts the therapeutic efficacy and overall performance of the delivery system. Therefore, rigorous validation of drug loading is paramount.
Comparison of Drug Loading Methods
The choice of drug loading method is crucial and can significantly influence the loading efficiency, the physical state of the loaded drug, and its subsequent release profile.[2] Methods are broadly categorized as either solvent-based or solvent-free.
Solvent-Based Methods: These are the most commonly employed techniques and involve dissolving the drug in a suitable solvent before introducing it to the silica carrier.[2][3]
-
Adsorption: A simple and widely used method where the silica carrier is immersed in a concentrated drug solution.[3] It is suitable for both hydrophilic and hydrophobic drugs.[3]
-
Incipient Wetness Impregnation: This technique involves adding a volume of drug solution equal to the pore volume of the silica carrier, which is then drawn into the pores by capillary action.[2] It is considered more efficient than traditional solvent immersion.[2]
-
Solvent Evaporation: In this method, the silica is dispersed in a drug solution, and the solvent is subsequently removed by evaporation, often using a rotary evaporator.[3]
Solvent-Free Methods: These methods avoid the use of solvents, which can be advantageous for drugs that are sensitive to certain solvents or for reducing residual solvent concerns.[2]
-
Melt Method: The drug and silica carrier are heated above the melting point of the drug, allowing the molten drug to infiltrate the pores.[3]
-
Co-milling: The drug and silica are physically milled together, leading to the incorporation of the drug into the carrier.[2]
The selection of an appropriate loading method depends on the physicochemical properties of the drug and the desired loading efficiency.[4]
Quantitative Comparison of Drug Loading Efficiency
The following table summarizes reported drug loading efficiencies for various drugs in different this compound carriers using several loading methods. This data provides a comparative benchmark for researchers.
| Carrier Type | Drug | Loading Method | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| MCM-41 | Ibuprofen | Incipient Wetness | ~16.7 | Not Reported | [3] |
| MCM-41 | 5-Fluorouracil | Immersion | Not Reported | Not Reported | [5] |
| MCM-41 | Aprepitant | Passive Diffusion | 21.3 | 64.5 | [6] |
| MCM-48 | Aprepitant | Passive Diffusion | 27.8 | 84.2 | [6] |
| SBA-15 | Itraconazole | Solvent Evaporation | Not Reported | Not Reported | [2] |
| SBA-15 | Ibuprofen | Solvent Evaporation | Not Reported | Not Reported | [2] |
| Hollow Mesoporous Silica Nanoparticles (HMSN) | Rhodamine B | Not Specified | 10.44 ± 0.02 | 51.67 ± 0.11 | [7] |
| Porous Nanosilica (PNS) | Rhodamine B | Not Specified | 2.90 ± 0.05 | 12.24 ± 0.24 | [7] |
| Calcium Silicate Hydrate (CSH) | Ibuprofen | Not Specified | ~190 | ~100 | [8] |
| Calcium Silicate Hydrate (CSH) | Docetaxel | Not Specified | 8.2 | Not Reported | [8] |
| Mesoporous Silica Nanoparticles (MSN) | Rhodamine B | Sol-Gel | Not Reported | 32.4 | [9] |
Experimental Protocols for Validation
Accurate determination of drug loading efficiency requires robust and validated experimental protocols. Below are detailed methodologies for common techniques.
Drug Loading via Adsorption Method
This protocol describes a typical procedure for loading a drug onto mesoporous silica nanoparticles (MSNs) using the adsorption method.[3]
Workflow for Drug Loading via Adsorption
References
- 1. researchgate.net [researchgate.net]
- 2. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Engineering of Porous Silica and Hollow Silica Nanoparticles to Enhance Drug-loading Capacity [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Orthosilicate and Metasilicate Bioactivity in Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
The role of silicon in bone health is increasingly recognized, with various silicate-based biomaterials being explored for their potential in bone regeneration. Among these, orthosilicates and metasilicates are two prominent forms that have demonstrated significant bioactivity. This guide provides an objective comparison of their performance in promoting osteogenesis, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
Quantitative Bioactivity Data
The following tables summarize key quantitative data from in vitro studies assessing the effects of orthosilicates (primarily as orthosilicic acid) and metasilicates (as sodium metasilicate) on markers of bone regeneration.
Table 1: Effect of Silicates on Alkaline Phosphatase (ALP) Activity
| Silicate Type | Cell Line | Concentration | Time Point | Outcome |
| Orthosilicic Acid | Human Osteoblast-like cells | Not specified | Not specified | Enhanced ALP expression[1][2][3] |
| Sodium Metasilicate | MC3T3-E1 | 5 µM | 7 days | Significant increase in intracellular ALP activity (p < 0.05)[4] |
| Sodium Metasilicate | MC3T3-E1 | 10 µM | 7 days | Significant increase in intracellular ALP activity (p < 0.05)[4] |
Table 2: Effect of Silicates on Mineralization
| Silicate Type | Cell Line | Concentration(s) | Time Point | Outcome |
| Orthosilicic Acid | MC3T3 pre-osteoblasts | Not specified | Not specified | Promoted mineralization[5] |
| Sodium Metasilicate | MC3T3-E1 | 1, 5, 10, 25, 50, 100 µM | 14 days | Increased mineralized nodule formation at all doses[4] |
Table 3: Effect of Silicates on Osteogenic Gene Expression
| Silicate Type | Cell Line | Concentration | Gene(s) | Outcome |
| Orthosilicic Acid | Human Osteoblast-like cells | Not specified | RUNX2, COL1, ALP, OCN | Enhanced expression[1][2][3] |
| Sodium Metasilicate | MC3T3-E1 | 50 µM | Type I Collagen (COL-I) | Upregulated gene expression[4] |
Signaling Pathways in Silicate-Mediated Osteogenesis
Research has begun to elucidate the molecular mechanisms through which silicates exert their pro-osteogenic effects. Orthosilicic acid, in particular, has been shown to activate specific signaling cascades crucial for bone formation.
Orthosilicic Acid-Induced Osteogenesis via PI3K/Akt/mTOR Pathway
Studies have demonstrated that orthosilicic acid can accelerate bone formation by activating the PI3K/Akt/mTOR signaling pathway in human osteoblast-like cells.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway by orthosilicic acid leads to the enhanced expression of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Type I Collagen (COL1), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[1][2][3] The effect is diminished by the presence of a specific inhibitor of this pathway, confirming its positive regulatory role.[1][3]
Orthosilicic Acid and NF-κB Signaling
Another identified mechanism involves the upregulation of microRNA-146a (miR-146a) by orthosilicic acid.[5] This microRNA, in turn, antagonizes the activation of NF-κB, a signaling pathway known to inhibit osteoblastic bone formation.[5] By suppressing this inhibitory pathway, orthosilicic acid promotes osteogenesis.[5]
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to assess the bioactivity of silicates.
Cell Culture and Treatment
-
Orthosilicic Acid Studies: Human osteoblast-like cells were cultured and treated with orthosilicic acid.[1][2][3] The specific concentration of orthosilicic acid was not detailed in the abstracts.
-
Sodium Metasilicate Studies: MC3T3-E1 pre-osteoblastic cells were cultured to maturity and then treated with sodium metasilicate at concentrations ranging from 0 to 100 µM.[4]
Alkaline Phosphatase (ALP) Activity Assay
-
Method: Intracellular ALP activity was measured after a specified treatment period (e.g., 7 days for sodium metasilicate).[4] For orthosilicic acid studies, ALP staining was performed using 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT), and ALP levels were also quantified by an enzyme labeling method.[1][3]
Mineralization Assay (Alizarin Red S Staining)
-
Method: To assess mineralized nodule formation, cells were cultured for an extended period (e.g., 14 days for sodium metasilicate) in the presence of the silicate compound.[4] The cultures were then stained with Alizarin Red S, which specifically binds to calcium deposits, allowing for the visualization and quantification of mineralization.[4]
Gene Expression Analysis
-
Method: The expression of osteogenic marker genes was analyzed using real-time polymerase chain reaction (RT-PCR).[6] Cells were treated with silicate extracts, and the mRNA levels of genes such as Type I Collagen (COL-I), RUNX2, ALP, and Osteocalcin (OCN) were quantified.
Western Blot Analysis
-
Method: To investigate signaling pathways, the protein expression levels of key signaling molecules (e.g., PI3K, P-Akt, P-mTOR) and osteogenic markers were determined by Western blot analysis following treatment with orthosilicic acid.[1][3]
Experimental Workflow for In Vitro Bioactivity Assessment
The general workflow for assessing the bioactivity of silicate compounds in bone regeneration is as follows:
Conclusion
Both orthosilicates and metasilicates demonstrate significant promise in promoting bone regeneration. Orthosilicic acid has been shown to enhance the expression of a suite of osteogenic markers through the activation of the PI3K/Akt/mTOR pathway and modulation of NF-κB signaling.[1][2][3][5] Sodium metasilicate has been observed to increase ALP activity and mineralization in a dose-dependent manner, as well as upregulate Type I Collagen expression.[4]
While the available data strongly supports the pro-osteogenic effects of both forms of silicate, a direct, head-to-head comparative study under identical experimental conditions would be invaluable for definitively determining the relative potency and optimal application of each. Future research should also focus on in vivo studies to translate these promising in vitro findings into effective therapeutic strategies for bone repair and regeneration.
References
- 1. Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orthosilicic acid, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteogenic differentiation of osteoblasts induced by calcium silicate and calcium silicate/β-tricalcium phosphate composite bioceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Orthosilicate-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and sustainable catalytic processes is a cornerstone of modern chemistry, with significant implications for drug development and manufacturing. Orthosilicate-based catalysts, particularly sodium silicate, have emerged as promising heterogeneous catalysts for a variety of organic transformations. Their appeal lies in their ready availability, low cost, and solid nature, which simplifies product purification and catalyst recycling. This guide provides an objective comparison of the performance of this compound-based catalysts with other common solid base catalysts in the transesterification reaction for biodiesel production, supported by experimental data.
Data Presentation: Performance in Transesterification
The transesterification of vegetable oils or animal fats with methanol is a key reaction for the production of fatty acid methyl esters (FAME), commonly known as biodiesel. The catalytic efficiency is primarily evaluated by the FAME yield or conversion percentage under specific reaction conditions. The following table summarizes the performance of sodium silicate and compares it with other solid base catalysts.
| Catalyst | Oil Source | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time | FAME Yield / Conversion (%) | Reference |
| Sodium Silicate (Calcined) | Crude Cottonseed Oil | 8:1 | 7 | 65 | 1 h | 99.45 | [1] |
| Sodium Silicate (from Geothermal Sludge) | Palm Oil | 8.8:1 | 5 | 60 | 1 h | 93 | [2] |
| Sodium Silicate (from Palm Leaf Ash) | Palm Oil | 12:1 | 2 | 65 | 2 h | 74.47 | [3] |
| Sodium Silicates Modified Calcium Oxide (NCSO) | Soybean Oil | 9:1 | 5 | 80 | 1 h | 98.2 | [4] |
| Calcium Oxide (CaO) | Soybean Oil | 9:1 | 5 | 80 | 1 h | < 60 | [4] |
| Na2CaSiO4 | Soybean Oil | 9:1 | 5 | 80 | 1 h | ~70 | [4] |
| Sodium Potassium Silicate | Waste Cooking Oil | 9:1 | 2.5 | 70 | 2 h | 93.89 | [5] |
| Zeolite Y (NaY from Kaolin) | Oleic Acid | - | 5 | 70 | 1 h | 78 | [4] |
| Sodium Methoxide/Zeolite Y | Waste Cooking Oil | 16:1 | 2.1 | 60 | 30 min | 99 | [6] |
Key Observations:
-
Calcined sodium silicate demonstrates exceptional catalytic activity, achieving nearly complete conversion of cottonseed oil to biodiesel under relatively mild conditions.[1]
-
Sodium silicate derived from various low-cost sources like geothermal sludge and palm leaf ash also shows high efficacy, making it a sustainable catalyst choice.[2][3]
-
Modification of calcium oxide with sodium silicates significantly enhances its catalytic performance, outperforming pure CaO.[4]
-
Compared to some zeolite-based catalysts, sodium silicate can offer higher or comparable yields under similar reaction times.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a sodium silicate catalyst and its application in biodiesel production.
Synthesis of Sodium Silicate Catalyst from Palm Leaf Ash[3]
-
Silica Extraction: Palm leaves are calcined at 700°C for 3 hours. The resulting ash is washed with a 1 N HCl solution to obtain silica (SiO₂).
-
Sodium Silicate Synthesis: 10 grams of the extracted SiO₂ is suspended in 50 ml of deionized water. A solution of NaOH is added to achieve a specific NaOH:SiO₂ molar ratio (e.g., 1.5:1). The mixture is heated to 90°C and stirred at 350 rpm for 2 hours.
-
Drying and Calcination: The resulting slurry is filtered, and the solid is dried in an oven at 150°C for 2 hours. The dried product is then calcined at 400°C for 1 hour to yield the active sodium silicate catalyst.
Biodiesel Production via Transesterification[2][3]
-
Reaction Setup: A three-neck flask equipped with a condenser, thermometer, and mechanical stirrer is used as the reactor.
-
Reactant Preparation: A specific molar ratio of methanol to oil (e.g., 12:1) is prepared. The sodium silicate catalyst is added to the methanol (e.g., 2% w/w of oil) and stirred to ensure good dispersion.[3]
-
Reaction: The oil is preheated in the reactor to the desired temperature (e.g., 65°C) with stirring (e.g., 500 rpm).[3] The methanol-catalyst mixture is then slowly added to the preheated oil.
-
Reaction Monitoring and Product Separation: The reaction is allowed to proceed for a specified duration (e.g., 2 hours).[3] After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by filtration. The resulting liquid phases (biodiesel and glycerol) are separated using a separatory funnel.
-
Purification: The biodiesel layer is washed with warm deionized water to remove any residual catalyst, methanol, and glycerol. The purified biodiesel is then dried by heating to remove residual water.
Mandatory Visualization
Base-Catalyzed Transesterification Pathway
The following diagram illustrates the key steps in the base-catalyzed transesterification of a triglyceride to form fatty acid methyl esters (biodiesel) and glycerol.
Caption: Base-catalyzed transesterification mechanism for biodiesel production.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of an this compound-based catalyst and its subsequent use and evaluation in a catalytic reaction.
Caption: General experimental workflow for catalyst synthesis and evaluation.
References
- 1. Preparation of sodium silicate solid catalyst and its application in transesterification reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Sodium Silicates Modified Calcium Oxide as a High-Performance Solid Base Catalyst for Biodiesel Production [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production [mdpi.com]
A Researcher's Guide to Cross-Validation of Particle Size Analysis for Silica Nanoparticles
For researchers, scientists, and drug development professionals, accurate and reliable characterization of silica nanoparticle size is paramount for ensuring product quality, efficacy, and safety.[1][2] This guide provides a comprehensive comparison of common particle size analysis techniques, supported by experimental data and detailed protocols, to aid in the selection and cross-validation of the most appropriate methods for your specific application.
The choice of a particle sizing technique can significantly impact the measured diameter of silica nanoparticles.[3] Therefore, employing multiple, independent methods for cross-validation is crucial for obtaining a comprehensive and accurate understanding of the particle size distribution.[3][4][5] This guide focuses on a comparative analysis of Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS), three widely used techniques for nanoparticle characterization.
Comparative Analysis of Particle Sizing Techniques
The following table summarizes the key performance characteristics of DLS, TEM, and SAXS for the analysis of silica nanoparticles. It is important to note that different techniques measure different physical properties of the nanoparticles, which can lead to variations in the obtained size results.[1][2]
| Technique | Principle | Sample State | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[6][7] | Liquid suspension[4][5] | Hydrodynamic diameter (z-average), Polydispersity Index (PDI)[8] | Fast, non-invasive, and requires minimal sample preparation.[6][9] | Sensitive to larger particles and agglomerates, may not be suitable for resolving multimodal distributions, and provides an intensity-weighted average.[1][2][4][5][10] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of individual nanoparticles by transmitting a beam of electrons through a thin sample.[11][12] | Dry powder on a grid[13] | Particle size, size distribution, and morphology (shape).[11][12] | High resolution, provides direct images of particles, and allows for morphological analysis.[4] | Requires extensive sample preparation which can introduce artifacts, is a localized measurement, and can be time-consuming for statistical significance.[1][2][3] |
| Small-Angle X-ray Scattering (SAXS) | Measures the elastic scattering of X-rays by nanoparticles in a sample to determine their size, shape, and distribution.[14][15][16][17] | Liquid suspension or dry powder[4][14][18] | Radius of gyration, particle size distribution, and shape information.[16][17] | Provides statistically relevant data from a large ensemble of particles, can analyze samples in various states, and is less susceptible to the presence of a few large aggregates.[4][18] | Requires specialized equipment and complex data analysis, and the interpretation can be challenging for polydisperse or complex-shaped particles.[1][2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results across different techniques.
Dynamic Light Scattering (DLS) Protocol
DLS measures the hydrodynamic diameter of nanoparticles, which includes the core particle and any surrounding solvent or surface layers.[4]
1. Sample Preparation:
-
Disperse a low concentration of silica nanoparticles in a suitable solvent (e.g., deionized water, ethanol) to avoid multiple scattering effects.[6]
-
Filter the solvent prior to use to remove any extraneous particulate matter.
-
Ensure the sample is well-dispersed and free of air bubbles by gentle sonication or vortexing.
2. Instrumentation and Measurement:
-
Use a calibrated DLS instrument.
-
Equilibrate the sample to a constant temperature, as temperature affects the viscosity of the solvent and the Brownian motion of the particles.[6]
-
Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and measurement duration.[3]
-
Perform multiple measurements for each sample to ensure reproducibility.
3. Data Analysis:
-
The instrument software calculates the z-average diameter and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity.
-
The z-average is an intensity-weighted mean hydrodynamic size, while the PDI indicates the breadth of the size distribution.
Transmission Electron Microscopy (TEM) Protocol
TEM provides direct images of the nanoparticles, allowing for the determination of their size, shape, and morphology.[11][12]
1. Sample Preparation:
-
Prepare a dilute suspension of the silica nanoparticles in a volatile solvent like ethanol.
-
Deposit a small droplet of the suspension onto a TEM grid (e.g., carbon-coated copper grid).[13]
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid. The preparation method can influence the dispersion and potential for aggregation on the grid.[3]
2. Imaging:
-
Use a TEM operating at a suitable acceleration voltage.
-
Calibrate the magnification of the microscope using a standard calibration sample.[11]
-
Acquire images at multiple locations on the grid to ensure a representative sampling of the nanoparticles.
3. Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual nanoparticles (typically >100).[19]
-
From these measurements, calculate the number-weighted mean diameter, standard deviation, and size distribution histogram.
Small-Angle X-ray Scattering (SAXS) Protocol
SAXS is a powerful technique for determining the size and shape of nanoparticles in both solution and solid states.[4][14][18]
1. Sample Preparation:
-
For liquid samples, prepare a suspension of silica nanoparticles in a suitable solvent. The concentration should be optimized to maximize the scattering signal while minimizing interparticle interactions.
-
For solid samples, the powder can be loaded into a capillary or sample holder.
-
A measurement of the solvent alone (blank) is required for background subtraction.
2. Data Acquisition:
-
Use a SAXS instrument with a well-collimated X-ray beam.
-
The sample is exposed to the X-ray beam, and the scattered X-rays are collected by a 2D detector.[14]
-
The scattering pattern is recorded as a function of the scattering vector, q.[14]
3. Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering curve of intensity versus q.
-
The background scattering from the solvent is subtracted from the sample scattering curve.
-
The resulting curve is analyzed using appropriate models (e.g., Guinier analysis for the radius of gyration, form factor fitting for particle size and shape) to determine the particle size distribution.
Cross-Validation Workflow
A logical workflow for the cross-validation of particle size analysis techniques is crucial for obtaining a comprehensive and reliable characterization of silica nanoparticles.
Caption: Workflow for cross-validating silica nanoparticle size.
By following this structured approach of utilizing multiple, complementary techniques and adhering to detailed experimental protocols, researchers can achieve a robust and comprehensive characterization of silica nanoparticle size, leading to more reliable and reproducible scientific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intermethod comparison of the particle size distributions of colloidal silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of interparticle interactions on size determination of zirconia and silica based systems – A comparison of SAXS, DLS, BET, XRD and TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenocs.com [xenocs.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. horiba.com [horiba.com]
- 10. [PDF] Particle Size Distribution of Bimodal Silica Nanoparticles: A Comparison of Different Measurement Techniques | Semantic Scholar [semanticscholar.org]
- 11. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 13. microscopyinnovations.com [microscopyinnovations.com]
- 14. ptb.de [ptb.de]
- 15. Small Angle X-ray Scattering for Nanoparticle Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Small Angle X-ray Scattering for Nanoparticle Research (Journal Article) | OSTI.GOV [osti.gov]
- 18. azom.com [azom.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Orthosilicates
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the handling of reagents to their ultimate disposal. Orthosilicates, a class of silicon compounds, require careful management to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe and compliant disposal of orthosilicate compounds in a laboratory setting.
The fundamental principle for the disposal of orthosilicates and their containers is to manage them as hazardous waste.[1] This ensures the highest level of safety and regulatory compliance. All waste materials, including unused products, contaminated personal protective equipment (PPE), and empty containers, must be collected and disposed of through a licensed hazardous waste disposal company.[1][2]
Immediate Safety and Handling for Disposal
Before and during the disposal process, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ignition Sources: Keep orthosilicates away from heat, sparks, open flames, and other sources of ignition, as some, like Tetraethyl this compound (TEOS), are flammable liquids.[1][3][4][5]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.[1] Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for common orthosilicates, extracted from safety data sheets. This information is critical for risk assessment and safe handling.
| Property | Tetraethyl this compound (TEOS) | Sodium this compound |
| CAS Number | 78-10-4 | 13472-30-5 |
| Molecular Formula | C8H20O4Si | Na4O4Si |
| Autoignition Temperature | 225 °C / 437 °F[4] | Not combustible[6] |
| Explosion Limits | Lower: 1.3 vol % Upper: 23 vol %[4] | Not applicable |
| Hazard Statements | Flammable liquid and vapor (H226), Harmful if inhaled (H332), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][5] | Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335). |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound waste. The following protocol outlines the necessary steps from waste generation to final disposal.
-
Containerization: Collect all this compound waste, including residues and contaminated materials, in a dedicated, compatible, and clearly labeled waste container.[1] Ensure the container is tightly sealed to prevent leaks or the release of vapors.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name (e.g., "Tetraethyl this compound"), and any other identifiers required by your institution or local regulations.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][3] This area should be away from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed disposal company.[1][2] Do not attempt to dispose of orthosilicates down the drain or in regular trash.[7][8][9]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in compliance with regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of orthosilicates.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of orthosilicates, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Collection & Disposal - Grundon [grundon.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.de [fishersci.de]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Guide to Personal Protective Equipment for Handling Orthosilicates
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling orthosilicates. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of these compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Orthosilicates, such as Tetraethyl Orthosilicate (TEOS), are flammable liquids and vapors that can cause serious eye irritation and respiratory irritation if inhaled.[1][2][3] Chronic exposure may lead to liver and kidney damage.[1] Due to these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling Orthosilicates
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be worn at all times to protect against splashes. A face shield is required when there is a significant risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling orthosilicates.[1] Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated. For prolonged or immersive work, consider thicker gloves and consult manufacturer-specific breakthrough time data. |
| Body | Flame-Retardant Lab Coat | A flame-retardant lab coat provides protection against accidental splashes and potential fire hazards. |
| Respiratory | Respirator | An approved respirator is required when working outside of a chemical fume hood, if ventilation is inadequate, or when there is a potential for generating aerosols or vapors.[1] |
| Feet | Closed-Toe Shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Quantitative Safety Data
Adherence to established occupational exposure limits is critical to minimizing health risks associated with handling orthosilicates.
Table 2: Occupational Exposure Limits for Common Orthosilicates
| Chemical Name | CAS No. | OSHA PEL (TWA) | NIOSH REL (TWA) |
| Tetraethyl this compound (TEOS) | 78-10-4 | 100 ppm (850 mg/m³) | 10 ppm (85 mg/m³) |
| Methyl this compound | 681-84-5 | No specific PEL | 1 ppm (6 mg/m³) |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit TWA: Time-Weighted Average over an 8-hour workday
Experimental Protocols: Safe Handling and Storage
A. Engineering Controls:
-
Always handle orthosilicates in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Use explosion-proof electrical and ventilating equipment.[4]
-
Ensure safety showers and eyewash stations are readily accessible.
B. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by removing any potential ignition sources.[2][3]
-
Dispensing: Ground and bond containers when transferring the material to prevent static discharge. Use only non-sparking tools.
-
Reaction: If the procedure involves heating, use a well-controlled heating mantle and monitor the reaction closely. Be aware that vapors can form explosive mixtures with air at elevated temperatures.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work area.
C. Storage:
-
Store orthosilicates in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]
-
Keep containers tightly closed to prevent moisture from entering, as orthosilicates can react with water.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization:
-
All this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, should be treated as hazardous waste.
B. Disposal Procedure:
-
Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety department.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.
Mandatory Visualizations
The following diagrams illustrate the key workflows for safely handling orthosilicates.
Caption: PPE selection workflow for handling orthosilicates.
Caption: Workflow for this compound handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
